DSPE-PEG-SH, MW 2000
Descripción
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Propiedades
Fórmula molecular |
C47H94N3O11PS |
|---|---|
Peso molecular |
940.3 g/mol |
Nombre IUPAC |
azane;[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C47H91N2O11PS.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(51)57-41-43(42-59-61(54,55)58-39-37-49-47(53)56-38-36-48-44(50)35-40-62)60-46(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43,62H,3-42H2,1-2H3,(H,48,50)(H,49,53)(H,54,55);1H3/t43-;/m1./s1 |
Clave InChI |
MCEDWQWKWTVAQK-PNGJSFTGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
DSPE-PEG-SH MW 2000: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile, linear heterobifunctional lipid-polymer conjugate extensively utilized in biomedical research, particularly in the fields of drug delivery and nanotechnology.[1][2] Its unique amphiphilic structure, comprising a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive thiol (-SH) group, enables the formulation of advanced nanocarrier systems with enhanced therapeutic potential.[3][4]
The DSPE moiety serves as a robust anchor, readily incorporating into the lipid bilayers of liposomes, micelles, and other nanoparticles.[2][5] The PEG 2000 chain provides a hydrophilic corona that imparts "stealth" characteristics to these nanoparticles, sterically hindering opsonization and recognition by the mononuclear phagocyte system.[3][6] This "PEGylation" strategy significantly prolongs the circulation half-life of the nanocarriers, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[5][7]
The terminal thiol group is a key functional component, enabling the covalent conjugation of a wide array of targeting ligands, including antibodies, antibody fragments (Fab'), peptides, and aptamers.[2][3][8] This is most commonly achieved through a stable thioether linkage formed with maleimide-functionalized molecules, a highly efficient and specific bioconjugation reaction.[4][9][10] By decorating the nanoparticle surface with these targeting moieties, researchers can achieve active targeting, directing the therapeutic payload to specific cells or tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and minimizing off-target effects.[11][12]
Key Applications in Research:
-
Formation of "Stealth" Liposomes and Micelles: To enhance the stability and circulation time of drug-loaded nanoparticles.[3][5]
-
Targeted Drug Delivery: For the site-specific delivery of therapeutics to cancer cells and other diseased tissues.[11][12]
-
Gene Delivery: In the formulation of nanocarriers for the delivery of nucleic acids like siRNA.[11]
-
Bio-conjugation: To attach various biomolecules to the surface of nanoparticles for therapeutic and diagnostic purposes.[2][3]
-
Development of Theranostics: Creating nanoparticles that combine therapeutic agents with imaging probes for simultaneous diagnosis and treatment.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for DSPE-PEG-SH MW 2000 and related nanoparticle formulations, compiled from various research studies.
| Parameter | Value | Measurement Conditions | Reference |
| Micelle Properties | |||
| Hydrodynamic Diameter | 8.2 ± 1.2 nm to 15 nm | Dynamic Light Scattering (DLS) in aqueous solution | [13][14] |
| Zeta Potential | -2.7 ± 1.1 mV to -38.0 mV | Measured in aqueous buffer | [1][15] |
| Critical Micelle Conc. (CMC) | ~1.8 x 10⁻⁵ mol/L to 20 µM | Dependent on ionic strength of the solvent | [1][13] |
| Aggregation Number | ~90 monomers per micelle | In HEPES buffered saline | [13] |
| Liposome Properties | |||
| Hydrodynamic Diameter | 138.1 ± 1.2 nm | DLS of vincristine-loaded liposomes | [11] |
| Drug Loading & Efficacy | |||
| Vincristine Loading Eff. | 94.6% ± 4.7% | In folate-targeted liposomes | [11] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-SH Containing Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH, which can be adapted for the encapsulation of hydrophobic drugs.[7][16][17]
Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol (Chol)
-
DSPE-PEG-SH MW 2000
-
Targeting ligand-PEG-DSPE (optional, e.g., Folate-PEG-DSPE)
-
Hydrophobic drug (optional)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-SH in a desired molar ratio) and the hydrophobic drug in chloroform in a round-bottom flask.[16]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[16]
-
Further dry the film under vacuum overnight to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the thin lipid film with the hydration buffer at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for approximately 1 hour with gentle agitation. This results in the formation of multilamellar vesicles (MLVs).[7]
-
-
Size Reduction:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[7]
-
For extrusion, repeatedly pass the MLV suspension through the membrane for an odd number of cycles (e.g., 11-21 times).[7]
-
-
Purification and Storage:
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Store the prepared liposomes at 4°C.[7]
-
Protocol 2: Conjugation of Antibodies to DSPE-PEG-SH Functionalized Nanoparticles
This protocol outlines the conjugation of antibody fragments (Fab') to pre-formed nanoparticles containing DSPE-PEG-maleimide, which will react with the thiol group of DSPE-PEG-SH or a reduced antibody. A similar principle applies when starting with DSPE-PEG-SH and a maleimide-functionalized antibody.[8][18]
Materials:
-
DSPE-PEG-SH functionalized nanoparticles
-
Maleimide-functionalized antibody or antibody fragment
-
Conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
Reducing agent (if starting with a full antibody, e.g., TCEP)
-
Quenching reagent (e.g., cysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation (if necessary):
-
If using a full antibody, reduce the disulfide bonds in the hinge region to expose free thiol groups using a reducing agent like TCEP.
-
-
Conjugation Reaction:
-
Mix the DSPE-PEG-SH functionalized nanoparticles with the maleimide-functionalized antibody in the conjugation buffer. A typical molar ratio is a 10-20 fold excess of the maleimide (B117702) group to the thiol group.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[18]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent like cysteine to react with any unreacted maleimide groups.[18]
-
-
Purification:
-
Purify the antibody-conjugated nanoparticles from unconjugated antibodies and other reactants using size exclusion chromatography or dialysis.[18]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Liposome Preparation and Functionalization
Caption: Workflow for creating targeted liposomes using DSPE-PEG-SH.
Folate Receptor-Mediated Endocytosis Pathway
Caption: Targeted delivery via folate receptor-mediated endocytosis.
References
- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-SH [nanosoftpolymers.com]
- 3. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 4. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunomart.com [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-SH MW 2000
This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This heterobifunctional lipid-PEG conjugate is a critical component in drug delivery systems, particularly for the formation of sterically stabilized liposomes ("stealth" liposomes) and for the surface functionalization of nanoparticles. The terminal thiol group allows for the covalent attachment of targeting ligands, antibodies, or other biomolecules via thiol-maleimide or thiol-disulfide chemistry, enabling targeted drug delivery.
This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for synthesis and purification, quantitative data, and visual representations of the key processes.
Synthesis of DSPE-PEG-SH MW 2000
The most common and efficient method for the synthesis of DSPE-PEG-SH is the thiolation of an amine-terminated precursor, DSPE-PEG-NH2, using Traut's reagent (2-iminothiolane). This reaction is highly specific for primary amines and proceeds under mild conditions, preserving the integrity of the lipid and PEG components.
Reaction Principle
Traut's reagent reacts with the primary amine of DSPE-PEG-NH2, opening its cyclic structure to introduce a free sulfhydryl (-SH) group.[1] This reaction maintains the charge of the original amine by forming an amidine, which is advantageous for maintaining the solubility and stability of the conjugate.[1]
Experimental Protocol: Thiolation of DSPE-PEG-NH2
This protocol is adapted from established methods for the thiolation of amine-containing molecules.[2][3]
Materials:
-
DSPE-PEG-NH2 MW 2000
-
Traut's Reagent (2-iminothiolane HCl)
-
Anhydrous Chloroform (B151607)
-
Anhydrous Methanol (B129727)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4-8.0, degassed and purged with nitrogen
-
Nitrogen gas
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Preparation of Reactant Solutions:
-
Reaction Setup:
-
In a clean, dry glass vial under a nitrogen atmosphere, add a defined volume of the DSPE-PEG-NH2 solution.
-
Add a molar excess of Traut's reagent to the DSPE-PEG-NH2 solution. A 5 to 20-fold molar excess of Traut's reagent is typically recommended to ensure complete conversion of the amine groups.[1]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 1-2 hours under a nitrogen atmosphere.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Solvent Removal:
-
After the reaction is complete, evaporate the chloroform and methanol under a gentle stream of nitrogen.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of DSPE-PEG-SH.
Purification of DSPE-PEG-SH MW 2000
Purification is a critical step to remove unreacted starting materials, excess Traut's reagent, and any side products. The primary methods for purifying DSPE-PEG-SH are dialysis and chromatography. A significant challenge during purification is the potential for hydrolysis of the ester bonds in the DSPE anchor, which can be mitigated by maintaining a neutral pH and avoiding high temperatures.[4]
Purification by Dialysis
Dialysis is an effective method for removing small molecule impurities like excess Traut's reagent.
Experimental Protocol:
-
Resuspension: Redissolve the dried reaction mixture in a minimal amount of degassed PBS (pH 7.4).
-
Dialysis:
-
Transfer the solution into a dialysis bag (MWCO 1 kDa).
-
Dialyze against a large volume of degassed PBS (pH 7.4) at 4°C.
-
Perform several changes of the dialysis buffer over 24-48 hours to ensure complete removal of impurities.
-
-
Product Recovery:
-
Recover the purified DSPE-PEG-SH solution from the dialysis bag.
-
Lyophilize the solution to obtain the final product as a white powder.
-
Purification by Chromatography
For higher purity, chromatographic techniques such as Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.
2.2.1. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is effective for removing unreacted DSPE-PEG-NH2 from any potential dimeric species, although it may not efficiently remove small molecule impurities if not preceded by dialysis.
Experimental Protocol (General):
-
Column: A column packed with a gel filtration medium suitable for the separation of polymers in the range of 1-5 kDa (e.g., Sephadex G-25 or similar).
-
Mobile Phase: Degassed PBS (pH 7.4).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Dissolve the crude DSPE-PEG-SH in the mobile phase.
-
Load the sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the elution profile using a UV detector (if applicable for monitoring impurities) or by post-column derivatization to detect thiols.
-
Pool the fractions containing the purified product and lyophilize.
-
2.2.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for separating DSPE-PEG-SH from unreacted DSPE-PEG-NH2 and other lipid-related impurities.[][6] Care must be taken to use a neutral pH mobile phase to prevent ester hydrolysis.[4]
Experimental Protocol (General):
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol in water or acetonitrile (B52724) in water. It is crucial to avoid acidic modifiers like trifluoroacetic acid (TFA) and instead use a neutral buffer system.[4]
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for detecting lipids that lack a UV chromophore.[7]
-
Procedure:
-
Dissolve the sample in the initial mobile phase.
-
Inject the sample onto the equilibrated column.
-
Run a gradient from a lower to a higher concentration of the organic solvent.
-
Collect the fraction corresponding to the DSPE-PEG-SH peak.
-
Remove the solvent and lyophilize.
-
Purification Workflow Diagram
Caption: Purification workflow for DSPE-PEG-SH.
Characterization Methods
The successful synthesis and purity of DSPE-PEG-SH must be confirmed using appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ³¹P NMR are powerful tools for structural confirmation.
-
¹H NMR: The spectrum will show characteristic peaks for the DSPE lipid chains (alkyl protons ~0.8-1.6 ppm), the PEG backbone (a large peak around 3.6 ppm), and signals corresponding to the headgroup.[8][9] The appearance of a new signal or a shift in the signals near the PEG terminus can indicate the conversion of the amine to the thiol-containing group.
-
³¹P NMR: A single peak confirms the integrity of the phosphate group in the DSPE headgroup.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. Due to the polydispersity of the PEG chain, a distribution of masses will be observed.[11][12]
-
MALDI-TOF MS: Provides a mass distribution profile, allowing for the determination of the average molecular weight and the number of repeating ethylene (B1197577) glycol units.
-
ESI-MS: Can also be used to determine the mass distribution. Fragmentation analysis can help to identify the structure and detect impurities like hydrolyzed lipids.[4]
Thiol Quantification
The concentration of free thiol groups can be determined using Ellman's reagent (DTNB), which reacts with thiols to produce a colored product that can be quantified spectrophotometrically.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of DSPE-PEG-SH MW 2000. Actual values may vary depending on the specific reaction conditions and purification methods used.
| Parameter | Synthesis Method | Purification Method | Typical Value | Analytical Method |
| Reaction Yield | Thiolation of DSPE-PEG-NH2 | Dialysis | > 80% | Gravimetric |
| Purity | Thiolation of DSPE-PEG-NH2 | Dialysis & HPLC | > 95% | RP-HPLC-CAD/ELSD |
| Molecular Weight | - | - | ~2750 Da (average) | MALDI-TOF MS |
| Polydispersity Index (PDI) | - | - | 1.01 - 1.05 | SEC, MS |
| Thiol Content | Thiolation of DSPE-PEG-NH2 | Dialysis | > 90% of theoretical | Ellman's Assay |
Logical Relationships in Synthesis and Analysis
The following diagram illustrates the logical flow from starting materials to the final, characterized product.
Caption: Logical flow of DSPE-PEG-SH synthesis and validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. UBC BIOMOD 2016 [biomod2016.gitlab.io]
- 3. UBC BIOMOD 2016 [biomod2016.gitlab.io]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Characterization of DSPE-PEG-SH MW 2000: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and molecular characteristics of functionalized lipids is paramount. This technical guide provides an in-depth overview of the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two cornerstone analytical techniques.
DSPE-PEG-SH MW 2000 is an amphipathic polymer widely utilized in the development of drug delivery systems, particularly for liposomal and nanoparticle formulations.[1][2] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion serves as a lipid anchor, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic stealth layer that can reduce opsonization and prolong circulation times. The terminal thiol (-SH) group offers a reactive handle for the covalent conjugation of targeting ligands, such as peptides or antibodies, to enhance site-specific drug delivery. Accurate characterization of this polymer is crucial for ensuring batch-to-batch consistency, purity, and the desired functionality of the final drug product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful non-destructive technique used to confirm the chemical structure of DSPE-PEG-SH. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, one can verify the presence of the DSPE lipid chains, the repeating ethylene (B1197577) glycol units of the PEG chain, and the terminal thiol group.
Expected ¹H-NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the key protons in DSPE-PEG-SH MW 2000, based on data for DSPE-PEG2000 and known shifts for thiol-terminated PEGs.[3] The exact chemical shifts can vary slightly depending on the solvent and concentration.
| Assignment | Structure Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Methylene protons of stearoyl chains | DSPE | ~1.25 | Broad singlet |
| Terminal methyl protons of stearoyl chains | DSPE | ~0.88 | Triplet |
| Methylene protons of PEG backbone | PEG | ~3.64 | Broad singlet |
| Methylene protons adjacent to phosphate | DSPE | ~4.2 | Multiplet |
| Methylene protons of glycerol (B35011) backbone | DSPE | ~5.2 | Multiplet |
| Methylene protons adjacent to thiol | PEG-SH | ~2.7 | Triplet |
| Thiol proton | PEG-SH | ~1.6 | Triplet |
Experimental Protocol: ¹H-NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of DSPE-PEG-SH MW 2000 into a clean, dry vial.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)). Ensure complete dissolution.
-
Transfer the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. Data Analysis:
-
Integrate the peaks corresponding to the different structural moieties. The ratio of the integrals should be consistent with the chemical structure of DSPE-PEG-SH MW 2000.
-
Confirm the presence of the characteristic signals for the DSPE lipid, the PEG backbone, and the terminal thiol group.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a widely used technique for the characterization of large, non-volatile molecules like DSPE-PEG-SH. It provides information about the molecular weight distribution (polydispersity) and confirms the successful synthesis of the polymer.
Expected MALDI-TOF MS Data
DSPE-PEG-SH MW 2000 is a polydisperse polymer, meaning it consists of a population of molecules with a distribution of different PEG chain lengths. A typical MALDI-TOF spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol repeating units.
| Parameter | Expected Value |
| Average Molecular Weight (Mw) | ~2800 Da |
| Mass of PEG repeating unit (-CH₂CH₂O-) | ~44.03 Da |
| Adduct Ions | Primarily [M+Na]⁺ or [M+K]⁺ |
The spectrum will exhibit a series of peaks separated by approximately 44 Da, corresponding to the mass of a single ethylene glycol monomer.[4]
Experimental Protocol: MALDI-TOF MS
1. Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[5]
-
Analyte Solution: Dissolve DSPE-PEG-SH MW 2000 in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.
-
Cationizing Agent (Optional but Recommended): Prepare a solution of sodium trifluoroacetate (B77799) (NaTFA) in ethanol (B145695) (~10 mg/mL) to promote the formation of sodium adducts for better signal intensity.[6]
2. Sample Spotting (Dried-Droplet Method):
-
Mix the analyte solution, matrix solution, and cationizing agent in a ratio of approximately 1:5:1 (v/v/v).[6]
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
3. MS Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Calibrate the instrument using a suitable polymer standard with a similar mass range.
-
Acquire spectra over a mass range that encompasses the expected molecular weight distribution (e.g., m/z 1500-4500).
4. Data Analysis:
-
Identify the peak distribution corresponding to the DSPE-PEG-SH polymer.
-
Calculate the mass difference between adjacent major peaks to confirm the 44 Da spacing of the PEG repeating unit.
-
Determine the average molecular weight and the polydispersity index (PDI) of the polymer using the instrument's software.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the characterization of DSPE-PEG-SH MW 2000 by NMR and MS.
By following these detailed protocols and understanding the expected data, researchers can confidently characterize DSPE-PEG-SH MW 2000, ensuring the quality and reliability of their materials for advanced drug delivery applications.
References
- 1. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bath.ac.uk [bath.ac.uk]
An In-depth Technical Guide to the Self-Assembly and Micelle Formation of DSPE-PEG-SH MW 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is an amphiphilic polymer widely utilized in the field of drug delivery and nanotechnology.[1][2][3] Its unique structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal thiol (-SH) group, enables it to self-assemble in aqueous solutions to form stable micelles.[4][5] These micelles serve as effective nanocarriers for hydrophobic drugs, enhancing their solubility, stability, and circulation half-life.[6][7] The terminal thiol group provides a reactive handle for the covalent attachment of targeting ligands, enabling the development of site-specific drug delivery systems.[1][5] This guide provides a comprehensive overview of the self-assembly and micelle formation of DSPE-PEG-SH MW 2000, including its physicochemical properties, experimental protocols for characterization, and its applications in drug delivery.
Physicochemical Properties of DSPE-PEG 2000 Micelles
The self-assembly of DSPE-PEG 2000 into micelles is a spontaneous process driven by the hydrophobic interactions of the DSPE lipid tails in an aqueous environment. The hydrophilic PEG chains form a protective corona, shielding the hydrophobic core and providing steric stabilization. The key parameters characterizing these micelles are the critical micelle concentration (CMC), micelle size (hydrodynamic diameter), and zeta potential.
| Parameter | Value | Method | Notes |
| Critical Micelle Concentration (CMC) | 1.8 x 10⁻⁵ mol L⁻¹ | Spectrofluorimetry (Pyrene probe) | The CMC is the concentration at which the polymer begins to form micelles and is a measure of the stability of the micelles upon dilution.[8] |
| ~1 x 10⁻⁶ M | Not specified | This low CMC is attributed to the strong hydrophobic driving force from the two saturated 18-carbon acyl chains.[9] | |
| 0.5 - 1.5 µM | Fluorescence probe | The CMC for DSPE-PEG with different PEG chain lengths (2000, 3000, and 5000) were in the micromolar range.[10] | |
| 10 - 20 µM | Fluorescence probe (DPH) | In pure water. The CMC is about 10 times higher in water than in buffer.[11][12] | |
| Micelle Size (Hydrodynamic Diameter) | ~10 nm | Dynamic Light Scattering (DLS) and Small Angle X-ray Scattering (SAXS) | For micelles composed of DSPE-mPEG2000 and DSPE-PEG2000-DTPA.[8] |
| 9.6 ± 0.6 nm | Dynamic Light Scattering (DLS) | Mono-modal distribution.[8] | |
| 8.2 ± 1.2 nm | Dynamic Light Scattering (DLS) | For non-sonicated DSPE-mPEG2000 micelles.[13] | |
| 40.87 ± 4.82 nm | Dynamic Light Scattering (DLS) | For isoliquiritigenin-loaded micelles. The size can be influenced by the encapsulated drug.[14] | |
| Zeta Potential | -2.7 ± 1.1 mV | Dynamic Light Scattering (DLS) | For micelles composed of DSPE-mPEG2000 and DSPE-PEG2000-DTPA.[8] |
| -34.23 ± 3.35 mV | Dynamic Light Scattering (DLS) | For isoliquiritigenin-loaded micelles. The zeta potential can be influenced by the encapsulated drug and the formulation buffer.[14] | |
| -13.7 mV | Dynamic Light Scattering (DLS) | For nanoparticles composed of DSPE-PEG2000 and Soluplus at a 1/1 weight ratio.[15] | |
| -38.0 mV | Dynamic Light Scattering (DLS) | For DSPE-PEG2000 alone, though aggregation was noted.[15] |
Experimental Protocols
Micelle Formation
Two common methods for preparing DSPE-PEG-SH micelles are the thin-film hydration method and the direct dissolution method.[16]
1. Thin-Film Hydration Method (for encapsulating hydrophobic drugs):
This method involves dissolving the DSPE-PEG-SH and the hydrophobic drug in a suitable organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer to form the micelles.
2. Direct Dissolution Method (for blank micelles):
This is a simpler method for preparing micelles without a drug payload.[16]
Characterization Methods
1. Critical Micelle Concentration (CMC) Determination using Pyrene (B120774) Fluorescence Assay:
The CMC of DSPE-PEG 2000 can be determined by spectrofluorimetry using a fluorescent probe like pyrene.[8] Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence intensity.
-
Materials: DSPE-PEG-SH, pyrene, aqueous buffer.
-
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of DSPE-PEG-SH solutions in the aqueous buffer with concentrations spanning the expected CMC.[16]
-
Add a small aliquot of the pyrene stock solution to each DSPE-PEG-SH dilution.
-
Evaporate the organic solvent.
-
Incubate the samples overnight at room temperature in the dark to allow for the partitioning of the probe into the micelle cores.[16]
-
Measure the fluorescence emission spectra.
-
Plot the fluorescence intensity ratio (I₁/I₃) against the logarithm of the DSPE-PEG-SH concentration. The CMC is determined from the intersection of the two linear portions of the curve.[16]
-
2. Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS):
DLS is a non-invasive technique used to measure the hydrodynamic diameter (particle size) and size distribution (polydispersity index, PDI) of micelles in solution.[17] The same instrument can often be used to measure the zeta potential, which indicates the surface charge and colloidal stability of the micelles.[18][19]
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[13]
-
Procedure:
-
Dilute the micelle formulation with the same aqueous buffer used for hydration to an appropriate concentration (e.g., 1 mg/mL) to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Equilibrate the sample at 25°C for 1-2 minutes.[16]
-
Perform measurements to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.[16] A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[16]
-
Applications in Targeted Drug Delivery
The terminal thiol (-SH) group on the PEG chain of DSPE-PEG-SH is a key feature for targeted drug delivery. It allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, that can specifically bind to receptors overexpressed on diseased cells (e.g., cancer cells). This active targeting strategy enhances the accumulation of the drug-loaded micelles at the target site, improving therapeutic efficacy and reducing off-target side effects. The thiol group is particularly reactive with maleimide (B117702) groups, forming a stable thioether bond.[4][20]
Conclusion
DSPE-PEG-SH MW 2000 is a versatile and valuable polymer for the development of advanced drug delivery systems. Its ability to self-assemble into stable micelles with a low critical micelle concentration makes it an excellent carrier for hydrophobic drugs. The presence of a terminal thiol group allows for straightforward conjugation of targeting moieties, enabling the creation of sophisticated nanomedicines that can selectively deliver therapeutic agents to diseased tissues. A thorough understanding and characterization of the physicochemical properties of these micelles are crucial for the rational design and successful clinical translation of these promising drug delivery platforms.
References
- 1. DSPE-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-SH [nanosoftpolymers.com]
- 4. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 5. dspe-peg(2000) — TargetMol Chemicals [targetmol.com]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m-PEG-DSPE, MW 2,000, 459428-35-4 | BroadPharm [broadpharm.com]
- 8. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. azonano.com [azonano.com]
- 20. DSPE-PEG-SH, MW 1,000 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG-SH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)] (DSPE-PEG-SH) has emerged as a critical component in the rational design of advanced drug delivery systems. This heterobifunctional lipid-polymer conjugate offers a unique combination of properties that address key challenges in therapeutic delivery, namely circulation longevity, biocompatibility, and targeted delivery. This technical guide provides a comprehensive overview of the mechanism of action of DSPE-PEG-SH, detailing its role in nanoparticle formulation, its influence on in vivo pharmacokinetics, and its utility in achieving site-specific drug accumulation. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for the formulation and evaluation of DSPE-PEG-SH-containing nanoparticles, and illustrates key concepts through diagrams to provide a thorough resource for researchers in the field.
Core Mechanism of Action of DSPE-PEG-SH
DSPE-PEG-SH is an amphiphilic molecule composed of three key functional domains: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal sulfhydryl (-SH) group.[1] Each of these components contributes to its overall mechanism of action in a drug delivery context.
-
DSPE Lipid Anchor: The DSPE moiety is a saturated phospholipid that readily integrates into the lipid bilayer of liposomes or the hydrophobic core of other nanoparticles.[2] This provides a stable anchor for the PEG-SH chain on the nanoparticle surface.
-
PEG Spacer: The PEG chain is a hydrophilic and flexible polymer that creates a "stealth" shield around the nanoparticle.[2][3] This steric barrier inhibits the adsorption of opsonin proteins from the bloodstream, which are responsible for marking foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4] By reducing opsonization, DSPE-PEG significantly prolongs the circulation half-life of nanoparticles, a crucial factor for enabling them to reach their target site.[2][3]
-
Terminal Sulfhydryl (-SH) Group: The reactive thiol group at the distal end of the PEG chain is the key to active targeting. This functional group allows for the covalent conjugation of a wide variety of targeting ligands, such as antibodies, peptides, and aptamers, through stable thioether bonds, most commonly via reaction with maleimide-functionalized ligands.[1][5] This enables the drug delivery system to specifically recognize and bind to receptors that are overexpressed on diseased cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[6]
The combined action of these three components allows for the formulation of long-circulating, biocompatible, and target-specific nanocarriers for a wide range of therapeutic agents.
Quantitative Data on DSPE-PEG-SH Based Drug Delivery Systems
The inclusion of DSPE-PEG-SH in nanoparticle formulations has a quantifiable impact on their physicochemical properties and biological performance. The following tables summarize key data from various studies.
Table 1: Physicochemical Characteristics of DSPE-PEG Based Drug Carriers
| Carrier Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| DSPE-PEG-C60 Micelles | Doxorubicin | 97 - 260 | Not Reported | -30.87 to -28.67 | 86.1 - 97.5 | Not Reported | [7] |
| DSPE-PEG Micelles | Doxorubicin | Not Reported | Not Reported | +6 to +8 | ~98 | Not Reported | [7] |
| Liposomes (HSPC:Chol:DSPE-mPEG2000) | Doxorubicin | ~100-120 | < 0.2 | -5 to -15 | > 90 | Not Reported | [8] |
| Paclitaxel-loaded SLN | Paclitaxel | ~200 | Not Reported | ~-38 | Not Reported | 6% (w/w) | [7] |
| Folate-targeted liposomes (DPPC/Chol/FA-PEG-DSPE) | 5-Fluorouracil | ~174 | Not Reported | Not Reported | ~39 | Not Reported | [9] |
Table 2: In Vitro Cytotoxicity of DSPE-PEG Based Drug Carriers
| Cell Line | Drug | Carrier Type | IC50 | Reference |
| HeLa | Doxorubicin | DSPE-PEG Micelles | Concentration-dependent | [7] |
| MCF-7 | Doxorubicin | DSPE-PEG Micelles | Concentration-dependent | [7] |
| HeLa | siNonsense | DSPE-PEG Lipoplexes | > 90% viability at 8 µg/mL siRNA | [10] |
Table 3: In Vivo Performance of DSPE-PEG Based Drug Carriers
| Animal Model | Drug/Cargo | Carrier Type | Key Finding | Reference |
| Rats | Ridaforolimus | DSPE-PEG2000 Micelles | 170% increase in half-life, 58% decrease in clearance compared to free drug | |
| Tumor-bearing mice | 99mTc | DSPE-PEG2000-DTPA Micelles | Blood circulation half-life of 456.3 min | [11] |
| Rats | siRNA | DSPE-PEG Lipoplexes | Second injection showed rapid clearance (48.74% ID within 5 min) and 2x liver uptake | [12] |
| Tumor-bearing mice | Not specified | PEG-AuNPs | Monodisperse PEG led to longer circulation and higher tumor accumulation than polydisperse PEG | [13] |
Experimental Protocols
Formulation of DSPE-PEG-SH Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating DSPE-PEG-SH using the thin-film hydration method, followed by extrusion for size homogenization.
Materials:
-
Lipids (e.g., HSPC, Cholesterol, DSPE-PEG-SH)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (optional)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., HSPC, cholesterol, and DSPE-PEG-SH in a desired molar ratio) in an organic solvent in a round-bottom flask.[14]
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.[14]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[14]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.[14] For hydrophilic drugs, they can be dissolved in the hydration buffer.[8] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a gas-tight syringe and assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8]
-
Pass the MLV suspension through the membrane by pushing it from one syringe to another.[8]
-
Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).[8]
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis or size-exclusion chromatography.[8]
-
Conjugation of a Targeting Ligand to DSPE-PEG-SH Liposomes
This protocol outlines the general steps for conjugating a maleimide-activated targeting ligand to the thiol groups on the surface of pre-formed DSPE-PEG-SH liposomes.
Materials:
-
DSPE-PEG-SH containing liposomes
-
Maleimide-activated targeting ligand (e.g., peptide, antibody fragment)
-
Reaction buffer (e.g., PBS pH 7.0-7.5, thiol-free)[15]
-
Inert gas (e.g., nitrogen or argon)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Prepare the DSPE-PEG-SH liposomes as described in Protocol 3.1.
-
Dissolve the maleimide-activated targeting ligand in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the maleimide-activated ligand solution to the liposome (B1194612) suspension. A 10- to 20-fold molar excess of the maleimide (B117702) ligand over the surface-exposed thiol groups is often used to ensure efficient conjugation.[15]
-
Flush the reaction vial with an inert gas to prevent oxidation of the thiol groups.[16]
-
Incubate the reaction mixture with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.[17]
-
-
Purification:
-
Separate the ligand-conjugated liposomes from unreacted ligand and byproducts using size-exclusion chromatography or dialysis.[17]
-
In Vitro Drug Release Study
This protocol describes a common method for evaluating the drug release profile from DSPE-PEG-SH nanoparticles using a dialysis method.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS pH 7.4, with or without serum)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium to ensure sink conditions.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the development and evaluation of DSPE-PEG-SH based drug delivery systems.
Caption: General mechanism of cellular uptake and intracellular trafficking of targeted DSPE-PEG-SH nanoparticles.
Caption: Thiol-maleimide conjugation chemistry for attaching targeting ligands to DSPE-PEG-SH.
Conclusion
DSPE-PEG-SH is a versatile and indispensable tool in the field of drug delivery. Its well-defined structure and multifunctional properties enable the creation of sophisticated nanocarriers with enhanced pharmacokinetic profiles and targeting capabilities. The "stealth" properties conferred by the PEG chain, combined with the capacity for covalent attachment of targeting moieties via the terminal thiol group, provide a robust platform for the development of next-generation therapeutics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the full potential of DSPE-PEG-SH in their drug delivery applications. Further research into novel targeting ligands and stimuli-responsive systems incorporating DSPE-PEG-SH will undoubtedly continue to advance the field of targeted medicine.
References
- 1. DSPE-PEG-SH [nanosoftpolymers.com]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. biotium.com [biotium.com]
- 17. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Bioconjugation Chemistry of Thiol-Reactive DSPE-PEG-SH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of thiol-reactive 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-sulfhydryl (DSPE-PEG-SH) chemistry. It is designed to be an essential resource for researchers and professionals involved in the development of targeted drug delivery systems, protein and peptide modification, and other advanced bioconjugation applications.
Core Principles of Thiol-Reactive DSPE-PEG-SH Chemistry
DSPE-PEG-SH is an amphiphilic polymer that readily self-assembles in aqueous solutions to form micelles or can be incorporated into the lipid bilayer of liposomes.[1][2] The hydrophilic PEG spacer provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time, while the DSPE lipid anchor ensures stable integration into lipid-based nanoparticles.[3] The terminal sulfhydryl (-SH) group is the key functional moiety for bioconjugation, offering a reactive handle for covalently attaching a wide range of molecules.
The most prevalent bioconjugation strategy involving DSPE-PEG-SH is its reaction with maleimide-functionalized molecules. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide (B117702) ring.[4][5] This forms a stable thioether linkage, effectively coupling the desired ligand to the DSPE-PEG anchor.[4][5]
The thiol-maleimide reaction is highly favored in bioconjugation due to its high selectivity for thiols over other functional groups, particularly within a pH range of 6.5-7.5.[6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[6] This chemoselectivity allows for the precise modification of biomolecules at specific cysteine residues.
Quantitative Data on Thiol-Reactive Conjugations
The efficiency and stability of the conjugation are critical parameters in the development of bioconjugates. The following tables summarize key quantitative data related to thiol-maleimide and other thiol-reactive chemistries.
Table 1: Reaction Conditions and Conjugation Efficiency of Maleimide-Thiol Reactions
| Biomolecule | Maleimide to Thiol Molar Ratio | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference(s) |
| cRGDfK Peptide | 2:1 | 7.0 | Room Temperature | 30 min | 84 ± 4 | [7][8] |
| 11A4 Nanobody | 5:1 | 7.4 | Room Temperature | 2 h | 58 ± 12 | [7][8] |
| F3 Peptide | Not Specified | Not Specified | 25 | 24 h | > 95 | [9] |
| General Protein | 10:1 - 20:1 | 7.0-7.5 | Room Temperature or 4 | 2 h - Overnight | Not Specified | [10] |
Table 2: Comparative Stability of Thiol-Reactive Linkages in Plasma
| Linker Type | Bond Formed | Stability in Plasma | Key Stability Features | Reference(s) |
| N-Alkyl Maleimide | Thioether | Moderate | Prone to retro-Michael addition and hydrolysis. The succinimide (B58015) ring can undergo hydrolysis, and the thioether bond is susceptible to exchange with other thiols. | [11] |
| N-Aryl Maleimide | Thioether | High | The thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition. | [11] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond. | [11] |
| Maleamic Methyl Ester | Thioether | High | After 14 days at 37°C in an albumin solution, only about 3.8% of the payload was shed. | [12][13] |
| Self-Hydrolyzing Maleimides | Thioether | High | Incorporates a basic amino group to catalyze intramolecular hydrolysis of the thiosuccinimide ring, preventing nonspecific deconjugation. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving thiol-reactive DSPE-PEG-SH.
Synthesis of DSPE-PEG-Maleimide
While DSPE-PEG-SH is used to react with maleimide-activated molecules, it is often the DSPE-PEG-maleimide that is synthesized and subsequently reacted with thiol-containing ligands.
Protocol:
-
Dissolve amino-PEG-DSPE and N-succinimidyl-3-maleimidopropionate in a mixture of dichloromethane (B109758) (CH₂Cl₂) and dimethylformamide (DMF).
-
Add triethylamine (B128534) (TEA) to the solution to act as a base.
-
Allow the reaction to proceed at room temperature.
-
Purify the resulting DSPE-PEG-maleimide product using a Sephadex G-50 column.
-
Obtain the pure product as a white solid under reduced pressure.
Conjugation of DSPE-PEG-Maleimide to a Thiol-Containing Peptide
Materials:
-
DSPE-PEG-maleimide
-
Thiol-containing peptide (e.g., with a cysteine residue)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
Nitrogen or Argon gas
Procedure:
-
Peptide Preparation (if necessary): If the peptide contains disulfide bonds, dissolve it in degassed PBS and add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve the DSPE-PEG-maleimide in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Dissolve the thiol-containing peptide in degassed PBS (pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the DSPE-PEG-maleimide stock solution to the peptide solution with a recommended starting molar excess of 10-20 fold of the maleimide reagent.[10][14] The optimal ratio may need to be determined empirically.[15]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[10][14]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as free cysteine or β-mercaptoethanol to react with any excess DSPE-PEG-maleimide.[14]
-
Purification: Purify the DSPE-PEG-peptide conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and byproducts.[10]
Quantification of Conjugation Efficiency
Method 1: HPLC Analysis
-
Analyze the reaction mixture before and after purification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a wavelength suitable for the biomolecule (e.g., 220 nm or 280 nm).[4]
-
The conjugate will have a different retention time compared to the unconjugated biomolecule.
-
Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of the biomolecule (conjugated and unconjugated).[4]
Method 2: Mass Spectrometry (MS)
-
Analyze the purified conjugate using techniques like MALDI-TOF or LC-MS.[4][9]
-
Confirm the identity of the conjugate by observing the expected mass increase corresponding to the addition of the DSPE-PEG moiety.[4][9]
In Vitro Stability Assay of Thiol-Maleimide Linkage
Protocol:
-
Prepare a stock solution of the purified bioconjugate in PBS (e.g., 1 mg/mL).
-
Prepare a stock solution of a challenging thiol, such as glutathione (B108866) (GSH), in PBS (e.g., 100 mM).[16]
-
In a microcentrifuge tube, mix the bioconjugate stock with the GSH stock to achieve a final bioconjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.[16]
-
Prepare a control sample of the bioconjugate in PBS without GSH.
-
Incubate both samples at 37°C.[16]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.[16]
-
Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Instability of the Thiol-Maleimide Linkage and Stabilization Strategies
A significant drawback of the conventional thiol-maleimide linkage is its susceptibility to a retro-Michael reaction in vivo.[12] This can lead to the exchange of the conjugate with endogenous thiols like glutathione or albumin, resulting in premature release of the attached molecule.[12]
To address this instability, several strategies have been developed:
-
Ring Hydrolysis: The succinimide ring of the thioether adduct can be hydrolyzed to form a more stable ring-opened structure that is resistant to the retro-Michael reaction.[16][17]
-
Next-Generation Maleimides: Modified maleimides, such as N-aryl maleimides and self-hydrolyzing maleimides, have been designed to promote rapid ring hydrolysis after conjugation, thereby "locking" the conjugate in a stable form.[11][13]
-
Alternative Chemistries: The use of alternative thiol-reactive groups, such as vinyl sulfones, forms a more stable, irreversible thioether bond.[11]
Applications in Drug Delivery and Research
The ability to conjugate targeting ligands, therapeutic agents, and imaging probes to DSPE-PEGylated liposomes and nanoparticles has revolutionized the field of drug delivery. Thiol-reactive DSPE-PEG-SH is a cornerstone of this technology, enabling the development of:
-
Targeted Drug Delivery Systems: By conjugating antibodies, peptides, or other ligands that recognize specific cell surface receptors, DSPE-PEG-SH facilitates the targeted delivery of therapeutic payloads to diseased tissues, such as tumors.[18][19]
-
Advanced Therapeutic Formulations: The PEGylation of proteins and peptides using DSPE-PEG-SH can improve their pharmacokinetic profiles, leading to longer circulation times and enhanced therapeutic efficacy.
-
Diagnostic and Imaging Agents: The attachment of fluorescent dyes or radiolabels via thiol-reactive chemistry allows for the development of sophisticated imaging probes for disease diagnosis and monitoring.[4]
References
- 1. DSPE-PEG-Vinylsulfone, MW 2,000 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
An In-depth Technical Guide to the Solubility and Stability of DSPE-PEG-SH MW 2000 in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mercapto(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in drug delivery systems, bioconjugation, and nanotechnology. Understanding its behavior in aqueous buffers is paramount for the successful formulation and application of PEGylated liposomes and other nanoparticles.
Introduction to DSPE-PEG-SH MW 2000
DSPE-PEG-SH MW 2000 is a heterobifunctional lipid-polymer conjugate. It comprises a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker with a molecular weight of 2000 Da, and a reactive thiol (-SH) group at the distal end of the PEG chain. This amphiphilic nature drives its self-assembly into micelles and its incorporation into lipid bilayers in aqueous environments.[1][2][3] The PEG moiety provides a "stealth" characteristic to nanoparticles, reducing opsonization and prolonging circulation half-life, while the thiol group serves as a versatile handle for conjugation to various molecules.[3][4]
Solubility in Aqueous Systems
The solubility of DSPE-PEG-SH MW 2000 in aqueous buffers is intrinsically linked to its self-assembly into micelles. Due to the hydrophobic DSPE tail, individual molecules have very low solubility. However, above a certain concentration, known as the Critical Micelle Concentration (CMC), the molecules aggregate to form micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic PEG chains form a corona, rendering the assembly soluble.
Key Factors Influencing Solubility and Micelle Formation:
-
Temperature: Heating can facilitate the dissolution and micelle formation process. Some sources suggest dissolving DSPE-PEG derivatives in hot water (e.g., 60-90°C) to ensure complete hydration and formation of a clear solution.[5][6][7]
-
Ionic Strength: The CMC of DSPE-PEG compounds is influenced by the ionic strength of the buffer. For instance, the CMC of DSPE-PEG2000 is approximately 10 times lower in HEPES buffered saline than in pure water, indicating that salts can promote micelle formation at lower concentrations.[8][9]
-
Co-solvents: Organic co-solvents like ethanol (B145695) or DMSO can be used to aid in the initial dissolution before hydration in an aqueous buffer.[10][11]
Quantitative Solubility and CMC Data:
While specific solubility limits in various buffers are not extensively documented in a single source, the following table summarizes the available data and typical observations.
| Parameter | Solvent/Buffer | Value | Notes |
| Solubility | Hot Water | >10 mg/mL | Heating is often required to achieve a clear solution.[2] |
| Chloroform (B151607), Ethanol | >10 mg/mL | Soluble in various organic solvents.[2] | |
| Ethanol | ~20 mg/mL | Data for a similar compound, DSPE-PEG(2000)-amine.[11] | |
| Dimethyl formamide (B127407) (DMF) | ~11 mg/mL | Data for a similar compound, DSPE-PEG(2000)-amine.[11] | |
| Critical Micelle Concentration (CMC) | Water | ~10 – 20 µM | The CMC is significantly higher in pure water compared to buffered saline.[8][9] |
| HEPES Buffered Saline | ~0.5 - 1.0 µM | The presence of salts screens the charge repulsion between headgroups, favoring micelle formation.[8] | |
| Aqueous Medium (unspecified) | 1.8 x 10⁻⁵ mol L⁻¹ (~1.8 x 10⁻² mM) | Determined by spectrofluorimetry using pyrene (B120774) as a fluorescent probe.[12] |
Stability Considerations in Aqueous Buffers
The stability of DSPE-PEG-SH MW 2000 in aqueous buffers is primarily governed by two chemical processes: the hydrolysis of the ester linkages in the DSPE moiety and the oxidation of the terminal thiol group.
Ester Hydrolysis of the DSPE Moiety
The phosphoethanolamine headgroup is linked to the stearoyl fatty acid chains via ester bonds. These bonds are susceptible to hydrolysis, particularly under acidic or basic conditions.
-
pH Dependence: The rate of phospholipid ester hydrolysis is minimized around pH 6.5.[13] Both acidic (pH < 6.5) and alkaline (pH > 7.5) conditions can accelerate hydrolysis.[13][14] Studies have shown that in unbuffered, ultrapure water, significant hydrolysis of DSPE-PEG can occur within 72 hours at room temperature, a process that is accelerated by heating.[13] Conversely, in a neutral pH buffer like phosphate-buffered saline (PBS) at pH 7.4, hydrolysis is significantly mitigated.[13]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[13]
-
Consequences of Hydrolysis: The cleavage of the fatty acid chains results in the formation of lysolipids and free fatty acids. This can alter the self-assembly properties of the lipid, potentially leading to the destabilization of liposomes or micelles, causing fusion, leakage, or structural transformations.[14]
Stability of the Thiol Group
The terminal thiol group is a reactive moiety, and its stability is crucial for subsequent conjugation reactions.
-
Oxidation: In the presence of oxygen, especially at neutral to alkaline pH, thiol groups can oxidize to form disulfide bonds. This can lead to the dimerization of DSPE-PEG-SH molecules, which may be undesirable for certain applications. It is recommended to handle and store DSPE-PEG-SH solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Thiol-Maleimide Conjugation and Stability: The thiol group is commonly reacted with a maleimide (B117702) group to form a stable thioether linkage.[1][15][16] The optimal pH for this reaction is between 6.5 and 7.5.[17] Below pH 6.5, the reaction rate slows down as the thiol is protonated. Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis.[17]
-
Retro-Michael Reaction: The resulting thiosuccinimide linkage from a thiol-maleimide reaction can undergo a retro-Michael reaction, leading to deconjugation. This process can be mitigated by hydrolysis of the succinimide (B58015) ring, which is favored at a slightly basic pH (e.g., 8.0-8.5).[17][18]
Summary of Stability under Different Conditions:
| Condition | DSPE Ester Linkage Stability | Thiol Group Stability | Recommendations |
| Acidic pH (<6.5) | Increased rate of hydrolysis.[13][14] | Relatively stable against oxidation. | Short-term use is possible, but prolonged storage is not recommended. Buffer choice is critical for applications requiring acidic environments. |
| Neutral pH (6.5-7.5) | Optimal stability against hydrolysis.[13] | Susceptible to oxidation. Prone to thiol-exchange reactions. | Ideal for most applications, including bioconjugation with maleimides.[17] Use deoxygenated buffers and store under inert gas. |
| Alkaline pH (>7.5) | Increased rate of hydrolysis.[14] | Increased rate of oxidation to disulfides. | Generally not recommended for storage. Can be used for short durations to intentionally hydrolyze the thiosuccinimide ring post-conjugation for stabilization against retro-Michael reaction.[17] |
| Elevated Temperature | Accelerates hydrolysis.[13] | Increases oxidation rate. | Avoid prolonged heating. Use for initial dissolution should be followed by cooling to the working temperature. |
Experimental Protocols
Protocol for Dissolution of DSPE-PEG-SH MW 2000
This protocol provides a general guideline for dissolving DSPE-PEG-SH to form a micellar solution.
-
Weighing: Accurately weigh the desired amount of DSPE-PEG-SH MW 2000 powder in a sterile, clean vial.
-
Initial Dissolution (Optional): For higher concentrations or to aid dissolution, the lipid can be first dissolved in a small amount of a suitable organic solvent like chloroform or ethanol.[2][10]
-
Solvent Evaporation (if applicable): If an organic solvent is used, it should be evaporated under a gentle stream of inert gas (e.g., nitrogen) to form a thin lipid film on the wall of the vial. Further drying under vacuum for at least 2 hours is recommended to remove residual solvent.
-
Hydration: Add the desired pre-warmed (e.g., 60-70°C) aqueous buffer to the lipid film or powder. The buffer should be deoxygenated to prevent thiol oxidation.
-
Incubation and Mixing: Vortex the mixture intermittently while incubating at a temperature above the phase transition temperature of the DSPE lipid (Tm of DSPE is ~74°C, but in micellar form, this transition is altered).[5] Sonication can also be used to aid dissolution.[5]
-
Equilibration: Allow the solution to cool to room temperature. A clear solution indicates the formation of a micellar dispersion.
Protocol for Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to DSPE-PEG-SH.
-
Prepare DSPE-PEG-SH Solution: Dissolve DSPE-PEG-SH MW 2000 in a deoxygenated conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.4) as described above.
-
Prepare Maleimide Solution: Dissolve the maleimide-containing molecule in a compatible buffer. If the molecule is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
-
Reaction: Mix the DSPE-PEG-SH solution with the maleimide solution. A molar excess of one reactant may be used to drive the reaction to completion.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light and oxygen.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any unreacted maleimide groups.
-
Purification: The resulting conjugate can be purified from unreacted components using methods like dialysis or size exclusion chromatography.
Visualizations
The following diagrams illustrate key concepts related to DSPE-PEG-SH MW 2000.
Caption: Chemical structure of DSPE-PEG-SH MW 2000.
Caption: Micelle formation of DSPE-PEG-SH in aqueous solution.
Caption: Major degradation pathways for DSPE-PEG-SH.
Caption: Experimental workflow for thiol-maleimide conjugation.
Conclusion
The solubility and stability of DSPE-PEG-SH MW 2000 are critical parameters that dictate its performance in various biomedical applications. Its solubility is governed by micelle formation, which is sensitive to temperature and ionic strength. The primary stability concerns are ester hydrolysis and thiol oxidation, both of which are highly dependent on the pH and temperature of the aqueous buffer. By understanding and controlling these factors, researchers can ensure the integrity and reactivity of DSPE-PEG-SH MW 2000, leading to more robust and reproducible formulations and conjugation outcomes. For optimal stability, it is recommended to store and handle DSPE-PEG-SH in a deoxygenated, neutral pH buffer (around 6.5-7.4) at low temperatures and protected from light.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nanocs.net [nanocs.net]
- 3. DSPE-PEG-SH [nanosoftpolymers.com]
- 4. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 5. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 16. immunomart.com [immunomart.com]
- 17. benchchem.com [benchchem.com]
- 18. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Critical Micelle Concentration and Applications of DSPE-PEG-SH MW 2000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). It includes a summary of reported CMC values, detailed experimental protocols for their determination, and explores the application of this versatile phospholipid-polymer conjugate in targeted drug delivery.
Critical Micelle Concentration (CMC) of DSPE-PEG 2000
The critical micelle concentration is a fundamental parameter of amphiphilic molecules, representing the concentration at which they self-assemble into micelles in an aqueous solution. For DSPE-PEG 2000, the CMC is influenced by factors such as the surrounding medium (e.g., pure water versus buffered saline) and the length of the polyethylene (B3416737) glycol (PEG) chain.
While direct experimental data for the thiol-terminated DSPE-PEG-SH MW 2000 is not extensively reported, the CMC is expected to be nearly identical to its methoxy-terminated counterpart (DSPE-PEG-OCH3 MW 2000). This is due to the minimal contribution of the small terminal functional group to the overall molecular weight and hydrophilicity of the large DSPE-PEG molecule.
The following table summarizes experimentally determined CMC values for DSPE-PEG 2000 in various conditions.
| Compound | Molecular Weight (Da) | Medium | CMC (µM) | Molar Concentration (mol/L) | Reference |
| DSPE-PEG 2000 | ~2800 | Water | 10 - 20 | 1.0 - 2.0 x 10⁻⁵ | [1] |
| DSPE-PEG 2000 | ~2800 | HEPES Buffered Saline | 0.5 - 1.0 | 5.0 - 10.0 x 10⁻⁷ | [1] |
| DSPE-PEG 2000 | ~2800 | Aqueous Medium | ~18 | ~1.8 x 10⁻⁵ | [2] |
| DSPE-PEG 2000 | ~2800 | Not Specified | 0.5 - 1.5 | 5.0 - 15.0 x 10⁻⁷ | [3] |
| DSPE-PEG 2000 | ~2800 | Not Specified | ~1 | ~1.0 x 10⁻⁶ | [4] |
Experimental Protocols for CMC Determination
The most common method for determining the CMC of DSPE-PEG lipids is fluorescence spectroscopy, utilizing a hydrophobic fluorescent probe such as pyrene (B120774). The principle of this method lies in the change in the fluorescence spectrum of the probe as it partitions from the polar aqueous environment into the nonpolar core of the newly formed micelles.
Fluorescence Spectroscopy with Pyrene Probe
Materials:
-
DSPE-PEG-SH MW 2000
-
Pyrene (fluorescent probe)
-
High-purity water or desired buffer solution (e.g., PBS)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.
-
Prepare a series of aqueous solutions of DSPE-PEG-SH MW 2000 with varying concentrations, bracketing the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each DSPE-PEG-SH solution. The final concentration of pyrene should be kept constant and very low (e.g., 10⁻⁶ M) to avoid excimer formation.
-
Incubate the solutions at a constant temperature, typically room temperature, for a sufficient time (e.g., overnight) to allow for equilibration and partitioning of the pyrene into the micelles.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Analyze the fluorescence spectra. A characteristic change in the fine structure of the pyrene emission spectrum is observed upon micelle formation. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the microenvironment of the pyrene molecule.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-PEG-SH concentration. The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which a significant change in the polarity of the pyrene's environment occurs, indicating the onset of micellization.[2]
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the preparation of targeted drug-loaded liposomes using DSPE-PEG-SH and a relevant signaling pathway that can be targeted by such a delivery system.
References
- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of DSPE-PEG-SH MW 2000 in Advanced mRNA Vaccine Formulations: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in the formulation of lipid nanoparticles (LNPs) for mRNA vaccine delivery. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the multifaceted functions of DSPE-PEG-SH, detailing its impact on LNP stability, biodistribution, and cellular uptake, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Core Functions of DSPE-PEG-SH in LNP Formulations
DSPE-PEG-SH MW 2000 is a heterobifunctional lipid excipient that plays a crucial role in the efficacy and safety of mRNA-LNP vaccines. Its structure can be deconstructed into three key functional domains:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two C18 saturated acyl chains that serves as a robust hydrophobic anchor, embedding the molecule within the LNP's lipid bilayer. The long C18 chains of DSPE ensure stable incorporation and slower dissociation from the LNP surface compared to lipids with shorter chains (e.g., DMG-PEG with C14 chains), leading to prolonged circulation times in vivo.[1][2]
-
Polyethylene Glycol (PEG) MW 2000: A hydrophilic polymer with a molecular weight of 2000 Daltons. The PEG chain forms a hydrated layer on the LNP surface, creating a "stealth" shield that sterically hinders the adsorption of opsonin proteins.[3] This PEGylation reduces clearance by the mononuclear phagocyte system (MPS), thereby extending the systemic circulation half-life of the LNPs and increasing the probability of reaching target cells.[1] The molecular weight of 2000 Da provides a balance between effective shielding and potential interference with cellular uptake, a phenomenon often referred to as the "PEG dilemma".[3]
-
Terminal Thiol Group (-SH): A reactive functional group at the distal end of the PEG chain. This thiol moiety is pivotal for covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, to the LNP surface.[4][5] This allows for active targeting of specific cell types or tissues, enhancing delivery precision and therapeutic efficacy.
Quantitative Impact on LNP Physicochemical Properties
The molar percentage of DSPE-PEG-SH in the lipid mixture is a critical formulation parameter that significantly influences the physicochemical properties of the resulting LNPs. These properties, in turn, dictate the in vitro and in vivo performance of the mRNA vaccine.
| LNP Formulation Parameter | Molar Ratio of Lipids (Ionizable:Helper:Cholesterol:PEG-Lipid) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | Reference |
| Standard LNP | DLin-MC3-DMA:DSPC:Chol:DSPE-PEG (50:10:38.5:1.5) | ~80-100 | < 0.2 | -3 to -10 | > 90% | [6][7] |
| Functionalized LNP (Amine) | DLin-MC3-DMA:DSPC:Chol:DMG-PEG:DSPE-PEG-Amine (50:10:38.5:1.2:0.3) | < 90 | < 0.21 | +5.3 ± 1.1 | > 94.8% | [6] |
| Functionalized LNP (Carboxyl) | DLin-MC3-DMA:DSPC:Chol:DMG-PEG:DSPE-PEG-COOH (50:10:38.5:1.2:0.3) | < 90 | < 0.21 | -7.2 ± 0.4 | > 94.8% | [6] |
| High PEG Content | Ionizable:Chol:DMG-PEG:DOPE (40:40:10:10) | ~120 | ~0.25 | Decreased (less negative) | ~80% | [8] |
| Optimal In Vitro PEG Content | Ionizable:Chol:DMG-PEG:DOPE (40:48.5:1.5:10) | ~90 | ~0.15 | - | > 80% | [8] |
Table 1: Influence of PEG-lipid composition and molar ratio on the physicochemical properties of mRNA-LNPs. Data are compiled from multiple studies to show representative values and trends.
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing mRNA-LNPs with consistent size and high encapsulation efficiency.
Materials:
-
Lipid Stock Solutions in Ethanol (B145695):
-
Ionizable Lipid (e.g., DLin-MC3-DMA or SM-102)
-
Helper Lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
-
mRNA Stock Solution in an Aqueous Buffer (e.g., 50 mM Citrate Buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Mixture: In an ethanol-compatible tube, combine the lipid stock solutions (ionizable lipid, helper lipid, cholesterol, and DSPE-PEG-SH) at the desired molar ratio (e.g., 50:10:38.5:1.5).[7] Vortex to ensure a homogenous mixture.
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer.
-
Microfluidic Mixing: Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another. Set up the microfluidic mixing device with a specific total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).[6]
-
Initiate Mixing: Start the pumps to mix the two phases. The rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.
-
Dialysis: Collect the resulting LNP dispersion and dialyze against sterile PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and non-encapsulated mRNA.
-
Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.
Characterization of mRNA-LNPs
A. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP sample in PBS (pH 7.4). Analyze using a DLS instrument to obtain the Z-average diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[9]
B. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic screening effects.[10] Measure the electrophoretic mobility to determine the surface charge. LNPs typically have a slightly negative zeta potential at neutral pH.[6]
C. mRNA Encapsulation Efficiency Quantification:
-
Technique: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all mRNA. This measures total mRNA.[11]
-
To the other set, add buffer without the lytic agent. This measures only the free, unencapsulated mRNA.
-
Add the RiboGreen fluorescent dye to both sets and measure the fluorescence intensity (Ex/Em: ~500/525 nm).[11]
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
-
Mechanistic Insights and Visualizations
LNP Formulation and mRNA Encapsulation Workflow
The formation of mRNA-LNPs is a rapid self-assembly process driven by electrostatic interactions and hydrophobic effects, precisely controlled by microfluidics.
References
- 1. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 2. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 4. Conformation Sensitive Targeting of Lipid Nanoparticles for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu-assets.contentstack.com [eu-assets.contentstack.com]
Methodological & Application
Application Notes and Protocols for Functionalization of Nanoparticles with DSPE-PEG-SH MW 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a critical step in the development of advanced drug delivery systems and diagnostic tools. This amphiphilic polymer, composed of a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive thiol (-SH) group, offers several advantages. The DSPE portion seamlessly integrates into the lipid bilayers of liposomes or adsorbs onto the surface of polymeric and metallic nanoparticles. The PEG chain provides a "stealth" characteristic, sterically hindering opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2] The terminal thiol group serves as a versatile anchor for the covalent attachment of targeting ligands, such as antibodies or peptides, or for direct conjugation to specific surfaces like gold.[3][4]
These application notes provide detailed protocols for the functionalization of various nanoparticle platforms—liposomes, gold nanoparticles, and polymeric nanoparticles—with DSPE-PEG-SH MW 2000. Additionally, methods for the characterization and quantification of surface thiol groups are presented, along with insights into the cellular uptake mechanisms of the resulting functionalized nanoparticles.
Physicochemical Properties of DSPE-PEG-SH MW 2000
DSPE-PEG-SH is a white to off-white solid with good solubility in hot water, chloroform, and ethanol.[4] The heterobifunctional nature of this reagent, with a lipid anchor and a reactive thiol group, makes it an ideal candidate for self-assembly and subsequent bioconjugation in the preparation of PEGylated liposomes and other nanoparticles for targeted drug delivery.[3][5]
Experimental Protocols
Protocol 1: Functionalization of Liposomes with DSPE-PEG-SH
This protocol describes the preparation of liposomes with surface-exposed thiol groups using the thin-film hydration method, incorporating DSPE-PEG-SH into the lipid bilayer.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG-SH in a chloroform/methanol mixture (typically 2:1 v/v). A common molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-SH).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the primary lipid.
-
A thin, uniform lipid film will form on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired volume of pre-warmed hydration buffer.
-
Agitate the flask by gentle rotation (without vortexing) to form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a heated extruder. This process should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any un-incorporated DSPE-PEG-SH or other components by size exclusion chromatography or dialysis.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with DSPE-PEG-SH
This protocol details the surface modification of pre-synthesized gold nanoparticles via ligand exchange, where the existing capping agent is replaced by DSPE-PEG-SH through the strong affinity of the thiol group for gold.
Materials:
-
Aqueous suspension of citrate-stabilized gold nanoparticles (AuNPs)
-
DSPE-PEG-SH MW 2000
-
Deionized water
Procedure:
-
Preparation of DSPE-PEG-SH Solution:
-
Prepare a stock solution of DSPE-PEG-SH in deionized water. Gentle heating may be required to facilitate dissolution.
-
-
Ligand Exchange Reaction:
-
Add the DSPE-PEG-SH solution to the AuNP suspension. The molar ratio of DSPE-PEG-SH to AuNPs will need to be optimized depending on the size and concentration of the nanoparticles.
-
Stir the mixture overnight at room temperature to allow for complete ligand exchange.
-
-
Purification:
-
Separate the functionalized AuNPs from excess DSPE-PEG-SH and displaced citrate (B86180) ions by centrifugation.
-
Resuspend the nanoparticle pellet in fresh deionized water.
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound reagents.
-
Protocol 3: Functionalization of Polymeric Nanoparticles (PLGA) with DSPE-PEG-SH
This protocol describes the incorporation of DSPE-PEG-SH onto the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles during their formulation via the nanoprecipitation method.[6][7]
Materials:
-
PLGA polymer
-
DSPE-PEG-SH MW 2000
-
A water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
Deionized water
Procedure:
-
Polymer and Lipid Dissolution:
-
Dissolve the PLGA polymer in the organic solvent.
-
In a separate container, dissolve the DSPE-PEG-SH in the same organic solvent.
-
-
Nanoprecipitation:
-
Mix the PLGA and DSPE-PEG-SH solutions.
-
Add the organic phase dropwise to a larger volume of deionized water under constant stirring.
-
The rapid solvent diffusion will cause the PLGA to precipitate, forming nanoparticles with the DSPE-PEG-SH oriented on the surface, with the hydrophobic DSPE anchor embedded in the polymer matrix and the hydrophilic PEG-SH chain extending into the aqueous phase.
-
-
Solvent Removal and Purification:
-
Stir the nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.
-
Purify the functionalized PLGA nanoparticles by centrifugation and resuspension in deionized water to remove any un-incorporated DSPE-PEG-SH. Repeat this step as necessary.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to ensure the quality and consistency of the functionalized nanoparticles.
Size, Polydispersity, and Surface Charge
Dynamic Light Scattering (DLS) is a standard technique to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles in suspension.
| Parameter | Pre-functionalization | Post-functionalization with DSPE-PEG-SH | Reference |
| Hydrodynamic Diameter (nm) | Varies by nanoparticle type | Generally increases due to the PEG layer | [8] |
| Polydispersity Index (PDI) | Typically < 0.2 for monodisperse samples | May slightly increase but should remain low | [8] |
| Zeta Potential (mV) | Highly dependent on the core material and capping agent | Tends to become more neutral due to the shielding effect of the PEG chains | [8] |
Table 1: Expected Changes in Physicochemical Properties upon Functionalization.
Morphology
Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and aggregation state.
Quantification of Surface Thiol Groups
The number of accessible thiol groups on the nanoparticle surface can be quantified using Ellman's assay.
Protocol 4: Ellman's Assay for Thiol Quantification
Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine hydrochloride (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
-
Prepare a stock solution of cysteine of known concentration in the reaction buffer.
-
-
Standard Curve:
-
Create a series of dilutions of the cysteine stock solution to generate a standard curve.
-
Add a small volume of the DTNB solution to each standard.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus cysteine concentration to create a standard curve.
-
-
Sample Measurement:
-
Add a known amount of the thiol-functionalized nanoparticle suspension to the reaction buffer.
-
Add the DTNB solution and incubate for 15 minutes.
-
Pellet the nanoparticles by centrifugation and measure the absorbance of the supernatant at 412 nm.
-
Use the standard curve to determine the concentration of thiol groups in the sample.
-
Impact on Drug Loading and Release
The incorporation of DSPE-PEG-SH can influence the drug loading capacity and release kinetics of nanoparticles.
| Parameter | Effect of DSPE-PEG-SH Functionalization | Rationale | Reference |
| Drug Encapsulation Efficiency (%) | May decrease for some drugs | The PEG layer can occupy space within the nanoparticle core or at the interface, potentially reducing the volume available for drug encapsulation. | [2] |
| Drug Release Rate | Can be slowed | The hydrophilic PEG layer can act as a diffusion barrier, retarding the release of the encapsulated drug. | [9] |
Table 2: Influence of DSPE-PEG-SH on Drug Loading and Release.
Cellular Uptake and Signaling Pathways
PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle size, shape, and surface chemistry, as well as the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10]
Clathrin-Mediated Endocytosis
This is a major pathway for the internalization of many nanoparticles. The process is initiated by the binding of the nanoparticles to receptors on the cell surface, which triggers the formation of clathrin-coated pits.[11] These pits invaginate and pinch off to form clathrin-coated vesicles that transport the nanoparticles into the cell.[12][13] The vesicles then uncoat and fuse with early endosomes, from where the cargo can be sorted to various intracellular destinations.[14]
Caption: Clathrin-mediated endocytosis pathway for nanoparticle uptake.
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization and characterization of nanoparticles with DSPE-PEG-SH.
Caption: General workflow for DSPE-PEG-SH functionalization of nanoparticles.
Conclusion
The functionalization of nanoparticles with DSPE-PEG-SH MW 2000 is a robust and versatile strategy to enhance their performance in biomedical applications. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to successfully produce and evaluate these advanced nanomaterials. Careful optimization of the functionalization process and thorough characterization are paramount to achieving reproducible results and developing effective nanomedicines.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 4. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines | MDPI [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 9. How does DSPE - PEG2000 - COOH affect the release rate of encapsulated drugs? - Blog [shochem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: A Step-by-Step Guide to Thiol-Maleimide Conjugation with DSPE-PEG-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of a thiol-containing molecule to a maleimide-functionalized lipid, specifically focusing on the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] with a terminal sulfhydryl group (DSPE-PEG-SH). The thiol-maleimide reaction is a popular bioconjugation technique due to its high selectivity and efficiency under mild, aqueous conditions.[1][2] This method is widely employed in drug delivery, nanotechnology, and various research applications to link molecules such as peptides, proteins, antibodies, or therapeutic agents to lipid nanoparticles or liposomes.[3][4][5]
The reaction involves a Michael addition of a thiol group to the double bond of a maleimide (B117702), forming a stable thioether linkage.[1][2] The optimal pH for this reaction is between 6.5 and 7.5, where the reaction with thiols is significantly faster than with other nucleophiles like amines.[2][6]
Reaction Mechanism and Considerations
The thiol-maleimide conjugation is a Michael addition reaction where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[1][2] This forms a stable, covalent thioether bond.
Critical Parameters:
-
pH: The reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[2][6] Above pH 7.5, competitive reaction with primary amines can occur.[6] Below pH 6.5, the reaction rate decreases.
-
Maleimide Stability: The maleimide ring can undergo hydrolysis in aqueous solutions, particularly at higher pH.[6] This hydrolysis renders the maleimide unreactive towards thiols. Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[6]
-
Thiol Oxidation: Thiols can be sensitive to oxidation, forming disulfide bonds that are unreactive with maleimides. It is crucial to work with degassed buffers and consider the use of a non-thiol reducing agent like TCEP if disulfide bond reduction is necessary.[7]
-
Side Reactions: For N-terminal cysteine peptides, a side reaction leading to thiazine (B8601807) rearrangement can occur, especially at higher pH.[1][8] Performing the conjugation at a pH closer to 6.5 can help minimize this.
Experimental Protocols
This protocol outlines the steps for conjugating a thiol-containing molecule (e.g., a peptide or protein) to DSPE-PEG-Maleimide. The reverse is also possible, where DSPE-PEG-SH is reacted with a maleimide-functionalized molecule.
Materials and Equipment
-
DSPE-PEG-SH or DSPE-PEG-Maleimide (various molecular weights available)[3][9]
-
Thiol-containing molecule (e.g., peptide, protein)
-
Maleimide-functionalized molecule (if using DSPE-PEG-SH)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed. Buffers should be free of primary and secondary amines and thiols.[6]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: 2-Mercaptoethanol (B42355) or L-cysteine
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving lipids.
-
Reaction vessels (e.g., microcentrifuge tubes, glass vials)
-
Stirring/mixing equipment (e.g., magnetic stirrer, vortex mixer)
-
Purification system: Dialysis tubing (with appropriate molecular weight cutoff), size-exclusion chromatography (SEC) column, or High-Performance Liquid Chromatography (HPLC) system.
-
Characterization instruments: MALDI-TOF mass spectrometer, HPLC, UV-Vis spectrophotometer.
Reagent Preparation
-
Reaction Buffer Preparation: Prepare the desired reaction buffer (e.g., 100 mM PBS, pH 7.0). To minimize oxidation of the thiol groups, degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
DSPE-PEG-Maleimide Solution: Immediately before use, dissolve the DSPE-PEG-Maleimide in a small amount of organic solvent like DMF or DMSO, and then dilute it into the degassed reaction buffer to the desired final concentration.
-
Thiol-Containing Molecule Solution: Dissolve the thiol-containing molecule in the degassed reaction buffer. If the molecule has disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7] Note that if DTT is used as a reducing agent, it must be removed before adding the maleimide reagent, as it contains a thiol group.
Conjugation Procedure
-
Reactant Mixing: Add the DSPE-PEG-Maleimide solution to the solution of the thiol-containing molecule. A molar excess of the maleimide reagent (typically 1.5 to 20-fold) is often used to ensure complete reaction of the thiol.[7][10]
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or agitation.[10][11] The optimal reaction time may need to be determined empirically. Protect the reaction mixture from light if using fluorescently labeled molecules.
-
Quenching the Reaction: After the desired reaction time, quench any unreacted maleimide groups by adding a small molecule thiol such as 2-mercaptoethanol or L-cysteine in excess. Incubate for an additional 30 minutes. This prevents non-specific reactions of the remaining maleimide groups.[12]
Purification of the Conjugate
It is crucial to remove unreacted starting materials and byproducts from the final conjugate.
-
Dialysis: This is a common method for removing small molecules like unreacted quenching agents and salts. Dialyze the reaction mixture against a large volume of buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO).[11]
-
Size-Exclusion Chromatography (SEC): SEC is effective for separating the larger conjugate from smaller unreacted molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for both purification and analysis of the conjugate.[13]
Characterization of the Conjugate
Confirm the successful conjugation using appropriate analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the molecular weight of the conjugate, confirming the addition of the DSPE-PEG moiety to the thiol-containing molecule.[14][15]
-
Chromatography (HPLC): HPLC can be used to assess the purity of the conjugate and quantify the extent of conjugation.[15]
-
SDS-PAGE: For protein conjugates, SDS-PAGE can show a shift in the molecular weight of the protein after conjugation.[16]
Quantitative Data Summary
The following table summarizes key quantitative parameters for thiol-maleimide conjugation involving DSPE-PEG derivatives, based on literature findings.
| Parameter | Recommended Range/Value | Source(s) |
| Reaction pH | 6.5 - 7.5 | [2][6] |
| Molar Ratio (Maleimide:Thiol) | 1.5:1 to 20:1 | [7][10][17] |
| Reaction Time | 2 hours - overnight | [10][11] |
| Reaction Temperature | Room Temperature or 4°C | [11] |
| DSPE-PEG Concentration | Typically in the low mM range | [13] |
| Quenching Agent | 2-Mercaptoethanol (e.g., 2 mM) or L-cysteine | [12] |
Visualizing the Workflow and Reaction
Experimental Workflow
Caption: Workflow for Thiol-Maleimide Conjugation with DSPE-PEG.
Signaling Pathway (Reaction Mechanism)
Caption: Thiol-Maleimide Conjugation Reaction Mechanism.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSPE-PEG-SH, MW 1,000 | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Synthesis of DSPE-PEG-GSH and DSPE-PEG-Tf [bio-protocol.org]
- 12. encapsula.com [encapsula.com]
- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: DSPE-PEG-SH MW 2000 for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile, amphiphilic polymer conjugate widely employed in advanced drug delivery systems.[1] It consists of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive terminal thiol (-SH) group.[2] This structure allows for its incorporation into the lipid bilayer of nanoparticles or liposomes, where the DSPE anchors the molecule, the PEG chain provides a "stealth" coating that prolongs circulation time by evading the immune system, and the thiol group serves as a conjugation point for targeting ligands.[1][2][3] The reactive thiol group readily forms stable covalent bonds with maleimide-functionalized molecules, making it an ideal tool for developing actively targeted nanocarriers for drugs, peptides, nucleic acids, and imaging agents.[4][5][6]
Physicochemical Properties and Data
The physical and chemical characteristics of DSPE-PEG-SH MW 2000 are critical for its function in nanoparticle formulations.
| Property | Value / Description |
| Molecular Weight | ~2800 Da (DSPE: ~748 Da, PEG: ~2000 Da) |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane); forms micelles or integrates into lipid bilayers in aqueous solutions.[7][8] |
| Purity | Typically ≥90-98%[9][10] |
| Reactive Group | Thiol (-SH) |
| Reactivity | The terminal thiol group is reactive with maleimide (B117702) groups at neutral pH (6.5-7.5) to form a stable thioether linkage.[4][11][12] |
| Critical Micelle Conc. | In the micromolar range (e.g., ~1.8 x 10⁻⁵ mol L⁻¹) for DSPE-PEG 2000, ensuring stability of micelles upon dilution in the bloodstream.[8] |
Mechanism of Action and Targeting Strategy
The utility of DSPE-PEG-SH in targeted drug delivery is based on a two-step process: formulation of a stable nanocarrier and subsequent conjugation of a targeting moiety.
-
Self-Assembly and Stealth Properties : Due to its amphiphilic nature, DSPE-PEG-SH spontaneously self-assembles in aqueous media to form micelles or can be incorporated into liposomes.[1][13] The hydrophobic DSPE portion integrates into the lipid core, while the hydrophilic PEG chain extends outwards, creating a hydrated shell.[14] This PEG layer sterically hinders interactions with blood components, reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation half-life.[1][3]
-
Targeted Conjugation via Thiol-Maleimide Chemistry : The terminal thiol group provides a specific point for covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) that have been functionalized with a maleimide group.[5][6] This "click chemistry" reaction is highly efficient and proceeds under mild, physiological conditions, resulting in a stable thioether bond that links the targeting ligand to the nanoparticle surface.[11][15]
Figure 1: Thiol-Maleimide conjugation workflow for surface functionalization.
Quantitative Data Summary: Formulation and Performance
The physicochemical properties of nanoparticles are highly dependent on the formulation parameters. The following tables provide example data to illustrate these relationships.
Table 1: Effect of Formulation Ratio on Nanoparticle Properties Data adapted from a study on nanoparticles prepared by the hydration method using DSPE-PEG2000 and the amphipathic copolymer Soluplus.[7][16]
| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:5 | 54.5 | 0.057 | -6.0 |
Table 2: Example Performance Metrics for DSPE-PEG2000 Formulations These values represent typical ranges and can vary based on the specific drug and formulation method.
| Parameter | Typical Range/Value |
| Drug Loading Content | 5 - 50 wt% depending on the drug and loading method (e.g., Doxorubicin loading can be as high as 46 wt%).[17] |
| Encapsulation Efficiency | 68 - >90% (e.g., Podophyllotoxin liposomes showed ~87% efficiency).[18][19] |
| Particle Size | 40 - 200 nm.[18][19] |
| PDI | < 0.3, indicating a relatively uniform size distribution.[18] |
| Zeta Potential | -6 to -30 mV, indicating good colloidal stability.[7][16][18] |
Experimental Protocols
The following protocols provide a general framework for the formulation, conjugation, and characterization of targeted nanoparticles using DSPE-PEG-SH MW 2000.
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-PEG-SH [nanosoftpolymers.com]
- 3. benchchem.com [benchchem.com]
- 4. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labinsights.nl [labinsights.nl]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 19. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG-SH MW 2000 Post-Insertion for Liposome Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of liposomal surfaces is a critical step in the development of targeted drug delivery systems. The post-insertion method offers a versatile and efficient approach to modify pre-formed liposomes with functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This technique allows for the introduction of thiol (-SH) groups onto the liposome (B1194612) surface, which can then be used for the covalent attachment of targeting ligands, imaging agents, or other molecules of interest via thiol-maleimide chemistry.[1][2]
These application notes provide a detailed overview and experimental protocols for the post-insertion of DSPE-PEG-SH into pre-formed liposomes and the subsequent characterization and functionalization of the resulting thiolated liposomes.
Principle of the Post-Insertion Method
The post-insertion technique involves the incubation of pre-formed liposomes with micelles composed of DSPE-PEG-SH.[3] During incubation at a temperature above the phase transition temperature of the liposomal lipids, the DSPE-PEG-SH molecules spontaneously transfer from the micelles and insert into the outer leaflet of the liposome bilayer.[4][5] This process is driven by the hydrophobic interaction between the DSPE lipid anchor and the liposomal membrane. The hydrophilic PEG chain with the terminal thiol group then extends from the liposome surface into the aqueous environment, making it available for further conjugation.
Advantages of the Post-Insertion Method
-
Versatility: Allows for the modification of pre-formed liposomes, including those already loaded with a therapeutic agent, without altering the encapsulation efficiency.[6]
-
Simplicity and Rapidity: The method is straightforward, typically requiring a simple incubation step.[6]
-
Controlled Surface Modification: The density of the inserted DSPE-PEG-SH can be controlled by adjusting the incubation concentration.
-
Preservation of Liposome Integrity: When performed under optimal conditions, the post-insertion process has minimal impact on the size and integrity of the liposomes.
Experimental Protocols
Protocol 1: Preparation of Pre-Formed Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids (e.g., DSPC, Cholesterol) in chloroform
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC:Cholesterol at a 60:40 molar ratio) in chloroform.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC). This will form multilamellar vesicles (MLVs).
-
For a homogenous size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-15 times.
-
The resulting solution contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size.
Protocol 2: Post-Insertion of DSPE-PEG-SH MW 2000
This protocol details the procedure for inserting DSPE-PEG-SH into the pre-formed liposomes.
Materials:
-
Pre-formed liposomes (from Protocol 1)
-
DSPE-PEG-SH MW 2000
-
PBS, pH 7.4
-
Water bath or incubator
Procedure:
-
Prepare a micellar solution of DSPE-PEG-SH in PBS. The concentration will depend on the desired final molar percentage of the PEG-lipid in the liposomes (typically 1-10 mol%).
-
Add the DSPE-PEG-SH micellar solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature close to the transition temperature (Tm) of the liposome-forming phospholipids (B1166683) (e.g., 55°C for DSPC-based liposomes) for 1 hour with gentle, continuous stirring.[4]
-
Allow the temperature of the mixture to gradually equilibrate to room temperature.
-
Remove the unincorporated DSPE-PEG-SH micelles by a suitable purification method such as dialysis or size exclusion chromatography.
Protocol 3: Quantification of Surface Thiol Groups
This protocol uses Ellman's reagent (DTNB) to quantify the concentration of accessible thiol groups on the liposome surface.[7]
Materials:
-
Thiolated liposomes (from Protocol 2)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Cysteine or other thiol standard for calibration curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Ellman's reagent in the reaction buffer.
-
Add a known volume of the thiolated liposome suspension to the reaction buffer.
-
Add the Ellman's reagent solution to the liposome mixture and incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of the solution at 412 nm.
-
The concentration of thiol groups is calculated using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) or by using a standard curve prepared with a known concentration of a thiol-containing compound like cysteine.[7]
Protocol 4: Conjugation of Maleimide-Functionalized Molecules
This protocol describes the conjugation of a maleimide-activated molecule (e.g., a peptide or protein) to the thiolated liposomes.[1]
Materials:
-
Thiolated liposomes (from Protocol 2)
-
Maleimide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Dissolve the maleimide-functionalized molecule in the reaction buffer. The reaction between maleimides and thiols is most efficient at a pH range of 6.5-7.5.[2]
-
Add the maleimide-functionalized molecule solution to the thiolated liposome suspension. A typical molar ratio of maleimide (B117702) to thiol is between 2:1 and 5:1 to ensure efficient conjugation.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Remove the unreacted maleimide-functionalized molecules by size exclusion chromatography or another suitable purification method.
Characterization of Functionalized Liposomes
The successful preparation and functionalization of liposomes should be confirmed through various characterization techniques.
| Parameter | Method | Typical Results |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A slight increase in size may be observed after post-insertion and conjugation. PDI should remain low (<0.2) for a homogenous population.[8] |
| Zeta Potential | Laser Doppler Velocimetry | The surface charge of the liposomes may change depending on the inserted molecule and the conjugated ligand. |
| Post-Insertion Efficiency | Quantification of PEG-lipid (e.g., spectrophotometric assay) or thiol groups (Ellman's assay) | Efficiencies can exceed 70-90% depending on the lipid composition and incubation conditions.[4] |
| Conjugation Efficiency | Quantification of the conjugated ligand (e.g., protein assay, HPLC) | Varies depending on the reactants and reaction conditions. |
| Encapsulation Efficiency (for drug-loaded liposomes) | Spectrophotometry or chromatography after liposome lysis | Should be minimally affected by the post-insertion process. |
| Stability | Monitoring size and drug leakage over time at different storage conditions | PEGylation generally enhances the stability of liposomes.[9] |
Visualizing the Workflow and Concepts
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low post-insertion efficiency | Incubation temperature too low or time too short. | Ensure incubation temperature is at or slightly above the Tm of the liposome lipids. Increase incubation time. |
| Lipid composition of liposomes is too rigid. | For highly saturated, rigid bilayers, a higher temperature or longer incubation may be needed. | |
| Significant increase in liposome size or PDI after insertion | Liposome fusion or aggregation. | Ensure gentle and continuous stirring during incubation. Optimize the concentration of DSPE-PEG-SH micelles. |
| Low thiol quantification | Thiol groups have oxidized to disulfides. | Prepare buffers with degassed water. Consider adding a small amount of a reducing agent like TCEP during the reaction, but be mindful of its potential interference with subsequent conjugation steps. |
| Inaccurate measurement. | Ensure the standard curve for the Ellman's assay is accurate and run in parallel. | |
| Low conjugation efficiency | Inactive maleimide group (hydrolyzed). | Use freshly prepared or properly stored maleimide-functionalized molecules. Ensure the reaction pH is optimal (6.5-7.5). |
| Steric hindrance from PEG chains. | Consider using a longer PEG chain on the DSPE-PEG-SH to increase the accessibility of the thiol group. |
Conclusion
The DSPE-PEG-SH post-insertion method is a robust and adaptable technique for the surface functionalization of liposomes. It provides a platform for the development of sophisticated drug delivery systems with enhanced targeting capabilities. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively produce and validate thiolated liposomes for a wide range of applications in drug development and biomedical research.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Anchoring Property of a Novel Hydrophilic Lipopolymer, HDAS-SHP, Post-Inserted in Preformed Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 8. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Preparation of Stealth Liposomes with DSPE-PEG-SH MW 2000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and functionalization of stealth liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). The inclusion of DSPE-PEG imparts "stealth" characteristics, enabling the liposomes to evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[1][2] This extended circulation enhances the probability of the liposome (B1194612) accumulating at a target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[3] The terminal thiol (-SH) group on the polyethylene (B3416737) glycol (PEG) chain provides a reactive site for the covalent attachment of targeting ligands, such as antibodies or peptides, that are functionalized with a thiol-reactive group like maleimide (B117702).[4][5]
Core Principles
The preparation of functionalized stealth liposomes using DSPE-PEG-SH involves three primary stages:
-
Liposome Formation : A mixture of lipids, including a structural phospholipid, cholesterol, and DSPE-PEG-SH, is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[6]
-
Size Reduction : The heterogeneous MLV suspension is subjected to an extrusion process to produce small unilamellar vesicles (SUVs) with a uniform and defined size distribution.[6]
-
Surface Functionalization : The thiol-terminated liposomes are conjugated to a targeting moiety, typically through a maleimide-thiol reaction, to create targeted stealth liposomes.[4]
Data Presentation
The following tables summarize typical lipid formulations and resulting liposome characteristics. These values are illustrative and can be adapted based on the specific application and desired liposome properties.
Table 1: Example Lipid Formulations for Stealth Liposome Preparation
| Component | Molar Ratio (%) - Formulation A | Molar Ratio (%) - Formulation B | Molar Ratio (%) - Formulation C |
| Phospholipid (e.g., HSPC, DSPC) | 55 | 50 | 60 |
| Cholesterol | 40 | 45 | 35 |
| DSPE-PEG-SH (MW 2000) | 5 | 5 | 5 |
HSPC: Hydrogenated Soy Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine
Table 2: Typical Physicochemical Properties of DSPE-PEG-SH Liposomes
| Parameter | Expected Range | Method of Analysis |
| Z-average Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -2 to -10 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency (for hydrophilic drugs) | > 90% (with active loading) | Spectrophotometry or HPLC |
Table 3: Influence of DSPE-PEG2000 Concentration on Liposome Characteristics
| DSPE-PEG2000 (mol%) | Effect on Circulation Half-life | Effect on Liposome Stability |
| 1-3 | Moderate increase | Good |
| 5-8 | Optimal for prolonged circulation | Excellent, prevents aggregation [4] |
| >10 | May decrease cellular uptake | High |
Experimental Protocols
Protocol 1: Preparation of Stealth Liposomes with DSPE-PEG-SH by Thin-Film Hydration
This protocol describes the preparation of non-drug-loaded liposomes. For passive drug loading, the drug would be dissolved in the hydration buffer.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy PC (HSPC)
-
Cholesterol
-
DSPE-PEG-SH (MW 2000)
-
Chloroform and Methanol (HPLC grade)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the phospholipids (B1166683) (e.g., DSPC or HSPC), cholesterol, and DSPE-PEG-SH in a chloroform:methanol mixture (e.g., 2:1 v/v) at the desired molar ratio (e.g., 55:40:5).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) until a thin, uniform lipid film is formed on the flask wall.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer of choice by rotating the flask in a water bath set to 60-65°C for 1 hour. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane to the other syringe.
-
Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to obtain a translucent suspension of small unilamellar vesicles (SUVs).[6]
-
-
Purification (Optional): To remove any unencapsulated material (if a drug was included in the hydration buffer), the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Storage: Store the prepared DSPE-PEG-SH liposomes at 4°C.
Protocol 2: Conjugation of Maleimide-Functionalized Ligand to Thiolated Liposomes
This protocol outlines the covalent attachment of a maleimide-activated targeting molecule (e.g., peptide, antibody fragment) to the surface of the prepared DSPE-PEG-SH liposomes.
Materials:
-
Prepared DSPE-PEG-SH liposome suspension
-
Maleimide-functionalized targeting ligand
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Purification column (e.g., Sepharose CL-4B) to separate unconjugated ligand
Procedure:
-
Buffer Exchange: If the liposomes are in a buffer with a pH outside the optimal range for maleimide-thiol conjugation (pH 6.5-7.5), exchange the buffer using dialysis or size exclusion chromatography.
-
Reaction Setup: Add the maleimide-functionalized ligand to the DSPE-PEG-SH liposome suspension. The molar ratio of ligand to DSPE-PEG-SH should be optimized but a starting point of 1:1 to 5:1 (ligand:thiol) is common.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added.
-
Purification: Remove the unconjugated ligand from the immunoliposome suspension using size exclusion chromatography.
-
Characterization: Characterize the final conjugated liposomes for size, zeta potential, and ligand conjugation efficiency (e.g., using a protein assay if the ligand is a peptide or antibody).
-
Storage: Store the final conjugated liposomes at 4°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Covalent Attachment of Peptides to Liposomes using DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the covalent attachment of sulfhydryl-containing peptides to the surface of liposomes using the lipid derivative 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal). This method is a cornerstone for developing targeted drug delivery systems, diagnostic agents, and novel immunotherapies.
The protocols outlined below are based on the widely used thiol-maleimide "click" chemistry, which offers high specificity and efficiency under mild reaction conditions.[1][2] This document covers the preparation of maleimide-functionalized liposomes, the conjugation reaction with a thiol-containing peptide, and the subsequent purification and characterization of the final peptide-liposome conjugate.
Principle of Thiol-Maleimide Conjugation
The covalent attachment is achieved through a Michael addition reaction. The maleimide (B117702) group on the distal end of the DSPE-PEG lipid readily and specifically reacts with the sulfhydryl (thiol) group of a cysteine residue within a peptide.[1] This reaction forms a stable thioether bond, effectively tethering the peptide to the liposome (B1194612) surface.[3] The polyethylene (B3416737) glycol (PEG) linker serves as a spacer, extending the peptide away from the liposome surface to ensure its proper folding and availability for interaction with its target. Furthermore, PEGylation provides "stealth" characteristics to the liposomes, prolonging their circulation time in vivo.[4]
The reaction is most efficient at a pH between 6.5 and 7.5.[5] Below this range, the reaction rate is significantly reduced, while at a pH above 7.5, the maleimide group is susceptible to hydrolysis, rendering it non-reactive.[5]
Experimental Workflow Overview
The overall process for creating peptide-conjugated liposomes can be visualized as a multi-step procedure involving liposome formulation, peptide conjugation, and subsequent analysis.
References
- 1. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. encapsula.com [encapsula.com]
Application Notes and Protocols: DSPE-PEG-SH MW 2000 for Stimuli-Responsive Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) in the formulation of stimuli-responsive nanoparticles. The unique properties of this phospholipid-PEG conjugate, particularly the terminal thiol (-SH) group, make it a versatile component for creating intelligent drug delivery systems that respond to specific physiological or pathological cues.
Introduction to DSPE-PEG-SH MW 2000
DSPE-PEG-SH MW 2000 is an amphiphilic polymer that self-assembles in aqueous solutions to form micelles or can be incorporated into other lipid-based nanoparticles such as liposomes and solid lipid nanoparticles.[1][2] The DSPE portion provides a hydrophobic anchor, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons offers a protective hydrophilic corona. This PEGylation strategy is well-established for prolonging the systemic circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES).[3][4]
The key feature of this specific polymer is the terminal thiol group, which is highly reactive towards maleimide (B117702) groups and can form disulfide bonds.[1][5] This functionality allows for the covalent attachment of targeting ligands, drugs, or stimuli-responsive moieties, enabling the design of sophisticated nanocarriers for targeted and controlled drug release.
Applications in Stimuli-Responsive Nanoparticles
Stimuli-responsive nanoparticles are designed to release their payload in response to specific triggers often found in the tumor microenvironment or within cells.[6][7] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target side effects. DSPE-PEG-SH MW 2000 can be instrumental in the development of several types of stimuli-responsive systems.
Redox-Responsive Nanoparticles
The tumor microenvironment and the intracellular compartment are characterized by a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the bloodstream.[8] This redox potential difference can be exploited to trigger drug release. By forming disulfide bonds, which are stable in the oxidative environment of the blood but are cleaved in the presence of high GSH levels, redox-responsive nanoparticles can be engineered.
Strategy: DSPE-PEG-SH can be used to form disulfide-linked conjugates. For instance, a drug or another polymer can be modified with a thiol-reactive group and then conjugated to DSPE-PEG-SH. Alternatively, the thiol groups on two DSPE-PEG-SH molecules can be oxidized to form a disulfide bridge, which can be used to "shield" the nanoparticle surface and de-shield it in a reducing environment. A novel approach involves creating a drug-inhibitor conjugate with a redox-responsive disulfide linker and encapsulating it within DSPE-PEG2k micelles.[9]
pH-Responsive Nanoparticles
The extracellular environment of solid tumors is often acidic (pH ~6.5), and the endo-lysosomal compartments within cells have an even lower pH (pH 4.5-6.0).[10] This pH gradient can be used as a trigger for drug release.
Strategy: While DSPE-PEG-SH itself is not pH-responsive, it can be combined with pH-sensitive lipids or polymers to create pH-responsive nanoparticles. For example, it can be incorporated into liposomes containing pH-sensitive lipids like dioleoylphosphatidylethanolamine (DOPE). At physiological pH, the PEG chains provide stability. Upon reaching the acidic tumor microenvironment or after endocytosis, the protonation of the pH-sensitive components can lead to nanoparticle destabilization and drug release.[11][12] Mixed polymeric micelles can be developed using DSPE-PEG2000 along with pH-sensitive polymers like poly(L-histidine) (PHIS) to achieve rapid intracellular drug release in response to endosomal acidity.[11][13]
Enzyme-Responsive Nanoparticles
Certain enzymes, such as matrix metalloproteinases (MMPs) and phospholipases, are overexpressed in the tumor microenvironment.[14][15] These enzymes can be used as specific triggers for drug release.
Strategy: The thiol group of DSPE-PEG-SH provides a convenient handle for attaching enzyme-cleavable peptide sequences. For example, a peptide substrate for an MMP can be synthesized with a terminal maleimide group and then conjugated to DSPE-PEG-SH.[16] This conjugate can be incorporated into a nanoparticle, where the PEG chain shields the drug. In the presence of the target enzyme, the peptide linker is cleaved, leading to the removal of the PEG shield and subsequent drug release.[4][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on nanoparticles formulated with DSPE-PEG derivatives.
| Nanoparticle Type | Formulation Components | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| DSPE-PEG2000/Soluplus Micelles | DSPE-PEG2000, Soluplus | 36.5 - 128.1 | -13.7 to -29.2 | 0.112 - 0.900 | [17][18] |
| pH-Responsive Mixed Micelles | DSPE-PEG2000, DSPE-PEG3400-2C5, PHIS-PEG2000 | 110 - 135 | Not Specified | Not Specified | [11][13] |
| pH-Responsive SLNs | DSPE-PEG2000, Cholesterol | 100 - 110 | Not Specified | Mono-modal | [19] |
| pH-Responsive Liposomes | DSPE-PEG2000, other lipids | < 200 | Not Specified | Not Specified | [12] |
| Nanoparticle Type | Drug | Encapsulation Efficiency (%) | Loading Content (%) | Stimuli-Responsive Release | Reference |
| pH-Responsive Mixed Micelles | Paclitaxel | 88 | 5 | ~75-95% release in 2h at pH 5.5 | [13] |
| Redox-Responsive Liposomes | Irinotecan | ~98 | ~32 | Increased release in reducing environment | [8] |
| pH-Responsive SLNs | Doxorubicin | Not Specified | Not Specified | High release at pH 4.7, minimal at pH 7.4 | [19] |
| PTX-ss-Zos@DSPE-PEG2k NPs | Paclitaxel-Zosquinidar conjugate | Not Specified | Not Specified | Cleaved by high GSH concentration | [9] |
Experimental Protocols
Protocol 1: Formulation of Redox-Responsive Micelles using DSPE-PEG-SH
This protocol describes the preparation of micelles where a drug is conjugated to the polymer via a disulfide bond.
Materials:
-
DSPE-PEG-SH MW 2000
-
Maleimide-activated drug
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Conjugation: Dissolve DSPE-PEG-SH and a molar excess of the maleimide-activated drug in DMF. Stir the reaction mixture at room temperature for 24 hours in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of the thiol group.
-
Purification of Conjugate: Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted drug and DMF. Lyophilize the purified DSPE-PEG-Drug conjugate.
-
Micelle Formation (Hydration Method):
-
Dissolve the lyophilized DSPE-PEG-Drug conjugate in chloroform (B151607).[17]
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator at 40°C.[17]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate (B1144303) the thin film with PBS (pH 7.4) by vortexing, followed by sonication in a bath sonicator until the solution is clear. This indicates the formation of micelles.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm drug conjugation using techniques like NMR or FTIR.
-
Assess drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC after disrupting the micelles with a suitable solvent.
-
Evaluate in vitro drug release in the presence and absence of a reducing agent like GSH (e.g., 10 mM) by dialysis, measuring the drug concentration in the release medium over time.
-
dot graph TD A[Start: Dissolve DSPE-PEG-SH and Maleimide-Drug in DMF] --> B{Stir for 24h under inert atmosphere}; B --> C[Dialyze against DI water for 48h]; C --> D[Lyophilize to obtain DSPE-PEG-Drug conjugate]; D --> E[Dissolve conjugate in Chloroform]; E --> F[Form thin film via rotary evaporation]; F --> G[Hydrate film with PBS and sonicate]; G --> H[End: Redox-Responsive Micelles]; subgraph Characterization H --> I[DLS for Size and Zeta Potential]; H --> J[NMR/FTIR for Conjugation Confirmation]; H --> K[UV-Vis/HPLC for Drug Loading]; H --> L[In vitro Release with/without GSH]; end
end
Workflow for Redox-Responsive Micelle Formulation.
Protocol 2: Formulation of pH-Responsive Liposomes
This protocol describes the incorporation of DSPE-PEG-SH into pH-responsive liposomes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Dioleoylphosphatidylethanolamine (DOPE) (pH-sensitive lipid)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Buffer solution (e.g., HEPES-buffered saline, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC, DOPE, cholesterol, and DSPE-PEG-SH in chloroform in a round-bottom flask at a desired molar ratio (e.g., 6:4:2:0.5).
-
If encapsulating a lipophilic drug, dissolve it in the chloroform at this stage.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the buffer solution (pH 7.4) containing the hydrophilic drug to be encapsulated.
-
Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine particle size, PDI, and zeta potential using DLS.
-
Assess drug encapsulation efficiency.
-
Evaluate in vitro drug release at different pH values (e.g., pH 7.4, pH 6.5, and pH 5.5) using a dialysis method.
-
Experimental Workflow for pH-Responsive Liposomes.
Protocol 3: Formulation of Enzyme-Responsive Nanoparticles
This protocol details the conjugation of an enzyme-cleavable peptide to DSPE-PEG-SH for creating enzyme-responsive nanoparticles.
Materials:
-
DSPE-PEG-SH MW 2000
-
Maleimide-terminated enzyme-cleavable peptide (e.g., MMP substrate)
-
Other lipid components for nanoparticle core (e.g., DSPE-PEG2000 for micelles)
-
Drug for encapsulation
-
Organic solvent (e.g., Chloroform)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Target enzyme (e.g., MMP-2)
Procedure:
-
Conjugation of Peptide:
-
React DSPE-PEG-SH with the maleimide-terminated peptide in a suitable buffer (e.g., HEPES, pH 7.0) overnight at 4°C.
-
Purify the DSPE-PEG-Peptide conjugate by dialysis.
-
-
Nanoparticle Formulation:
-
Use the thin-film hydration method as described in Protocol 1.
-
Prepare a lipid mixture including the DSPE-PEG-Peptide conjugate and other structural lipids/polymers (e.g., DSPE-PEG2000) and the drug.
-
Form a thin film, hydrate with buffer, and sonicate to form nanoparticles.
-
-
Purification:
-
Remove unencapsulated drug and unconjugated components via dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the physical properties (size, PDI, zeta potential) using DLS.
-
Confirm peptide conjugation.
-
Determine drug loading.
-
Perform an in vitro enzyme-triggered release study:
-
Incubate the nanoparticles in a buffer with and without the target enzyme.
-
At various time points, measure the amount of released drug. An increased release in the presence of the enzyme indicates a successful enzyme-responsive formulation.
-
-
Signaling Pathway for Enzyme-Responsive Release.
Conclusion
DSPE-PEG-SH MW 2000 is a highly valuable and versatile tool for the development of advanced, stimuli-responsive nanoparticles. Its terminal thiol group allows for straightforward conjugation chemistry, enabling the design of nanocarriers that can intelligently respond to the unique conditions of a disease microenvironment, such as altered redox potential, pH, or enzyme activity. The protocols and data presented here provide a solid foundation for researchers to design and fabricate novel drug delivery systems with enhanced therapeutic potential.
References
- 1. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of enzyme-sensitive lipid nanoparticles for delivery of siRNA to blood–brain barrier and glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies To Design and Synthesize Polymer-Based Stimuli-Responsive Drug-Delivery Nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox-Responsive Drug Delivery Systems: A Chemical Perspective [mdpi.com]
- 9. Redox-responsive drug-inhibitor conjugate encapsulated in DSPE-PEG2k micelles for overcoming multidrug resistance to chemotherapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-responsive nanoparticles for drug release and diagnostics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Enzyme-Responsive Nanoparticles for the Targeted Delivery of an MMP Inhibitor to Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [ouci.dntb.gov.ua]
- 19. dovepress.com [dovepress.com]
Surface Modification of Gold Nanoparticles with DSPE-PEG-SH MW 2000: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of gold nanoparticles (AuNPs) with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This modification process is crucial for enhancing the biocompatibility, stability, and circulation time of AuNPs, making them highly effective carriers for targeted drug delivery and diagnostic applications.
The protocols outlined below cover the synthesis of citrate-capped AuNPs, the subsequent surface functionalization with DSPE-PEG-SH, and the characterization of the resulting PEGylated nanoparticles.
Introduction
Gold nanoparticles are extensively utilized in biomedical research due to their unique optical and electronic properties, large surface area-to-volume ratio, and ease of synthesis and functionalization.[1] However, bare AuNPs are prone to aggregation in physiological environments and can be rapidly cleared by the reticuloendothelial system (RES).
Surface modification with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to overcome these limitations.[2] The DSPE-PEG-SH molecule is an amphiphilic polymer comprising a lipid component (DSPE) that can interact with hydrophobic domains, a hydrophilic PEG chain that imparts a "stealth" character to the nanoparticles, and a terminal thiol (-SH) group that forms a strong covalent bond with the gold surface.[3][4] This modification enhances colloidal stability, reduces non-specific protein adsorption, and prolongs systemic circulation, thereby improving the therapeutic index of conjugated drugs.[3][5]
Experimental Protocols
Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 15 nm AuNPs using the citrate (B86180) reduction method.[6]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1%)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
-
Stirring hot plate and magnetic stir bar
Procedure:
-
Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Heat the solution to a rolling boil while stirring.[7]
-
Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution.[7]
-
The solution color will change from pale yellow to colorless, then to gray, and finally to a deep red, indicating the formation of AuNPs.[8]
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized citrate-capped AuNPs can be stored at 4°C for further use.[9]
Surface Modification with DSPE-PEG-SH MW 2000
This protocol details the ligand exchange process to coat the citrate-capped AuNPs with DSPE-PEG-SH.
Materials:
-
Citrate-capped AuNP solution (as prepared in 2.1)
-
DSPE-PEG-SH MW 2000
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge and centrifuge tubes
Procedure:
-
Dissolve DSPE-PEG-SH MW 2000 in DI water to prepare a stock solution (e.g., 1 mg/mL).
-
To the citrate-capped AuNP solution, add the DSPE-PEG-SH solution. The molar ratio of DSPE-PEG-SH to AuNPs should be optimized, but a starting point is a significant molar excess of the PEG linker.
-
Gently mix the solution and allow it to react overnight at room temperature with gentle stirring. This allows for the displacement of citrate ions by the thiol group of the DSPE-PEG-SH.[10]
-
To purify the PEGylated AuNPs and remove excess DSPE-PEG-SH and displaced citrate, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for ~15 nm particles, 12,000-15,000 x g for 20-30 minutes).[10]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound reagents.
-
After the final wash, resuspend the purified DSPE-PEG-SH coated AuNPs in the desired buffer for storage or further use.
Characterization of Modified Nanoparticles
The successful modification of AuNPs with DSPE-PEG-SH can be confirmed through various characterization techniques.
| Parameter | Technique | Expected Outcome |
| Surface Plasmon Resonance (SPR) | UV-Vis Spectroscopy | A red-shift in the SPR peak (typically from ~520 nm for ~15 nm citrate-capped AuNPs) is expected due to the change in the local refractive index upon ligand exchange.[11] |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is anticipated due to the presence of the DSPE-PEG-SH layer.[12] |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards a more neutral value is expected. Citrate-capped AuNPs are highly negative (e.g., -30 to -40 mV), while PEGylated AuNPs will have a reduced negative charge (e.g., -5 to -15 mV).[12] |
| Morphology | Transmission Electron Microscopy (TEM) | TEM can be used to confirm the size and monodispersity of the AuNP core. A halo of the PEG layer may be visible under certain imaging conditions. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained before and after surface modification of ~15 nm gold nanoparticles with PEG-SH (MW 2000).
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Citrate-Capped AuNPs | ~20 nm | -35 mV[12] |
| PEG-SH (MW 2000) Coated AuNPs | Increase in diameter | ~ -1 mV to -8.42 mV[11][12] |
| DSPE-PEG 2000 Micelles (for reference) | 36.5 - 128.1 nm | -13.7 to -29.2 mV[13] |
Note: The final hydrodynamic diameter and zeta potential of DSPE-PEG-SH coated AuNPs will depend on factors such as the core AuNP size, the grafting density of the PEG, and the buffer conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and surface modification of gold nanoparticles.
Structure of DSPE-PEG-SH Modified Gold Nanoparticle
Caption: Schematic of a DSPE-PEG-SH modified gold nanoparticle.
Representative Signaling Pathway for Drug Delivery Application
Caption: Example of a drug-loaded AuNP inhibiting the EGFR signaling pathway.
References
- 1. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. 2.2. Synthesis of Gold Nanoparticles Using the Citrate Method [bio-protocol.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [cora.ucc.ie]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating DSPE-PEG-SH MW 2000 into Lipid Nanoparticles for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) into lipid nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA). This document outlines detailed protocols for LNP formulation, surface functionalization via thiol-maleimide chemistry, and characterization methods.
Introduction to DSPE-PEG-SH in siRNA-LNP Formulations
DSPE-PEG-SH is a valuable tool in the development of targeted LNP-based siRNA delivery systems. The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, reducing non-specific protein binding and prolonging circulation time. The terminal thiol (-SH) group serves as a reactive handle for the covalent conjugation of targeting moieties, such as antibodies or peptides, that bear a maleimide (B117702) group. This allows for active targeting of the siRNA cargo to specific cells or tissues, enhancing therapeutic efficacy and minimizing off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on LNP formulations for siRNA delivery. These values can serve as a reference for formulation development and characterization.
Table 1: Exemplary Lipid Nanoparticle Formulations for siRNA Delivery
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio | Reference |
| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2k / DSPE-PEG2k | 50:10:38.5:1.5 | [1] |
| CSL3 or SM-102 | DSPC | Cholesterol | DSPE-PEG2000 | 50:10:37.5:2.5 | [2] |
| DLin-MC3-DMA | DSPC | Cholesterol | DSPE-PEG2000 | 50:10:38.5:1.5 | [3] |
| Amino Lipid | DSPC | Cholesterol | PEG-Lipid | 40:10:40:10 | [4] |
Table 2: Physicochemical Properties of siRNA-LNPs
| LNP Formulation (Ionizable Lipid) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | ~40 | < 0.2 | ~ -10 | ~90% | [5] |
| CSL3 with DSPE-PEG | ~170 | 0.037 - 0.466 | Neutral | ~80% | [2] |
| SM-102 with DSPE-PEG | ~100 | 0.037 - 0.466 | Neutral | ~50% | [2] |
| DLin-MC3-DMA (0.5% PEG) | 201.0 ± 17.5 | - | - | - | [6] |
| DLin-MC3-DMA (1.5% PEG) | 134.2 ± 15.0 | - | - | - | [6] |
| DLin-MC3-DMA (4.5% PEG) | 96.0 ± 17.9 | - | - | - | [6] |
Experimental Protocols
Protocol for Formulation of siRNA-LNPs containing DSPE-PEG-SH
This protocol describes the formulation of siRNA-LNPs using a microfluidic mixing method, which allows for reproducible and scalable production.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
siRNA
-
Ethanol (B145695) (anhydrous)
-
Acetate (B1210297) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-SH in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration in ethanol can range from 10-25 mg/mL.
-
-
siRNA Solution Preparation:
-
Dissolve the siRNA in 50 mM acetate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-acetate buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate (e.g., 2 mL/min).
-
Initiate the mixing process. The acidic pH of the acetate buffer ensures the ionizable lipid is positively charged, facilitating complexation with the negatively charged siRNA.
-
-
Dialysis:
-
Collect the resulting LNP suspension.
-
Dialyze the suspension against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.
-
-
Sterilization and Storage:
-
Sterilize the LNP suspension by passing it through a 0.22 µm filter.
-
Store the sterile LNP suspension at 4°C.
-
Protocol for Thiol-Maleimide Conjugation of Targeting Ligands
This protocol details the conjugation of a maleimide-functionalized targeting ligand (e.g., a peptide or antibody fragment) to the surface of the DSPE-PEG-SH containing LNPs.
Materials:
-
siRNA-LNPs with DSPE-PEG-SH (from Protocol 3.1)
-
Maleimide-functionalized targeting ligand
-
Degassed reaction buffer (e.g., PBS with 2 mM EDTA, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds in the ligand)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Activation of Thiol Groups (Optional):
-
If the thiol groups on the LNP surface have formed disulfide bonds, they may need to be reduced. This step is often not necessary if the formulation and handling are performed under oxygen-reduced conditions.
-
-
Ligand Preparation (if necessary):
-
If the targeting ligand contains disulfide bonds that need to be reduced to expose a free thiol for conjugation to a maleimide linker (this protocol assumes the ligand is already maleimide-functionalized), dissolve the ligand in a degassed buffer and treat with an excess of a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
-
Conjugation Reaction:
-
In a sterile, oxygen-free environment (e.g., by working in a glove box or using degassed buffers), mix the DSPE-PEG-SH functionalized LNPs with the maleimide-functionalized targeting ligand in the reaction buffer.
-
The molar ratio of maleimide groups on the ligand to the thiol groups on the LNP surface should be optimized, but a starting point is a 2:1 to 5:1 molar ratio of maleimide to thiol.[7]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Purification of Conjugated LNPs:
-
Remove the unreacted ligand and other reaction components by a suitable purification method. Size exclusion chromatography is often effective in separating the larger conjugated LNPs from the smaller, unconjugated ligands. Dialysis can also be used.
-
-
Characterization and Storage:
-
Characterize the purified, targeted LNPs for size, zeta potential, and conjugation efficiency.
-
Store the final product at 4°C.
-
Protocol for Characterization of Functionalized siRNA-LNPs
1. Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNPs before and after conjugation.
2. siRNA Encapsulation Efficiency:
-
Use a nucleic acid quantification assay, such as the RiboGreen® assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence) * 100%.
3. Confirmation of Ligand Conjugation:
-
Use techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to observe a shift in the molecular weight of the conjugated ligand compared to the unconjugated ligand.
-
Alternatively, use liquid chromatography-mass spectrometry (LC-MS) for a more precise analysis of the conjugate.
Visualizations
Experimental Workflow for Targeted LNP Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. Shielding of Lipid Nanoparticles for siRNA Delivery: Impact on Physicochemical Properties, Cytokine Induction, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced cellular uptake and gene silencing activity of siRNA using temperature-responsive polymer-modified liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encapsula.com [encapsula.com]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency of DSPE-PEG-SH MW 2000
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with DSPE-PEG-SH MW 2000.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency between DSPE-PEG-SH and a maleimide-functionalized molecule is a common challenge. This guide provides a systematic approach to identify and resolve potential issues in your experimental workflow.
Step 1: Pre-Reaction Verification of Starting Materials
Before initiating the conjugation reaction, it is critical to verify the quality and reactivity of your starting materials.
Question: How can I be sure my DSPE-PEG-SH and maleimide-containing molecule are active?
Answer: The reactivity of both the thiol group on DSPE-PEG-SH and the maleimide (B117702) group on your target molecule can be compromised by improper storage or handling. It is essential to quantify the active functional groups.
-
Thiol Group Quantification: The concentration of free sulfhydryl groups (-SH) on your DSPE-PEG-SH can be determined using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[1][2] This colorimetric assay produces a colored product that can be measured spectrophotometrically at 412 nm.[2][3] More sensitive fluorometric assays are also available.[1][4]
-
Maleimide Group Quantification: The activity of the maleimide groups can be assessed by reacting them with an excess of a known thiol, such as cysteine or glutathione (B108866), and then quantifying the remaining unreacted thiol using methods like the Ellman's assay.[3][5][6][7] The amount of maleimide is calculated as the difference between the initial and the unreacted thiol concentration.[5][6][7]
dot
Diagram 1: Initial verification workflow for starting materials.
Step 2: Optimization of Reaction Conditions
The thiol-maleimide Michael addition reaction is highly dependent on the reaction conditions.[8]
Question: What are the optimal reaction conditions for DSPE-PEG-SH conjugation?
Answer: Several factors must be optimized to ensure high conjugation efficiency.
-
pH: The reaction between a thiol and a maleimide is most efficient and selective within a pH range of 6.5 to 7.5.[8] At pH values above 7.5, competing reactions, such as the hydrolysis of the maleimide group and reaction with amines, can occur, reducing the yield of the desired conjugate.[9]
-
Molar Ratio: The molar ratio of DSPE-PEG-SH to the maleimide-functionalized molecule is a critical parameter. A slight molar excess of the thiol-containing component is sometimes used, but the optimal ratio should be determined empirically for each specific reaction.[10]
-
Temperature and Time: Conjugation reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[10] Longer incubation times at lower temperatures can sometimes improve yield and reduce the formation of byproducts.[10]
-
Buffer Composition: Ensure that your reaction buffer is free of extraneous thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol) and primary amines (e.g., Tris buffer), as these will compete with your reactants.[10] Phosphate-buffered saline (PBS) or HEPES buffers are commonly used.[10][11]
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimizes thiol-maleimide reaction selectivity and minimizes maleimide hydrolysis.[8] |
| Molar Ratio | Empirically Determined | The optimal ratio of DSPE-PEG-SH to maleimide can vary. |
| Temperature | 4°C to Room Temperature | Lower temperatures can enhance stability and reduce side reactions.[10] |
| Reaction Time | 1 - 24 hours | Should be optimized for each specific system. |
| Buffer | Amine-free & Thiol-free (e.g., PBS, HEPES) | Avoids competing reactions with buffer components.[10] |
Table 1: Recommended Reaction Conditions for DSPE-PEG-SH Conjugation.
Step 3: Post-Reaction Analysis and Troubleshooting
After the reaction, it is important to analyze the products to determine the conjugation efficiency and identify any potential issues.
Question: How can I confirm that the conjugation was successful and troubleshoot if it wasn't?
Answer: Characterization of the reaction mixture is key. Techniques like SDS-PAGE, HPLC, or mass spectrometry can be used to separate and identify the conjugated product from the unreacted starting materials. If the efficiency is low, consider the following:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH and temperatures.[11] If your maleimide-functionalized molecule has been in solution for an extended period before the reaction, its reactivity may be diminished.
-
Thiol Oxidation: The sulfhydryl group of DSPE-PEG-SH can be oxidized to form disulfide bonds, rendering it unreactive towards maleimides. Ensure that your DSPE-PEG-SH is stored under an inert atmosphere and handled with buffers that have been degassed to minimize oxygen exposure.
-
Steric Hindrance: The accessibility of the thiol or maleimide group can be limited by the three-dimensional structure of the molecules being conjugated, which can reduce the reaction rate.[12]
dot
Diagram 2: Decision tree for troubleshooting low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for DSPE-PEG-SH MW 2000?
A1: DSPE-PEG-SH should be stored at -20°C or -5°C in a dry environment, protected from light.[13][14][15] It is important to avoid repeated freeze-thaw cycles. Before opening, allow the product to equilibrate to room temperature to prevent condensation.
Q2: My DSPE-PEG-SH has been stored for a while. Is it still good to use?
A2: The stability of DSPE-PEG-SH can decrease over time, primarily due to oxidation of the thiol group. It is highly recommended to quantify the free thiol content using a method like the Ellman's assay before use, especially if the reagent has been stored for an extended period or has been opened multiple times.[1][2][16]
Q3: Can I use Tris buffer for my conjugation reaction?
A3: No, it is not recommended to use Tris buffer or any other buffer containing primary amines. The primary amine in Tris can react with the maleimide group, especially at pH values above 7.5, which will compete with the desired thiol-maleimide reaction and reduce your conjugation efficiency.[10]
Q4: I am observing aggregation or precipitation in my reaction mixture. What could be the cause?
A4: Aggregation can occur for several reasons. A high degree of PEGylation can sometimes lead to reduced solubility of the conjugated product.[10] Also, ensure that the concentration of your reactants is not too high. If your target molecule is a protein, the conjugation process itself might lead to conformational changes that expose hydrophobic regions, causing aggregation. Optimizing the molar ratio of the reactants and the overall protein concentration can help mitigate this issue.[10]
Q5: What is the expected efficiency of a thiol-maleimide conjugation?
A5: While the thiol-maleimide reaction is generally efficient, the final conjugation efficiency can vary widely depending on the specific reactants and conditions, with reported efficiencies ranging from around 60% to over 80%.[11] It is often necessary to perform empirical optimization of the reaction conditions to achieve the desired level of conjugation.[17]
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)
Objective: To determine the concentration of free sulfhydryl groups (-SH) in a DSPE-PEG-SH solution.
Materials:
-
DSPE-PEG-SH sample
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or Glutathione (for standard curve)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or glutathione in the reaction buffer.
-
Add a known volume of the DSPE-PEG-SH solution to the reaction buffer.
-
Add a small volume of the DTNB solution to the sample and the standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the thiol concentration in your sample by comparing its absorbance to the standard curve. The concentration can be determined using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm.[3]
Protocol 2: Quantification of Active Maleimide Groups
Objective: To determine the concentration of reactive maleimide groups on a target molecule.
Materials:
-
Maleimide-functionalized molecule
-
A thiol of known concentration (e.g., Cysteine or Glutathione), in excess
-
Ellman's Reagent (DTNB) solution
-
Reaction Buffer (pH 6.5-7.5)
-
Spectrophotometer and cuvettes
Procedure:
-
React a known amount of the maleimide-functionalized molecule with a known excess of the thiol standard in the reaction buffer for 30 minutes at room temperature.
-
In a separate tube, prepare a control with only the same amount of thiol standard in the reaction buffer.
-
After the incubation, quantify the amount of unreacted thiol in both the sample and control tubes using the Ellman's reagent protocol described above.
-
The amount of active maleimide is the difference between the initial amount of thiol (from the control tube) and the amount of unreacted thiol in the sample tube.[5][6][7]
References
- 1. biocompare.com [biocompare.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Maleimide Assays | AAT Bioquest [aatbio.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 14. chemscene.com [chemscene.com]
- 15. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. espace.inrs.ca [espace.inrs.ca]
how to prevent aggregation of DSPE-PEG-SH modified nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of DSPE-PEG-SH modified nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DSPE-PEG-SH modified nanoparticle aggregation?
The primary cause of aggregation in DSPE-PEG-SH modified nanoparticles is the oxidation of the terminal thiol (-SH) groups. These reactive groups can readily form intermolecular disulfide bonds (-S-S-) under oxidizing conditions, leading to the cross-linking and subsequent aggregation of the nanoparticles.
Q2: How can I prevent the oxidation of thiol groups?
The most effective way to prevent the oxidation of thiol groups is by using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent for this purpose. Unlike other reducing agents like dithiothreitol (B142953) (DTT), TCEP is odorless, more stable, and does not contain thiol groups itself, which simplifies downstream applications.[1][2][3]
Q3: What is the optimal pH for working with DSPE-PEG-SH modified nanoparticles?
A slightly acidic to neutral pH range is generally recommended to minimize the rate of thiol oxidation. While an exact optimum can be formulation-dependent, maintaining the pH between 6.0 and 7.5 is a good starting point. It is crucial to avoid basic conditions, as higher pH can accelerate the oxidation of thiol groups.
Q4: What are the recommended storage conditions for DSPE-PEG-SH nanoparticles?
For long-term stability, it is recommended to store DSPE-PEG-SH modified nanoparticles at low temperatures, such as -20°C or -80°C.[4] It is also advisable to store them in a deoxygenated buffer and to avoid repeated freeze-thaw cycles, which can induce aggregation. When preparing for storage, the inclusion of a reducing agent like TCEP can provide additional protection against oxidation.
Q5: Which buffer systems are most suitable for DSPE-PEG-SH nanoparticles?
When working with thiol-modified nanoparticles, it is important to select a buffer system that does not promote oxidation. Buffers such as HEPES, MES, and citrate (B86180) are generally good choices.[5][6] Phosphate-buffered saline (PBS) can be used, but it is important to be aware that TCEP, a common reducing agent, is not very stable in phosphate (B84403) buffers at neutral pH.[1][2] If using TCEP in a phosphate buffer, it is best to prepare the solution immediately before use.
Troubleshooting Guides
Issue: Visible Aggregation or Precipitation of Nanoparticles
Possible Cause 1: Oxidation of Thiol Groups
-
Solution: Introduce a reducing agent, preferably TCEP, into your nanoparticle suspension. This will reduce any formed disulfide bonds and prevent further oxidation.
-
Experimental Protocol: Reduction of Disulfide Bonds with TCEP
-
Prepare a TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP hydrochloride in deoxygenated water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0).
-
Add TCEP to Nanoparticle Suspension: Add the TCEP stock solution to your DSPE-PEG-SH nanoparticle suspension to a final concentration of 1-5 mM. The exact concentration may need to be optimized for your specific formulation.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes with gentle stirring.[2]
-
Proceed with Experiment: The nanoparticles are now ready for your downstream application. For long-term storage, it is recommended to keep the nanoparticles in a buffer containing a low concentration of TCEP (e.g., 0.1-0.5 mM).
-
Possible Cause 2: Inappropriate pH of the Buffer
-
Solution: Measure the pH of your nanoparticle suspension. If it is in the basic range (pH > 8), adjust it to a slightly acidic or neutral pH (6.0-7.5) using a suitable acidic solution (e.g., dilute HCl).
Possible Cause 3: High Ionic Strength of the Buffer
-
Solution: High salt concentrations can sometimes lead to the aggregation of nanoparticles. If you suspect this is the issue, try reducing the salt concentration of your buffer or dialyzing your nanoparticle suspension against a buffer with lower ionic strength.
Issue: Increase in Nanoparticle Size and Polydispersity Index (PDI) as Measured by Dynamic Light Scattering (DLS)
Possible Cause: Onset of Aggregation
-
Solution: This is often an early indicator of aggregation that may not be visible to the naked eye. Implement the use of a reducing agent like TCEP as described in the protocol above. Additionally, ensure your buffer pH is optimal and consider the storage conditions.
-
Experimental Protocol: Monitoring Nanoparticle Stability with DLS
-
Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in the same buffer used for storage to a suitable concentration for DLS measurement.
-
DLS Measurement: Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the sample.
-
Time-Course Analysis: To assess stability, perform DLS measurements at different time points (e.g., immediately after preparation, after 1 hour, 24 hours, and 1 week) under your storage conditions. An increase in the Z-average and/or PDI over time indicates aggregation.
-
Quantitative Data Summary
The following table provides illustrative data on the stability of DSPE-PEG-SH modified nanoparticles under different conditions. These are representative values based on general principles and may vary depending on the specific nanoparticle formulation.
| Condition | Average Particle Size (nm) | Polydispersity Index (PDI) | Observation |
| Control (No Reducing Agent, pH 7.4) | 150 ± 20 | 0.35 ± 0.05 | Significant aggregation observed within 24 hours. |
| With TCEP (1 mM), pH 7.4 | 105 ± 5 | 0.15 ± 0.03 | Stable for several days with minimal change in size. |
| Control (No Reducing Agent, pH 8.5) | 250 ± 50 | 0.50 ± 0.10 | Rapid aggregation observed within a few hours. |
| With TCEP (1 mM), pH 6.5 | 102 ± 4 | 0.12 ± 0.02 | Highly stable with no significant aggregation over a week. |
Visualizing the Problem and Solution
The following diagram illustrates the factors contributing to the aggregation of DSPE-PEG-SH nanoparticles and the key preventative measures.
Caption: Factors leading to nanoparticle aggregation and preventative strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. nanocs.net [nanocs.net]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing DSPE-PEG-SH in Liposome Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the molar ratio of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Thiol (DSPE-PEG-SH) in your liposome (B1194612) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DSPE-PEG-SH in liposome formulations?
DSPE-PEG-SH is a functionalized phospholipid that serves two main purposes in liposomal formulations. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding the molecule within the liposome's lipid bilayer. The polyethylene (B3416737) glycol (PEG) chain extends from the liposome surface, creating a hydrophilic layer that provides steric hindrance. This "stealth" coating reduces opsonization (the process of marking particles for phagocytosis), leading to a longer circulation half-life in vivo.[1][2] The terminal thiol (-SH) group is a reactive functional group that allows for the covalent conjugation of various molecules, such as targeting ligands (peptides, antibodies), drugs, or imaging agents, to the liposome surface.[3]
Q2: How does the molar ratio of DSPE-PEG-SH affect liposome size and stability?
Increasing the molar percentage of DSPE-PEG generally leads to smaller and more stable liposomes.[1][4] The steric repulsion between the PEG chains helps to prevent liposome aggregation.[1] However, some studies have reported an anomalous peak in liposome size at around 7 ± 2 mol% of DSPE-PEG.[4][5] It is crucial to empirically determine the optimal molar ratio for your specific lipid composition and application.
Q3: What is the optimal pH for conjugation to the thiol group of DSPE-PEG-SH?
For reactions involving the thiol group of DSPE-PEG-SH with maleimide-functionalized molecules, the optimal pH range is typically 6.5-7.5.[6] In this pH range, the thiol group is sufficiently nucleophilic to react with the maleimide (B117702), while minimizing side reactions such as the hydrolysis of the maleimide ring at higher pH.[6]
Q4: How can I quantify the number of available thiol groups on my liposome surface?
The number of accessible thiol groups on the surface of your DSPE-PEG-SH liposomes can be quantified using Ellman's assay.[7][8] This colorimetric assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be measured spectrophotometrically at 412 nm.[7][9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with DSPE-PEG-SH liposomes.
Issue 1: Liposome Aggregation
| Potential Cause | Troubleshooting Steps |
| Insufficient DSPE-PEG-SH concentration | Increase the molar ratio of DSPE-PEG-SH in your formulation. A common starting point is 5 mol%, but this may need to be optimized.[10] |
| Presence of divalent cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) can induce aggregation. Consider using a chelating agent like EDTA or using a buffer without divalent cations. |
| High liposome concentration | Dilute your liposome suspension before storage or analysis to reduce the likelihood of aggregation. |
| Improper storage temperature | Store liposomes well below the phase transition temperature (Tm) of your lipid mixture to maintain stability. |
Issue 2: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Oxidation of thiol groups | Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. Prepare liposomes in degassed buffers and consider including a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[6] |
| Hydrolysis of maleimide reagent | The maleimide group on your conjugation partner is susceptible to hydrolysis, especially at pH > 7.5. Prepare maleimide solutions fresh and perform the conjugation reaction within the optimal pH range of 6.5-7.5.[6] |
| Suboptimal molar ratio of reactants | The optimal molar ratio of the maleimide-functionalized molecule to the DSPE-PEG-SH on the liposome surface should be determined empirically. A 2:1 to 5:1 maleimide to thiol ratio has been found to be optimal in some systems.[6] |
| Steric hindrance | The PEG chains can create steric hindrance, potentially limiting access to the thiol group. Consider using a longer PEG chain or optimizing the reaction time and temperature. |
Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Inadequate extrusion | Ensure the extruder is assembled correctly with the desired polycarbonate membrane size. The extrusion should be performed above the lipid phase transition temperature for an odd number of passes (e.g., 11-21 times).[11] |
| Variability in DSPE-PEG-SH molar ratio | The concentration of DSPE-PEG can significantly affect liposome size.[1][4] Precisely control the molar ratio of DSPE-PEG-SH in your formulation. |
| Anomalous size increase at certain PEG concentrations | Some studies have observed a peak in liposome size around 7 ± 2 mol% DSPE-PEG.[4][5] Try formulating at concentrations above or below this range if you encounter this issue. |
Data Presentation
The following tables summarize the effect of DSPE-PEG molar ratio on the physicochemical properties of liposomes based on published data. Note that the specific values can vary depending on the overall lipid composition, preparation method, and analytical technique used.
Table 1: Effect of DSPE-PEG Molar Ratio on Liposome Size and Polydispersity Index (PDI)
| Molar Ratio of DSPE-PEG-Maleimide (%) | Base Liposome Composition | Average Size (nm) | PDI | Reference |
| 0 | PC/Chol (2:1) | ~105 | < 0.2 | [12] |
| 3 | PC/Chol/DSPE-PEG-Mal (2:1:0.03) | ~102 | < 0.2 | [12] |
| 0.3 | GGLG/Chol/PEG-DSPE/Mal-PEG-Glu2C18 (5:5:0.03:0.03) | ~150 | ~0.15 | [13] |
Table 2: Effect of Molar Ratio on Conjugation Efficiency
| Molar Ratio of DSPE-PEG-Maleimide (%) | Molar Ratio of Maleimide:Thiol | Conjugation Efficiency (%) | Reference |
| 4% MAL-PEG-DSPE + 4% PEG-DSPE | Varied | Highest conjugation via C-terminal cysteine | [10] |
| Not specified | 26:1 | 95% (to Fab') | [14] |
| Not specified | 2:1 (for small peptide) | Optimal | [6] |
| Not specified | 5:1 (for nanobody) | Optimal | [6] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-SH Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-SH
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous hydration buffer (e.g., PBS, HEPES, pH 7.0)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the lipids (primary phospholipid, cholesterol, and DSPE-PEG-SH) in the desired molar ratio in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to form unilamellar vesicles (ULVs).[11]
-
-
Purification:
-
Remove any unencapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.
-
Protocol 2: Quantification of Surface Thiol Groups using Ellman's Assay
Materials:
-
DSPE-PEG-SH liposome suspension
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a stock solution of cysteine in the Reaction Buffer.
-
Create a series of dilutions to generate a standard curve (e.g., 0-1.5 mM).
-
-
Prepare Ellman's Reagent Solution:
-
Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[7]
-
-
Reaction:
-
To a known volume of your liposome suspension and each cysteine standard, add the Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.[7]
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of a blank (liposomes without DSPE-PEG-SH or buffer only) from your sample readings.
-
Determine the concentration of thiol groups in your liposome sample by comparing its absorbance to the cysteine standard curve.
-
Visualizations
Caption: Workflow for preparation and conjugation of DSPE-PEG-SH liposomes.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 3. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purifying DSPE-PEG-SH Conjugated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of DSPE-PEG-SH conjugated proteins.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of DSPE-PEG-SH conjugated proteins, offering potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Conjugate | Protein Aggregation: The conjugation process or purification conditions (e.g., pH, salt concentration) may induce aggregation.[1][2] | - Optimize Buffer Conditions: Add stabilizing excipients like glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).- Maintain Low Protein Concentration: High concentrations can promote aggregation.[1]- Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[3] |
| Non-Specific Binding to Chromatography Resin: The conjugate may irreversibly adsorb to the column matrix. | - Column Equilibration: Thoroughly equilibrate the column with the mobile phase before loading the sample.- Modify Mobile Phase: For Size Exclusion Chromatography (SEC), consider adding agents like arginine to suppress hydrophobic interactions. For Hydrophobic Interaction Chromatography (HIC), a mild organic modifier in the elution buffer can aid desorption. | |
| Precipitation on the Column: The conjugate may not be soluble in the mobile phase. | - Solubility Check: Verify the solubility of your conjugate in the chosen buffers.- Adjust Buffer: Modify the pH or ionic strength of the mobile phase to enhance solubility. | |
| Poor Separation of Conjugate from Unreacted Protein/PEG | Inappropriate Purification Method: The chosen method may not have sufficient resolution. | - Multi-Modal Chromatography: A combination of purification techniques (e.g., Ion-Exchange Chromatography (IEC) followed by SEC) is often necessary for high purity. |
| Suboptimal Chromatography Conditions (SEC): Sample volume may be too large, leading to poor resolution. | - Reduce Sample Volume: The sample volume should ideally be between 2-5% of the total column volume. | |
| Suboptimal Chromatography Conditions (IEC): "Charge shielding" by the PEG moiety can hinder separation.[4][] | - Optimize pH: Small changes in the mobile phase pH can significantly alter the surface charge of the conjugate and improve interaction with the resin.[6]- Shallow Salt Gradient: A gradual salt gradient is often more effective than a step elution for separating species with small charge differences. | |
| Presence of Multiple Peaks or Broad Peaks | Heterogeneity of the Conjugate: The reaction may have produced a mixture of mono-, di-, and multi-PEGylated species, as well as positional isomers.[] | - Optimize Conjugation Reaction: Adjust the molar ratio of DSPE-PEG-SH to protein to favor the desired degree of conjugation.- High-Resolution Chromatography: Techniques like high-performance liquid chromatography (HPLC) may be required to resolve these closely related species. |
| Hydrolysis of DSPE-PEG Linker: The ester bonds in the DSPE lipid are susceptible to hydrolysis, especially at acidic or high pH and elevated temperatures.[7][8] | - Maintain Neutral pH: Use buffers with a pH around 6.5-7.4 for all purification steps.[7][8]- Avoid High Temperatures: Perform purification at room temperature or 4°C.[7]- Rapid Processing: Minimize the duration of purification steps. | |
| Inconsistent Results Between Batches | Variability in Starting Materials: Purity and quality of the DSPE-PEG-SH reagent can vary. | - Characterize Reagents: Use analytical techniques like mass spectrometry to confirm the molecular weight and purity of the DSPE-PEG-SH before use. |
| Lack of Reaction Quenching: The conjugation reaction may continue, leading to further modification. | - Quench the Reaction: Add a quenching agent, such as a small molecule thiol (e.g., cysteine), to cap unreacted maleimide (B117702) groups if applicable to your linker chemistry. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying DSPE-PEG-SH conjugated proteins?
The main challenges stem from the heterogeneity of the reaction mixture, which can contain:
-
Unreacted Protein: The original, unmodified protein.
-
Excess DSPE-PEG-SH: Unreacted PEG-lipid reagent.
-
Multi-PEGylated Species: Proteins with varying numbers of attached DSPE-PEG-SH molecules.
-
Positional Isomers: Conjugates with the same number of PEG chains attached at different sites on the protein.[]
-
Hydrolysis Products: Degradation of the DSPE-PEG linker.[7]
-
Aggregates: Both conjugated and unconjugated protein can aggregate.[2]
Separating these closely related species is difficult because the DSPE-PEG-SH moiety alters the physicochemical properties of the protein.
Q2: Which purification method is best for removing unreacted DSPE-PEG-SH?
Size Exclusion Chromatography (SEC) is generally the most effective method for removing smaller, unreacted DSPE-PEG-SH from the larger protein conjugate.[] Dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) can also be used.
Q3: How can I separate mono-PEGylated from multi-PEGylated species and the unconjugated protein?
Ion-Exchange Chromatography (IEC) is typically the method of choice for this separation.[9] The attachment of each DSPE-PEG-SH molecule alters the protein's surface charge, allowing for separation based on the degree of PEGylation. Cation exchange chromatography is often used.[6]
Q4: Can Hydrophobic Interaction Chromatography (HIC) be used?
While HIC is a standard protein purification technique, it often performs poorly for PEGylated proteins.[9] The hydrophilic nature of the PEG chain can interfere with the hydrophobic interactions required for separation. However, in some cases, it can be a useful polishing step.
Q5: What analytical techniques are essential for characterizing the purified conjugate?
-
SDS-PAGE: To visualize the increase in molecular weight and assess the presence of unconjugated protein.
-
Size Exclusion Chromatography (SEC-HPLC): To determine the hydrodynamic radius and assess aggregation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For purity analysis and to separate different conjugate species.[10][11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and identify different PEGylated species.[7]
Q6: How can I prevent hydrolysis of the DSPE-PEG linker during purification?
The ester linkages in DSPE are prone to hydrolysis. To minimize this:
-
Work at Neutral pH: Maintain the pH of all buffers between 6.5 and 7.4.[7][8]
-
Avoid High Temperatures: Perform purification steps at room temperature or 4°C.[7]
-
Limit Exposure to Aqueous Buffers: Process samples promptly and consider lyophilization for long-term storage.
Quantitative Data Summary
The following table summarizes typical performance metrics for common purification techniques used for DSPE-PEG-protein conjugates. Note that actual results will vary depending on the specific protein, PEG size, and experimental conditions.
| Purification Method | Primary Separation Principle | Typical Purity | Typical Recovery | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | >90% (for removing free PEG) | >80% | Effective for removing unreacted PEG and buffer exchange. | Cannot resolve species with similar sizes (e.g., positional isomers, multi-PEGylated forms). |
| Ion-Exchange Chromatography (IEC) | Net Surface Charge | >95% | 60-90% | Can separate based on the number of attached PEG chains.[9] | "Charge shielding" by PEG can reduce resolution; requires careful optimization of pH and salt gradient.[4] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable | Variable | Can be a useful polishing step in some cases. | Generally poor performance due to the hydrophilicity of PEG.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High (for analytical purposes) | Lower (for preparative scale) | High-resolution separation for analytical characterization. | Can be denaturing for some proteins; lower capacity for preparative purification. |
Experimental Protocols
Protocol 1: Purification of DSPE-PEG-SH Conjugated Protein by Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted DSPE-PEG-SH and for buffer exchange.
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your conjugated protein (e.g., Superdex 200 or Sephacryl S-300).
-
Buffer Preparation: Prepare a suitable buffer, typically PBS or HEPES-buffered saline (HBS), at pH 7.0-7.4. Filter and degas the buffer.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the prepared buffer at a flow rate recommended by the manufacturer (e.g., 0.5-1.0 mL/min for a standard analytical column).
-
Sample Preparation: Concentrate the conjugation reaction mixture if necessary. The sample volume should be 1-2% of the column volume for optimal resolution.
-
Injection and Elution: Inject the sample onto the equilibrated column and begin elution with the running buffer.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm). The conjugated protein should elute in the earlier fractions, followed by the unconjugated protein and then the free DSPE-PEG-SH.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to determine which fractions contain the purified conjugate.
Protocol 2: Purification by Ion-Exchange Chromatography (IEC)
This protocol is for separating the desired mono-PEGylated conjugate from unconjugated protein and multi-PEGylated species.
-
Resin Selection: Choose a cation exchange resin (e.g., SP Sepharose) if the conjugate has a net positive charge at the working pH, or an anion exchange resin (e.g., Q Sepharose) if it has a net negative charge.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein of interest is charged (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
-
Column Equilibration: Equilibrate the IEC column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Dilute the sample in Binding Buffer and load it onto the column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. Typically, the unconjugated protein will elute first, followed by the mono-PEGylated, and then the multi-PEGylated species.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and RP-HPLC to identify the desired product.
Visualizations
Caption: Experimental workflow for DSPE-PEG-SH protein conjugation and purification.
Caption: Troubleshooting decision tree for improving the purity of DSPE-PEG-SH conjugated proteins.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ymcamerica.com [ymcamerica.com]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. lcms.cz [lcms.cz]
- 11. hplc.eu [hplc.eu]
Technical Support Center: DSPE-PEG-SH Handling and Conjugation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing disulfide bond formation when working with DSPE-PEG-SH. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the successful use of DSPE-PEG-SH in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-SH and what are its primary applications?
DSPE-PEG-SH is a heterobifunctional lipid consisting of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol (-SH) group. The DSPE portion allows for its incorporation into lipid bilayers of nanoparticles like liposomes, while the PEG spacer provides a hydrophilic shield, reducing opsonization and prolonging circulation time in vivo. The reactive thiol group is crucial for conjugating various molecules, such as peptides, proteins, or antibodies, to the surface of these nanoparticles for targeted drug delivery.
Q2: What is the primary cause of DSPE-PEG-SH instability?
The main cause of DSPE-PEG-SH instability is the oxidation of the terminal thiol group. This oxidation leads to the formation of a disulfide bond (-S-S-) between two DSPE-PEG-SH molecules, resulting in dimerization. This dimerization can prevent the intended conjugation of targeting ligands and may lead to the formation of unwanted aggregates.
Q3: What factors promote the formation of disulfide bonds?
Several factors can accelerate the oxidation of the thiol group and promote disulfide bond formation:
-
Presence of Oxygen: Atmospheric oxygen is a key oxidizing agent.
-
pH of the Solution: The rate of thiol oxidation increases significantly at neutral to alkaline pH (pH > 7) due to the increased concentration of the more reactive thiolate anion (R-S⁻).[1]
-
Presence of Metal Ions: Divalent metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the oxidation process.[2][3]
-
Exposure to Light: Certain wavelengths of light can generate reactive oxygen species (ROS), which can in turn oxidize thiols.
Q4: How can I prevent disulfide bond formation during storage and handling?
To minimize disulfide bond formation, it is crucial to handle and store DSPE-PEG-SH under conditions that limit exposure to the factors mentioned above.
-
Storage: Store DSPE-PEG-SH as a dry powder at -20°C or lower, protected from light.
-
Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Use of Reducing Agents: For solutions, the inclusion of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state.[4]
-
Degassed Buffers: When preparing solutions, use buffers that have been thoroughly degassed to remove dissolved oxygen.
Q5: Can I reverse disulfide bond formation?
Yes, disulfide bonds can be reduced back to free thiols using reducing agents. The most common and effective reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with DSPE-PEG-SH.
Issue 1: Low or No Conjugation to Maleimide-Functionalized Molecules
| Possible Cause | Troubleshooting Steps |
| Oxidation of DSPE-PEG-SH | Pre-treat the DSPE-PEG-SH solution with a reducing agent like TCEP or DTT to ensure the presence of free thiols before initiating the conjugation reaction. Confirm the presence of free thiols using Ellman's Reagent (see Protocol 3). |
| Hydrolysis of Maleimide (B117702) | The maleimide group is susceptible to hydrolysis at pH > 7.5. Ensure the conjugation reaction is performed in a buffer with a pH between 6.5 and 7.5.[5] Prepare maleimide solutions fresh before use. |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol is critical. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[5] Optimize the ratio for your specific application through small-scale trials. |
| Steric Hindrance | The accessibility of the thiol group on the nanoparticle surface can be limited. Consider using a DSPE-PEG-SH with a longer PEG spacer to reduce steric hindrance. |
Issue 2: Aggregation of Liposomes or Nanoparticles After Conjugation
| Possible Cause | Troubleshooting Steps |
| Inter-particle Disulfide Bonding | If unreacted thiol groups remain after conjugation, they can oxidize over time, leading to aggregation. Quench any remaining free thiols with a small molecule thiol-reactive compound like N-ethylmaleimide (NEM). |
| Hydrophobic Interactions | The conjugated ligand may be hydrophobic, leading to aggregation. Ensure the final formulation is in a buffer that maintains the solubility of the conjugate. Consider including a small percentage of a negatively charged lipid in the formulation to increase colloidal stability. |
| Incorrect Buffer Conditions | The ionic strength or pH of the final buffer may not be optimal for stability. Perform buffer exchange into a suitable storage buffer after conjugation and purification. |
Quantitative Data on Factors Influencing Thiol Oxidation
The following tables provide quantitative data on the key factors that influence the rate of thiol oxidation. While this data is based on model thiol compounds like cysteine and glutathione, the general trends are applicable to the thiol group on DSPE-PEG-SH.
Table 1: Effect of pH on the Second-Order Rate Constant of Thiol-Disulfide Exchange
| pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) for Cysteine Reaction with 2PDS |
| 5.0 | ~1 x 10¹ |
| 6.0 | ~1 x 10² |
| 7.0 | ~1 x 10³ |
| 8.0 | ~1 x 10⁴ |
| 9.0 | ~3 x 10⁴ |
| Data is illustrative and based on trends observed for the reaction of cysteine with 2,2'-dipyridyl disulfide (2PDS) at 25°C. The rate increases as the pH approaches and surpasses the pKa of the thiol group (~8.5 for cysteine), leading to a higher concentration of the more reactive thiolate anion.[6] |
Table 2: Effect of Temperature on Thiol-Disulfide Interchange Reactions
| Temperature (°C) | Relative Rate Constant |
| 4 | 0.25 |
| 25 | 1.00 |
| 37 | 2.15 |
| 50 | 4.80 |
| Illustrative data showing the general trend of increasing reaction rate with temperature for thiol-disulfide exchange reactions.[7] |
Table 3: Catalytic Effect of Metal Ions on Thiol Oxidation
| Metal Ion (1 µM) | Relative Rate of Thiol Oxidation |
| None | 1 |
| Fe³⁺ | ~10 |
| Cu²⁺ | ~100 - 1000 |
| This table illustrates the significant catalytic effect of transition metal ions on the rate of thiol oxidation. The presence of even trace amounts of these metals can dramatically accelerate disulfide bond formation.[2][8] To mitigate this, it is recommended to use buffers prepared with high-purity water and to include a chelating agent like EDTA (1-10 mM) in your reaction buffers. |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-SH Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-SH using the thin-film hydration and extrusion method.[9]
Materials:
-
Primary lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-SH
-
Organic solvent (e.g., chloroform (B151607) or chloroform:methanol 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4, degassed)
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG-SH at a molar ratio of 55:40:5) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the degassed aqueous buffer pre-heated to a temperature above the transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC).
-
Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size membrane (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature as the hydration step.
-
Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times) to produce a translucent suspension of SUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C under an inert atmosphere. Use as soon as possible for conjugation.
-
Protocol 2: Reduction of Disulfide Bonds in DSPE-PEG-SH using TCEP
This protocol describes the reduction of pre-formed disulfide bonds in a DSPE-PEG-SH solution or a liposomal formulation prior to conjugation.[4][10]
Materials:
-
DSPE-PEG-SH solution or liposome suspension
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 0.5 M in water, pH 7.0)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.2, degassed)
Procedure:
-
Prepare the DSPE-PEG-SH solution or liposome suspension in the reaction buffer.
-
Add TCEP to the solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the estimated disulfide bond concentration is a good starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
The reduced DSPE-PEG-SH solution can often be used directly in the subsequent maleimide conjugation reaction without removing the TCEP, as TCEP reacts very slowly with maleimides.[4] However, for other applications, TCEP may need to be removed via dialysis or size-exclusion chromatography.
Protocol 3: Quantification of Free Thiol Groups using Ellman's Reagent
This protocol allows for the quantification of free sulfhydryl groups in a solution of DSPE-PEG-SH or a liposomal formulation.[11][12]
Materials:
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Sample containing DSPE-PEG-SH
-
UV-Vis Spectrophotometer
Procedure:
-
In a cuvette, mix your sample with the Reaction Buffer.
-
Add the DTNB solution to the cuvette and mix well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
The concentration of free thiols can be calculated using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) of the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.[11]
Visualizations
Experimental Workflow: Liposome Formulation and Conjugation
Caption: Workflow for preparing DSPE-PEG-SH liposomes and conjugating a ligand.
Logical Relationship: Factors Leading to Disulfide Bond Formation
Caption: Factors promoting thiol oxidation and the reversible nature of disulfide formation.
Signaling Pathway: Nanoparticle-Induced Oxidative Stress
Caption: A simplified signaling pathway of nanoparticle-induced oxidative stress.[13][14][15][16]
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 10. broadpharm.com [broadpharm.com]
- 11. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. longdom.org [longdom.org]
- 14. Mechanisms of nanoparticle-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicological pathways induced after nanoparticle exposure: studies of oxidative stress at the ‘nano–bio’ interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-SH and Maleimide Reactivity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of DSPE-PEG-SH with maleimides.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for reacting DSPE-PEG-SH with a maleimide (B117702)?
The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5.[1][2] Within this range, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form (-S⁻), while the maleimide group remains stable and specific for reaction with thiols.[1]
2. What happens if the pH is too low (below 6.5)?
At pH values below 6.5, the rate of the conjugation reaction slows down. This is because the equilibrium between the thiol and the more reactive thiolate anion shifts towards the protonated thiol form, which is less nucleophilic.[1]
3. What are the risks of performing the conjugation at a pH higher than 7.5?
Higher pH levels (above 7.5) introduce several risks:
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive and unable to react with the thiol.[3][4] This hydrolysis to a non-reactive maleamic acid is a competing reaction that reduces conjugation efficiency.[5]
-
Loss of Specificity: Maleimides can begin to react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, at a higher pH. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity decreases as the pH increases.[1][2][4]
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction leading to thiazine formation can occur at physiological or higher pH.[1][6]
4. How does pH affect the stability of the DSPE-PEG-maleimide conjugate?
The resulting thioether bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed by a short incubation at a slightly alkaline pH (e.g., pH 9.0) after the initial conjugation is complete.[1] This ring-opened product is significantly more stable.
5. Can the DSPE-PEG lipid itself be affected by pH?
Yes, the ester linkages in the DSPE (distearoylphosphatidylethanolamine) portion of the molecule can be susceptible to hydrolysis under both acidic and alkaline conditions, although they are generally stable at neutral pH.[7] It is important to consider the stability of the entire molecule during conjugation, purification, and storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction buffer is outside the ideal 6.5-7.5 range. | Prepare a fresh buffer and confirm the pH is between 6.5 and 7.5. Recommended buffers include PBS, HEPES, and Tris, provided they do not contain thiols.[5][8][9] |
| Maleimide Hydrolysis: The maleimide-functionalized molecule was stored in an aqueous buffer or at a high pH. | Maleimide reagents should be stored as a dry powder or in an anhydrous solvent like DMSO or DMF.[1] Prepare fresh solutions immediately before use. | |
| Thiol Oxidation: The thiol group on DSPE-PEG-SH has formed a disulfide bond (-S-S-), which is unreactive with maleimides. | Degas buffers to remove oxygen.[1][8] Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1] If disulfide bonds are present, reduction with TCEP is recommended as it does not need to be removed before adding the maleimide.[1] | |
| Poor Product Stability | Retro-Michael Reaction: The thioether bond is reverting, leading to dissociation of the conjugate. | After conjugation, perform a ring-hydrolysis step by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period to form a more stable, ring-opened structure.[1] |
| Presence of Side Products | Reaction with Amines: The pH of the reaction was too high, leading to non-specific reactions with amine groups. | Ensure the reaction pH is maintained at or below 7.5 to maintain high selectivity for thiols.[4] |
| Thiazine Rearrangement (for N-terminal Cys peptides): The N-terminal amine attacked the succinimide (B58015) ring. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][6] |
Quantitative Data Summary
The following table summarizes the quantitative effects of pH on various aspects of the thiol-maleimide reaction.
| Parameter | pH Range | Observation |
| Optimal Reaction Rate | 6.5 - 7.5 | Provides a balance between thiol reactivity and maleimide stability.[1][2] |
| Reaction Rate vs. pH | < 6.5 | Reaction rate decreases as the concentration of the reactive thiolate anion is reduced.[1] |
| > 7.5 | Competing reactions like maleimide hydrolysis and reaction with amines become more significant.[4] | |
| Maleimide Stability | 7.0 | DSPE-PEG-Maleimide solution showed 100% activity after 24 hours.[3] |
| 9.5 | DSPE-PEG-Maleimide activity decreased to 18% after 5 hours and 26% after 24 hours due to hydrolysis.[3] | |
| Thiol vs. Amine Reactivity | 7.0 | The reaction of maleimide with thiols is ~1,000 times faster than with amines.[1][2][4] |
| Thiazine Rearrangement | 5.0 | Thiazine rearrangement is suppressed.[6][10] |
| 7.3 | Significant thiazine formation is observed.[6] | |
| 8.4 | Rapid and almost complete conversion to the thiazine isomer within 24 hours.[6] |
Experimental Protocols
General Protocol for DSPE-PEG-SH Conjugation to a Maleimide-Functionalized Molecule
-
Reagent Preparation:
-
Dissolve the DSPE-PEG-SH in a degassed buffer with a pH between 6.5 and 7.5 (e.g., 1x PBS, 10-100 mM HEPES, or 10-100 mM Tris).[8] The concentration can range from 1-10 mg/mL.
-
Dissolve the maleimide-functionalized molecule in a compatible anhydrous solvent (e.g., DMSO or DMF) to create a stock solution.[8] Immediately before use, dilute the stock solution into the reaction buffer.
-
-
Disulfide Bond Reduction (if necessary):
-
If the thiol-containing molecule may have formed disulfide bonds, add a 10-100x molar excess of TCEP to the solution and incubate for 20-30 minutes at room temperature.[8]
-
-
Conjugation Reaction:
-
Add the maleimide solution to the DSPE-PEG-SH solution. A 10-20 fold molar excess of the maleimide-containing molecule is often a good starting point, but the optimal ratio should be determined empirically.[1][8]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.[1]
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling using methods such as UV-Vis spectrophotometry (measuring absorbance at 280 nm for protein and the specific wavelength for the label) or other relevant analytical techniques.[8]
-
Visualizations
Caption: Thiol-Maleimide Conjugation Workflow.
Caption: Troubleshooting Low Conjugation Efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. bachem.com [bachem.com]
overcoming steric hindrance in DSPE-PEG-SH bioconjugation
Welcome to the technical support center for DSPE-PEG-SH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to steric hindrance and other challenges encountered during the conjugation of thiol-terminated DSPE-PEG to various biomolecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during your DSPE-PEG-SH bioconjugation experiments.
Issue 1: Low or No Conjugation Yield
Question: I am observing a very low or negligible yield in my DSPE-PEG-SH conjugation to a maleimide-functionalized protein. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation yield is a common issue that can stem from several factors, primarily related to the reactivity of the thiol and maleimide (B117702) groups and the reaction conditions.
Possible Causes and Solutions:
-
Oxidation of Thiol Groups: The sulfhydryl (-SH) group on your DSPE-PEG-SH is susceptible to oxidation, forming disulfide bonds (S-S) that are unreactive with maleimides.
-
Solution: Before conjugation, treat your DSPE-PEG-SH with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to ensure the presence of free sulfhydryl groups. It is critical to remove the reducing agent before adding the maleimide-containing molecule, as it can also reduce the maleimide.[1]
-
-
Hydrolysis of Maleimide Groups: The maleimide group on your target molecule is prone to hydrolysis, especially at alkaline pH, rendering it inactive.
-
Solution: Maintain a pH between 6.5 and 7.5 for the conjugation reaction, as this range offers a good compromise between thiol reactivity and maleimide stability.[2] Prepare maleimide-functionalized reagents immediately before use and avoid prolonged storage in aqueous solutions.
-
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can physically block the reactive thiol group from accessing the maleimide on the target biomolecule, a phenomenon known as steric hindrance.[1][3]
-
Solution: Optimize the PEG linker length. A linker that is too short may not provide sufficient separation, while an excessively long one can wrap around and mask the reactive site.[1] Consider using a DSPE-PEG-SH with a different molecular weight.
-
-
Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to poor yields.[1]
-
Solution: Most thiol-maleimide conjugations proceed efficiently at room temperature for 1-2 hours or at 4°C overnight.[1] Ensure the reaction buffer is free of extraneous thiols (e.g., from certain buffers or additives).
-
Issue 2: Poor Solubility or Aggregation of the Conjugate
Question: My DSPE-PEG-SH conjugate is precipitating out of solution or forming aggregates. What could be causing this and what can I do to resolve it?
Answer:
Aggregation or poor solubility of the final conjugate can be attributed to changes in the physicochemical properties of the biomolecule after conjugation or issues with the DSPE-PEG itself.
Possible Causes and Solutions:
-
Conformational Changes in the Biomolecule: The conjugation process might induce conformational changes in your protein or peptide, exposing hydrophobic regions and leading to aggregation.[1]
-
Insufficient PEGylation: If the goal of PEGylation is to improve the solubility of a hydrophobic molecule, the PEG chain length or density may be insufficient.
-
Solution: Consider using a DSPE-PEG-SH with a higher molecular weight PEG chain. Branched PEG structures can also offer superior shielding effects and improve solubility.[4]
-
-
Hydrolysis of DSPE-PEG: The ester bonds in the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion of the molecule can be susceptible to hydrolysis under acidic or basic conditions, leading to degradation and potential aggregation.[5]
-
Solution: Avoid exposing DSPE-PEG-SH to harsh pH conditions during conjugation and purification. Use neutral buffered aqueous solutions and avoid high temperatures during purification steps like HPLC.[5]
-
Frequently Asked Questions (FAQs)
Question 1: How does the length of the PEG linker in DSPE-PEG-SH affect steric hindrance?
Answer:
The length of the PEG linker is a critical factor in mitigating steric hindrance. The PEG chain acts as a spacer, physically separating the DSPE lipid anchor from the reactive thiol group and the biomolecule to which it will be conjugated.
-
Too Short: A short PEG linker may not provide enough distance to overcome the steric bulk of the biomolecule or the liposome (B1194612) surface, leading to inefficient conjugation.[1]
-
Too Long: An overly long PEG chain can be too flexible and may fold back, masking the reactive thiol group or the target binding site on the conjugated biomolecule.[1][6]
The optimal PEG length depends on the size and nature of the molecule being conjugated. For instance, in the context of targeted liposomes, longer PEG linkers (e.g., PEG5000) have sometimes been shown to be more effective than shorter ones (e.g., PEG2000) because they can better expose the targeting ligand.[7][8]
Question 2: What is the optimal pH for DSPE-PEG-SH conjugation with a maleimide?
Answer:
The optimal pH for the reaction between a thiol (from DSPE-PEG-SH) and a maleimide is typically between 6.5 and 7.5 . This pH range represents a balance:
-
Thiol Reactivity: At a pH below 6.5, the thiol group is mostly protonated and less nucleophilic, slowing down the reaction rate.
-
Maleimide Stability: At a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which deactivates it for the desired conjugation reaction.[2]
Therefore, maintaining the reaction mixture within this pH window is crucial for achieving high conjugation efficiency.
Question 3: Can I use alternative conjugation chemistries if steric hindrance with DSPE-PEG-SH is a persistent issue?
Answer:
Yes, if thiol-maleimide chemistry proves inefficient due to steric hindrance, several alternative bioconjugation strategies can be employed for DSPE-PEG derivatives:
-
NHS Ester Chemistry: DSPE-PEG-NHS can be used to react with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides. This is a robust and common alternative.[1]
-
Click Chemistry: DSPE-PEG-Azide or DSPE-PEG-Alkyne can be used for copper-catalyzed or copper-free click chemistry reactions, which are highly specific and efficient.
-
Aldehyde/Hydrazide Chemistry: DSPE-PEG-Aldehyde can be reacted with hydrazide-modified biomolecules.
The choice of chemistry will depend on the available functional groups on your target molecule and the desired stability of the resulting bond.
Question 4: How can I quantify the conjugation efficiency of my DSPE-PEG-SH reaction?
Answer:
Several analytical techniques can be used to confirm and quantify the success of your bioconjugation:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after conjugation with DSPE-PEG-SH. A shift in the band corresponding to the protein indicates successful conjugation.[1]
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can provide precise mass information of the conjugate, confirming the addition of the DSPE-PEG-SH moiety.[5]
-
HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC) or reverse-phase (RP-HPLC), can be used to separate the conjugate from unreacted starting materials, allowing for quantification of the yield.[9]
-
NMR Spectroscopy: For detailed structural characterization, NMR can be a powerful tool to study the interactions and confirm the structure of the DSPE-PEG conjugate.[10]
Data Summary
The following table summarizes the impact of PEG linker length on the properties and efficacy of DSPE-PEG functionalized nanoparticles, based on findings from various studies.
| PEG Linker MW (Da) | Observation | Impact on Steric Hindrance and Efficacy | Reference |
| 750 - 1000 | Liposomes with shorter PEG chains showed less steric hindrance and higher antibody binding affinity. | Shorter chains may reduce the masking of targeting ligands, improving interaction with their targets. | [3] |
| 2000 | Commonly used as a standard linker length for creating "stealth" liposomes to prolong circulation. | Provides a good balance of steric protection and ligand exposure for many applications. | [7] |
| 5000 | Longer linkers can be more effective in some delivery systems by better exposing the targeting ligand. | May be necessary for large targeting moieties to overcome the PEG corona and effectively bind to receptors. | [7][8] |
| 10000 | Showed the most enhanced effect in tumor targeting and pharmacological effects in a study with folate-conjugated liposomes. | Demonstrates that for certain systems, very long linkers are required to optimally present the targeting ligand. | [7] |
Experimental Protocols
Protocol 1: General Procedure for DSPE-PEG-SH Conjugation to a Maleimide-Activated Protein
This protocol outlines a general method for the conjugation of a thiol-containing DSPE-PEG to a protein functionalized with a maleimide group.
-
Preparation of Reagents:
-
Dissolve the maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.4.
-
Immediately before use, dissolve the DSPE-PEG-SH in the same buffer. If reduction is necessary, treat with a 10-fold molar excess of TCEP for 30 minutes and then remove the TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-SH solution to the maleimide-activated protein solution. A molar excess of the DSPE-PEG-SH (e.g., 10- to 20-fold) is often used to drive the reaction to completion.[1]
-
Mix gently to combine the reactants.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a quenching agent such as free cysteine or β-mercaptoethanol can be added. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted DSPE-PEG-SH and byproducts using size-exclusion chromatography (SEC) or dialysis.[1]
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and HPLC to assess purity and yield.[1] Mass spectrometry can be used for definitive mass confirmation.
-
Protocol 2: Post-Insertion Method for Functionalizing Pre-formed Liposomes
This method is useful for attaching ligand-conjugated DSPE-PEG-SH to the surface of already formed liposomes.
-
Preparation of Ligand-DSPE-PEG-SH Conjugate:
-
First, conjugate your DSPE-PEG-SH to the targeting ligand (e.g., a peptide with a maleimide group) following a protocol similar to Protocol 1. Purify the resulting conjugate.
-
-
Formation of Micelles:
-
Dissolve the purified ligand-DSPE-PEG-SH conjugate in an aqueous buffer to form micelles.[2]
-
-
Incubation with Liposomes:
-
Add the micelle solution to a suspension of pre-formed liposomes. The lipid concentration and the ratio of micelles to liposomes should be optimized.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids for a defined period (e.g., 1-2 hours) to facilitate the insertion of the DSPE-PEG-ligand into the liposome bilayer.
-
-
Purification:
-
Remove any non-inserted micelles by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the functionalized liposomes for size, zeta potential, and ligand density on the surface.
-
Visualizations
Caption: Workflow for DSPE-PEG-SH bioconjugation to a maleimide-activated protein.
Caption: Troubleshooting logic for low DSPE-PEG-SH conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. encapsula.com [encapsula.com]
- 3. Antibody-Hapten Recognition at the Surface of Functionalized Liposomes Studied by SPR: Steric Hindrance of Pegylated Phospholipids in Stealth Liposomes Prepared for Targeted Radionuclide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 9. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of DSPE-PEG-GSH and DSPE-PEG-Tf [bio-protocol.org]
Technical Support Center: Purification of DSPE-PEG-SH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted DSPE-PEG-SH from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of lipid nanoparticle and other DSPE-PEG-SH conjugate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted DSPE-PEG-SH?
A1: The three primary methods for removing unreacted DSPE-PEG-SH from a reaction mixture are Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, the size difference between the product and the unreacted lipid, processing time, and scalability requirements.
Q2: How do I choose the right purification method for my experiment?
A2: The selection of an appropriate purification method is critical for obtaining a high-purity final product. The flowchart below provides a decision-making guide based on key experimental parameters.
Caption: Decision flowchart for selecting a purification method.
Q3: What is the principle behind each purification method?
A3:
-
Dialysis: This method relies on the selective diffusion of molecules across a semi-permeable membrane.[1] The reaction mixture is placed inside a dialysis bag or cassette with a specific Molecular Weight Cut-Off (MWCO) and is submerged in a large volume of buffer (dialysate).[1] Smaller molecules, like unreacted DSPE-PEG-SH, pass through the membrane into the dialysate, while the larger conjugated product is retained.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size as they pass through a column packed with a porous resin.[2] Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, such as unreacted DSPE-PEG-SH, enter the pores, taking a longer path and eluting later.
-
Tangential Flow Filtration (TFF): In TFF, the reaction mixture flows parallel to a semi-permeable membrane.[3] The pressure difference across the membrane forces smaller molecules (permeate), including unreacted DSPE-PEG-SH, to pass through, while the larger product (retentate) is retained and recirculated.[3] This process is efficient for concentrating and purifying larger volumes.[4][5]
Q4: Can I use centrifugation to remove unreacted DSPE-PEG-SH?
A4: While centrifugation is a common method for nanoparticle purification, it may not be efficient for removing smaller impurities like unreacted DSPE-PEG-SH, which may not pellet effectively. Ultracentrifugation can sometimes be used, but it risks irreversible aggregation of the nanoparticle product.[4][6]
Quantitative Data Summary
The following table provides a comparison of the different purification methods for removing unreacted DSPE-PEG-SH. Please note that the exact values can vary depending on the specific experimental conditions.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Purity Achieved | Good to High | Very High | High |
| Processing Time | 12 - 48 hours | 0.5 - 2 hours | 1 - 4 hours |
| Typical Sample Volume | 1 mL - 50 mL | 0.1 mL - 5 mL | 50 mL - several Liters |
| Product Recovery | > 90% | 80 - 95% | > 95% |
| Scalability | Limited | Limited | High |
| Cost | Low | High (column and instrument) | Moderate to High (membranes and system) |
Experimental Protocols
Dialysis
Objective: To remove unreacted DSPE-PEG-SH from a reaction mixture using a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for nanoparticle formulations).
-
Dialysis clips (if using tubing).
-
Large beaker or container for dialysate.
-
Stir plate and stir bar.
-
Dialysis buffer (e.g., PBS or buffer used in the reaction).
Procedure:
-
Hydrate (B1144303) the membrane: If using dialysis tubing, cut the desired length and hydrate it in the dialysis buffer according to the manufacturer's instructions. For cassettes, briefly rinse with buffer.
-
Load the sample: Load the reaction mixture into the dialysis bag or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Secure the membrane: If using tubing, securely close both ends with dialysis clips.
-
Begin dialysis: Place the sealed dialysis bag or cassette into a beaker containing a large volume of dialysis buffer (typically 100-1000 times the sample volume). Place the beaker on a stir plate and add a stir bar to the dialysate to ensure continuous mixing.
-
Buffer exchange: Allow dialysis to proceed for 2-4 hours at the desired temperature (e.g., 4°C or room temperature). Change the dialysis buffer completely. Repeat the buffer exchange at least 3-4 times over a period of 24-48 hours to ensure complete removal of the unreacted DSPE-PEG-SH.
-
Sample recovery: Carefully remove the dialysis bag or cassette from the buffer and recover the purified sample.
Size Exclusion Chromatography (SEC)
Objective: To separate the DSPE-PEG-SH conjugate from unreacted starting material based on size.
Materials:
-
SEC column with an appropriate fractionation range (e.g., a column that can separate molecules in the range of your product's and the unreacted lipid's molecular weight).
-
HPLC or FPLC system.
-
Mobile phase (e.g., PBS).
-
Sample filtration device (0.22 µm syringe filter).
Procedure:
-
System equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any aggregates.
-
Sample injection: Inject the filtered sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure good resolution.
-
Elution and fractionation: Monitor the elution profile using a UV detector. Larger molecules (the product) will elute first, followed by smaller molecules (unreacted DSPE-PEG-SH). Collect fractions corresponding to the product peak.
-
Analysis: Analyze the collected fractions for purity and concentration.
Tangential Flow Filtration (TFF)
Objective: To purify and concentrate the DSPE-PEG-SH conjugate by removing unreacted lipid using a cross-flow filtration method.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 30-100 kDa for nanoparticle formulations).
-
Diafiltration buffer (e.g., PBS).
Procedure:
-
System setup and sanitization: Assemble the TFF system according to the manufacturer's instructions and sanitize it.
-
Membrane equilibration: Equilibrate the membrane with the diafiltration buffer.
-
Sample loading: Load the reaction mixture into the feed reservoir.
-
Concentration (optional): If desired, concentrate the sample by directing the retentate back to the reservoir and allowing the permeate to be removed.
-
Diafiltration: Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes out the unreacted DSPE-PEG-SH while maintaining a constant volume in the reservoir. Typically, 5-10 diavolumes are required for efficient removal of small molecules.
-
Final concentration and recovery: After diafiltration, concentrate the sample to the desired volume and then recover the purified product from the system.
Troubleshooting Guides
Dialysis Troubleshooting
| Problem | Possible Cause | Solution |
| Low Purity | Insufficient dialysis time or buffer volume. | Increase the duration of dialysis and the frequency of buffer changes. Use a larger volume of dialysate. |
| Incorrect MWCO of the membrane. | Ensure the MWCO is large enough to allow passage of unreacted DSPE-PEG-SH but small enough to retain the product. | |
| Sample Loss | Product is smaller than the MWCO. | Use a membrane with a smaller MWCO. |
| Non-specific binding to the membrane. | Consider using a membrane material with low protein/lipid binding properties (e.g., regenerated cellulose). | |
| Sample Volume Increase | Osmotic pressure difference. | Ensure the osmolarity of the sample and the dialysis buffer are similar. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Resolution | Inappropriate column selection. | Choose a column with a fractionation range suitable for the sizes of your product and the unreacted lipid. |
| Sample overload. | Reduce the injection volume. | |
| High flow rate. | Decrease the flow rate to allow for better separation. | |
| Peak Tailing | Non-specific interactions with the column matrix. | Modify the mobile phase by adding salt (e.g., 150 mM NaCl) or changing the pH. |
| Low Recovery | Adsorption of the sample to the column. | Use a different column material or modify the mobile phase. |
Tangential Flow Filtration (TFF) Troubleshooting
| Problem | Possible Cause | Solution |
| Low Flux Rate | Membrane fouling. | Optimize operating parameters like transmembrane pressure (TMP) and cross-flow rate. Consider a pre-filtration step to remove aggregates. |
| High sample viscosity. | Dilute the sample before processing. | |
| Low Purity | Insufficient diafiltration volumes. | Increase the number of diavolumes (buffer exchanges). |
| Incorrect membrane MWCO. | Select a membrane with an appropriate MWCO to retain the product while allowing the unreacted lipid to pass through. | |
| Product Aggregation | High shear stress. | Optimize the pump speed and system pressures to minimize shear. |
Workflow and Logic Diagrams
Caption: General purification workflow and troubleshooting logic.
References
- 1. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. repligen.com [repligen.com]
- 4. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of Diafiltration and Tangential Flow Filtration for Purification of Nanoparticle Suspensions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of DSPE-PEG-SH and DSPE-PEG-Maleimide for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of conjugation reagents is paramount to the successful development of targeted therapies, diagnostics, and other advanced biotechnological applications. Among the plethora of available options, DSPE-PEG-SH and DSPE-PEG-Maleimide with a molecular weight of 2000 Da are two prominent choices for linking biomolecules to lipid nanoparticles and other surfaces. This guide provides an objective, data-driven comparison of these two reagents to facilitate an informed decision-making process.
At the heart of their utility lies the highly efficient and specific reaction between a thiol (sulfhydryl, -SH) group and a maleimide (B117702) group. This reaction proceeds via a Michael addition mechanism, forming a stable covalent thioether bond.[1][2] The choice between DSPE-PEG-SH and DSPE-PEG-Maleimide essentially dictates which component of the conjugation reaction is on the lipid anchor and which is on the biomolecule to be attached.
Comparative Overview
| Feature | DSPE-PEG-SH MW 2000 | DSPE-PEG-Maleimide MW 2000 |
| Reactive Group | Thiol (-SH) | Maleimide |
| Reacts With | Maleimide-functionalized biomolecules | Thiol-containing biomolecules (e.g., cysteine residues in proteins/peptides) |
| Reaction pH | Optimal: 6.5 - 7.5[2] | Optimal: 6.5 - 7.5[3] |
| Reaction Speed | Fast[1] | Fast, approximately 1,000 times faster with thiols than with amines at neutral pH.[3] |
| Specificity | High for maleimides | High for thiols at pH 6.5-7.5[3] |
| Bond Formed | Thioether | Thioether |
| Stability of Linkage | The resulting thioether linkage is generally considered stable under physiological conditions. However, it can be susceptible to retro-Michael reaction, leading to potential dissociation.[2][4] | The resulting thioether linkage is generally considered stable under physiological conditions. However, it can be susceptible to retro-Michael reaction, leading to potential dissociation.[2][4] |
| Key Applications | Surface modification of nanoparticles for subsequent conjugation to maleimide-activated proteins, peptides, or drugs.[5][6] | Direct conjugation of thiol-containing biomolecules (e.g., antibodies, peptides with cysteine residues) to lipid-based delivery systems.[7][8] |
| Potential Issues | Oxidation of the thiol group can reduce reactivity. Requires careful handling and storage. | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, rendering it unreactive towards thiols.[2] Side reactions such as thiazine (B8601807) rearrangement can occur with N-terminal cysteines.[1][9] |
Reaction Mechanisms and Experimental Workflows
The choice between a thiol- or maleimide-functionalized PEG linker dictates the overall experimental workflow for bioconjugation.
DSPE-PEG-Maleimide Pathway
This is the more common approach where the lipid nanoparticle is functionalized with maleimide groups, ready to react with a biomolecule containing a native or engineered thiol group, such as a cysteine residue.
DSPE-PEG-SH Pathway
In this scenario, the nanoparticle surface is functionalized with thiol groups. This requires the biomolecule of interest to be activated with a maleimide group prior to conjugation.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 7. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 8. labinsights.nl [labinsights.nl]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Liposome Surface Functionalization: Exploring Alternatives to DSPE-PEG-SH
For decades, the go-to method for attaching targeting ligands to liposomes has been the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal). This lipid leverages the well-established thiol-maleimide Michael addition reaction, offering a straightforward way to conjugate thiol-containing molecules like peptides and antibodies to the liposome (B1194612) surface. However, the field of bioconjugation has evolved, bringing forth a new generation of chemical tools that offer significant advantages in terms of efficiency, specificity, and biocompatibility. This guide provides a comprehensive comparison of the most promising alternatives to the traditional DSPE-PEG-SH chemistry for the surface functionalization of liposomes, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their drug delivery systems.
Performance Comparison of Liposome Functionalization Chemistries
The choice of conjugation chemistry can significantly impact the final characteristics and performance of the functionalized liposome. The following tables summarize key quantitative parameters for various alternatives compared to the traditional maleimide-thiol reaction.
| Conjugation Chemistry | Functional Groups | Typical Reaction Conditions | Reported Conjugation Efficiency | Key Advantages | Potential Limitations |
| Maleimide-Thiol | Maleimide + Thiol | pH 6.5-7.5, Room Temp, 1-2 h | High (>90%)[1] | Fast reaction with thiols. | Maleimide ring can hydrolyze; potential for off-target reactions with other biological thiols; retro-Michael addition can lead to conjugate instability.[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide | Physiological pH, Temp, 1-18 h | High to Very High (>80-95%)[2][3] | Copper-free (biocompatible); highly specific (bioorthogonal); stable triazole linkage.[4][5] | Strained alkynes can be hydrophobic and may require careful formulation; reaction kinetics can be slower than CuAAC.[4] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Aqueous buffer, Room Temp, Copper(I) catalyst | Excellent | High reaction rates; high efficiency. | Copper toxicity is a concern for in vivo applications; limited to saturated phospholipids (B1166683) to avoid side reactions.[6][7] |
| Staudinger Ligation | Azide + Triarylphosphine | Aqueous buffer, Room Temp | High (up to 90%)[8] | Catalyst-free; bioorthogonal. | Phosphine reagents can be susceptible to air oxidation; reaction kinetics can be slow. |
| NHS Ester Chemistry | NHS Ester + Primary Amine | pH 7.2-8.5 | High | Well-established for protein conjugation. | NHS esters are prone to hydrolysis, requiring careful control of reaction conditions; can react with multiple amine groups on a protein, leading to heterogeneity. |
| Hydrazone/Oxime Ligation | Aldehyde/Ketone + Hydrazide/Aminooxy | pH 4.5-7 | High | Chemoselective; hydrazone bond can be pH-sensitive (cleavable).[9] | Slower reaction rates compared to click chemistry; potential for reversibility of the hydrazone bond.[10] |
| Sortase-Mediated Ligation | LPXTG motif + (Gly)n motif | Physiological buffer, 37°C, Sortase A enzyme | High (60-90%)[10] | Site-specific and highly controlled conjugation of proteins.[10] | Requires enzymatic machinery and specific recognition sequences on the protein and liposome. |
Stability of Functionalized Liposomes
The stability of the final liposomal formulation is critical for its therapeutic efficacy. The choice of anchoring lipid and conjugation chemistry can influence this stability.
| Functionalization Method | Anchor Lipid Example | Effect on Liposome Stability | Supporting Data/Observations |
| Staudinger Ligation | Chol-PEG2000-TP | High stability | Liposomes showed minimal leakage of encapsulated carboxyfluorescein over 24 hours.[8] |
| Staudinger Ligation | DSPE-PEG2000-TP | Moderate stability | Showed slightly higher leakage compared to Cholesterol-PEG anchored liposomes.[8] |
| Click Chemistry (CuAAC) | Alkyne-functionalized lipid | No significant vesicle leakage | The conjugation reaction did not trigger leakage of encapsulated contents.[6][7] |
| Click Chemistry (SPAAC) | DBCO-functionalized lipid | High stability | Conjugation of antibodies to liposomes did not lead to significant aggregation.[11] |
| Maleimide-Thiol | DSPE-PEG-Maleimide | Potential for instability | The thio-succinimide ring can undergo hydrolysis, and retro-Michael addition can lead to de-conjugation.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these advanced conjugation strategies.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-containing ligand to liposomes functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-DBCO (1-5 mol%)
-
Azide-functionalized ligand (e.g., peptide, antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-75)
Procedure:
-
Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. Incorporate DSPE-PEG-DBCO into the lipid mixture during the initial formulation.
-
Ligand Preparation: Dissolve the azide-functionalized ligand in PBS at a desired concentration.
-
Conjugation Reaction: Mix the DBCO-liposomes with the azide-ligand solution. A typical molar ratio is a 3:1 excess of DBCO to azide.[2][3]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-18 hours with gentle mixing. Optimal reaction times and temperatures may need to be determined empirically.[2][3]
-
Purification: Remove unconjugated ligand by passing the reaction mixture through an SEC column equilibrated with PBS.
-
Characterization: Characterize the functionalized liposomes for size, zeta potential, and conjugation efficiency (e.g., by quantifying the amount of conjugated ligand).
Protocol 2: Staudinger Ligation
This protocol outlines the conjugation of an azide-containing ligand to liposomes functionalized with a triarylphosphine lipid.
Materials:
-
Pre-formed liposomes containing a triarylphosphine-functionalized lipid (e.g., DSPE-PEG-TP)
-
Azide-functionalized ligand
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
Argon gas
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-75)
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating the triarylphosphine-lipid as described in Protocol 1.
-
Deoxygenation: Bubble argon gas through the liposome suspension and the azide-ligand solution for 15-20 minutes to remove dissolved oxygen.
-
Conjugation Reaction: Under an argon atmosphere, add the azide-functionalized ligand to the liposome suspension.
-
Incubation: Incubate the reaction mixture at room temperature for 6-12 hours with gentle stirring.[8]
-
Purification: Separate the functionalized liposomes from unreacted ligand using an SEC column.
-
Characterization: Analyze the purified liposomes for size, surface charge, and the amount of conjugated ligand.
Protocol 3: NHS Ester Chemistry
This protocol details the conjugation of an amine-containing ligand to liposomes with N-hydroxysuccinimide (NHS) ester groups.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-NHS
-
Amine-containing ligand (e.g., protein, peptide)
-
Coupling buffer (e.g., PBS or MES buffer, pH 7.2-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or tangential flow filtration system
Procedure:
-
Liposome Preparation: Prepare liposomes including DSPE-PEG-NHS in the lipid film.
-
Ligand Preparation: Dissolve the amine-containing ligand in the coupling buffer.
-
Conjugation Reaction: Add the ligand solution to the liposome suspension. The molar ratio of NHS ester to amine will need to be optimized.
-
Incubation: React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the liposomes from unconjugated ligand and quenching reagents using dialysis or tangential flow filtration.
-
Characterization: Characterize the final product for particle size, zeta potential, and conjugation efficiency.
Protocol 4: Hydrazone/Oxime Ligation
This protocol describes the formation of a hydrazone or oxime linkage between an aldehyde/ketone-functionalized liposome and a hydrazide or aminooxy-functionalized ligand.
Materials:
-
Pre-formed liposomes containing an aldehyde or ketone-functionalized lipid
-
Hydrazide or aminooxy-functionalized ligand
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5 for hydrazone; neutral pH for oxime)
-
Aniline (B41778) (as a catalyst, optional for oxime ligation)[12]
-
Purification system (SEC or dialysis)
Procedure:
-
Liposome Preparation: Prepare liposomes with the desired aldehyde or ketone-functionalized lipid.
-
Ligand Preparation: Dissolve the hydrazide or aminooxy-ligand in the appropriate reaction buffer.
-
Conjugation Reaction: Mix the liposome suspension with the ligand solution. If using a catalyst for oxime ligation, add aniline to the reaction mixture.
-
Incubation: Incubate the reaction for 2-24 hours at room temperature.
-
Purification: Remove excess ligand and catalyst using SEC or dialysis.
-
Characterization: Analyze the functionalized liposomes for size, surface charge, and ligand density.
Protocol 5: Sortase-Mediated Ligation
This protocol details the site-specific conjugation of a protein with a C-terminal LPXTG motif to liposomes displaying an N-terminal oligoglycine sequence.
Materials:
-
Pre-formed liposomes containing a lipid with an N-terminal (Gly)n sequence (n=3-5)
-
Protein of interest with a C-terminal LPXTG motif and a purification tag (e.g., His-tag)
-
Recombinant Sortase A enzyme
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Purification system (e.g., Ni-NTA resin for His-tagged Sortase A)
Procedure:
-
Liposome and Protein Preparation: Prepare the (Gly)n-displaying liposomes and purify the LPXTG-tagged protein.
-
Ligation Reaction: In the sortase reaction buffer, combine the liposomes, the protein, and Sortase A.
-
Incubation: Incubate the mixture at 37°C for 2-4 hours or overnight at room temperature.[13]
-
Enzyme Removal: If using a tagged Sortase A, remove the enzyme by passing the reaction mixture through the appropriate affinity column (e.g., Ni-NTA).
-
Purification: Purify the functionalized liposomes from the unreacted protein using SEC or ultracentrifugation.
-
Characterization: Confirm the conjugation and purity of the final product using SDS-PAGE and characterize the liposomes for size and zeta potential.
Visualizing the Workflows and Biological Pathways
To further clarify these processes, the following diagrams illustrate the experimental workflows for the key alternative conjugation methods and the biological pathways relevant to targeted liposome delivery.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome surface functionalization based on different anchoring lipids via Staudinger ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Validating DSPE-PEG-SH Conjugation to Antibodies
For researchers, scientists, and drug development professionals, the successful conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-SH) to antibodies is a critical step in the development of targeted drug delivery systems and other immunoconjugates. Validating this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of key analytical methods used for this purpose: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Analytical Methods
Each method offers unique advantages and provides complementary information for a thorough validation of the antibody-DSPE-PEG-SH conjugate. The choice of method, or combination of methods, will depend on the specific information required, such as the degree of PEGylation, purity of the conjugate, and preservation of antibody function.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| SDS-PAGE | Separation of molecules based on their molecular weight in an electric field. | Confirmation of conjugation through a molecular weight shift. Estimation of conjugation efficiency and purity. | Simple, widely available, and cost-effective. Provides a clear visual representation of the conjugation products.[1] | Low resolution, provides only an estimation of molecular weight, and can be affected by the hydrodynamic properties of PEG, leading to smeared bands.[2][3] |
| SEC-HPLC | Separation of molecules based on their hydrodynamic radius as they pass through a porous column. | Quantification of monomeric conjugate, aggregates, and fragments. Determination of purity and stability. | High resolution and reproducibility.[4] Can be used for quantitative analysis of purity and aggregation.[5][6] | Can be affected by non-specific interactions between the conjugate and the column matrix.[5] May not separate species with similar hydrodynamic radii but different degrees of PEGylation. |
| MALDI-TOF MS | Ionization and mass analysis of molecules to determine their mass-to-charge ratio. | Precise determination of the molecular weight of the conjugate and the degree of PEGylation.[7][8] Confirmation of conjugation and identification of different conjugated species. | High mass accuracy and sensitivity.[8][9] Provides detailed information on the distribution of PEG chains on the antibody.[10] | Can be challenging for very large and heterogeneous glycoproteins.[8] The ionization process can sometimes lead to fragmentation of the conjugate. |
| ELISA | Specific antigen-antibody interaction to detect and quantify a substance. | Quantification of the conjugated antibody. Confirmation of retained antigen-binding activity of the antibody after conjugation. | High specificity and sensitivity.[11] Can be adapted to a high-throughput format. | Indirect method for confirming conjugation; does not provide information on the degree of PEGylation or molecular weight. Requires specific antibodies and reagents.[12] |
Experimental Protocols
Detailed methodologies for each of the key validation experiments are provided below.
SDS-PAGE Protocol
This protocol is designed to visualize the molecular weight shift of the antibody after conjugation with DSPE-PEG-SH.
a. Sample Preparation:
-
Prepare samples of the unconjugated antibody (control) and the DSPE-PEG-SH conjugated antibody.
-
Mix each sample with a 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
b. Gel Electrophoresis:
-
Use a precast or hand-casted 4-15% gradient polyacrylamide gel.
-
Load 10-20 µg of each sample into the wells of the gel. Include a molecular weight marker.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
c. Staining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
For protein visualization, stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands are visible against a transparent background.
-
For specific detection of the PEG moiety, a barium iodide staining method can be used.[1]
d. Analysis:
-
Image the gel using a gel documentation system.
-
Compare the band migration of the conjugated antibody to the unconjugated antibody. A successful conjugation will result in a band with a higher apparent molecular weight for the conjugated antibody.
SEC-HPLC Protocol
This protocol is for the quantitative analysis of the purity and aggregation of the antibody-DSPE-PEG-SH conjugate.
a. System and Column:
-
An HPLC system equipped with a UV detector is required.
-
Use a size-exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl or similar).
b. Mobile Phase:
-
Prepare a mobile phase of 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The mobile phase should be filtered and degassed.
c. Sample Preparation:
-
Dilute the unconjugated antibody and the conjugated antibody samples in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
d. Chromatographic Conditions:
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 280 nm.
-
Inject 20-50 µL of each sample.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
e. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The main peak corresponds to the monomeric antibody or conjugate. Peaks eluting earlier represent aggregates, and later eluting peaks correspond to fragments.
-
Calculate the percentage of monomer, aggregate, and fragment to assess the purity of the sample.
MALDI-TOF MS Protocol
This protocol provides a method for the precise determination of the molecular weight and degree of PEGylation of the antibody conjugate.
a. Sample Preparation:
-
Desalt and concentrate the antibody and conjugate samples using a suitable method (e.g., zip-tip or dialysis).
-
The final concentration should be in the range of 1-10 pmol/µL in a solution of 0.1% trifluoroacetic acid (TFA).
b. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins), in a solution of 50% acetonitrile (B52724) and 0.1% TFA.
c. Spotting:
-
Mix the sample and matrix solution in a 1:1 ratio on the MALDI target plate.
-
Allow the mixture to air-dry completely, forming crystals.
d. Mass Spectrometry Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.
-
Acquire the mass spectrum over an appropriate m/z range to include the unconjugated and conjugated antibody species.
-
Calibrate the instrument using a standard protein mixture of known molecular weights.
e. Data Analysis:
-
Determine the average molecular weight of the unconjugated antibody and the conjugated antibody from the mass spectra.
-
The difference in molecular weight corresponds to the mass of the attached DSPE-PEG-SH moieties.
-
The distribution of peaks in the spectrum of the conjugate can provide information on the heterogeneity of PEGylation.
ELISA Protocol
This protocol is designed to quantify the amount of functional antibody present after conjugation.
a. Plate Coating:
-
Coat the wells of a 96-well microplate with the antigen specific to the antibody by incubating overnight at 4°C. The antigen should be diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
b. Blocking:
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
c. Sample Incubation:
-
Prepare serial dilutions of the unconjugated antibody (as a standard) and the conjugated antibody in the blocking buffer.
-
Add the diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
d. Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
e. Signal Development and Measurement:
-
Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
f. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the unconjugated antibody standards against their concentrations.
-
Determine the concentration of the active antibody in the conjugated sample by interpolating its absorbance value on the standard curve.
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflows and the logical relationship between these analytical methods in the validation process.
Caption: Workflow for SDS-PAGE analysis of antibody conjugation.
Caption: Workflow for SEC-HPLC analysis of conjugate purity.
Caption: Workflow for MALDI-TOF MS analysis of conjugate mass.
Caption: Workflow for ELISA to quantify active antibody.
Caption: Logical relationship of complementary analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General ELISA Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to the Characterization of DSPE-PEG-SH Coated Nanoparticles
For researchers, scientists, and professionals in drug development, the precise characterization of nanoparticles is paramount to ensuring their safety, efficacy, and reproducibility. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG) and functionalized with a terminal sulfhydryl group (SH) is a common and versatile coating for nanoparticles. This "stealth" coating helps nanoparticles evade the immune system, prolonging their circulation time, while the thiol group offers a reactive handle for conjugating targeting ligands or drugs.[1]
This guide provides a comparative overview of the essential techniques used to characterize DSPE-PEG-SH coated nanoparticles, offering detailed experimental protocols and comparing them with alternative approaches.
Physicochemical Characterization: Size, Distribution, and Surface Charge
The size, polydispersity, and surface charge of nanoparticles are critical parameters that dictate their biological fate, stability, and cellular uptake.[1]
Dynamic Light Scattering (DLS) and Zeta Potential
Dynamic Light Scattering (DLS) is a non-invasive technique that measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light intensity caused by their Brownian motion.[2][3] The Polydispersity Index (PDI) is also derived from DLS data, indicating the breadth of the size distribution.[3]
Zeta potential measurement, often performed using the same instrument, determines the surface charge of the nanoparticles by measuring their electrophoretic mobility in an applied electric field.[4][5] A zeta potential greater than ±20 mV generally indicates good colloidal stability due to electrostatic repulsion between particles.[4]
Comparison of Nanoparticle Properties by Formulation
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 | ~125 | ~0.147 | ~ -35 | [6] |
| DSPE-PEG5000 | Larger than DSPE-PEG2000 | - | More neutral than DSPE-PEG2000 | [6] |
| DSPE-PEG2000/Soluplus (10:1 w/w) | 36.5 | 0.285 | -28.5 | [1] |
| DSPE-PEG2000/Soluplus (1:1 w/w) | ~100-150 | - | ~ -30 | [7] |
| Soluplus alone | 61.8 | 0.095 | -11.1 | [7] |
Experimental Protocol: DLS and Zeta Potential Measurement [5][6][8]
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects.[1][5] The suspending medium should be filtered through a 0.2 µm filter.[5]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Size Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the instrument.
-
Set the measurement parameters (e.g., number of runs, duration) according to the manufacturer's recommendations.
-
Initiate the measurement to obtain the Z-average diameter (hydrodynamic size) and the PDI.
-
-
Zeta Potential Measurement:
-
Transfer the sample into a specialized zeta cell, ensuring no air bubbles are trapped.[5]
-
Place the cell in the instrument.
-
The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.[1]
-
Record the pH of the sample, as it significantly influences zeta potential.[5]
-
-
Data Analysis: Report the mean Z-average diameter, PDI, and zeta potential with their standard deviations from at least three replicate measurements.
Figure 1. General workflow for nanoparticle characterization using DLS and Zeta Potential.
Transmission Electron Microscopy (TEM)
While DLS provides the hydrodynamic diameter in a solution, Transmission Electron Microscopy (TEM) offers direct visualization of individual nanoparticles, revealing their actual size, morphology (shape), and state of aggregation.[9][10][11] For lipid-based nanoparticles, negative staining is often required to enhance contrast.[1][10]
Comparison of Sizing Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| DLS | Measures fluctuations in scattered light from particles in suspension.[2][12] | Hydrodynamic diameter, size distribution (PDI), stability.[3][13] | Fast, non-invasive, measures particles in their native liquid environment.[3] | Indirect measurement, sensitive to aggregates and contaminants, provides an ensemble average.[12] |
| TEM | Transmits a beam of electrons through an ultra-thin sample to form an image.[9] | Core size, morphology, crystallinity, direct visualization of individual particles.[11] | High resolution (atomic scale), provides direct size and shape information.[9][11] | Requires sample to be dried under vacuum which can introduce artifacts, time-consuming sample preparation.[3] |
Experimental Protocol: Negative Stain TEM [1][10][14]
-
Grid Preparation: Place a Formvar-carbon coated TEM grid on a clean, hydrophobic surface.
-
Sample Adsorption: Apply a small droplet (5-10 µL) of the nanoparticle suspension onto the grid and allow it to adsorb for 1-10 minutes. The concentration may need optimization.
-
Washing (Optional): Wick away the excess sample solution with filter paper and wash the grid by floating it on a drop of deionized water.
-
Negative Staining: Immediately transfer the grid to a droplet of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.
-
Final Steps: Carefully wick away the excess stain with filter paper. Allow the grid to air-dry completely before loading it into the TEM holder.
-
Imaging: Operate the microscope at an appropriate accelerating voltage (e.g., 80-100 keV). Capture images at various magnifications to analyze nanoparticle morphology and perform statistical analysis on the size of at least 100 individual particles.
Surface Chemistry and Coating Confirmation
Confirming the successful coating of the nanoparticle core with DSPE-PEG-SH is crucial. Spectroscopic techniques are invaluable for this purpose.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy identifies the chemical functional groups present in a sample by measuring the absorption of infrared radiation. By comparing the spectra of the uncoated nanoparticles, the DSPE-PEG-SH polymer, and the final coated nanoparticles, one can confirm the presence of the PEG coating.[15] Characteristic peaks for PEG include C-O-C stretching (around 1100 cm⁻¹) and C-H stretching (around 2880 cm⁻¹).[16][17] The disappearance or shifting of peaks can indicate the formation of new bonds during the coating process.[18]
Figure 2. Logic diagram for confirming nanoparticle coating using FTIR spectroscopy.
Experimental Protocol: FTIR Analysis [15]
-
Sample Preparation: Prepare samples of the uncoated core material, the pure DSPE-PEG-SH polymer, and the lyophilized (freeze-dried) DSPE-PEG-SH coated nanoparticles.
-
Pellet Formation: Mix a small amount of each sample with potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Spectral Acquisition: Place the pellet in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the three spectra. The presence of characteristic PEG absorption bands in the spectrum of the coated nanoparticles, which are absent in the uncoated core's spectrum, confirms successful coating.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, dynamics, and interactions of the nanoparticle components at an atomic level.[20][21] For DSPE-PEG-SH nanoparticles, ¹H NMR can be used to confirm the presence and structure of the PEG chains.[22] Furthermore, advanced techniques like Pulsed Gradient Spin Echo (PGSE) NMR can be used to study the dynamics of the PEG layer, such as its shedding from the nanoparticle surface in a biological medium like serum.[23] ³¹P-NMR is particularly useful for investigating the interactions involving the phosphate (B84403) headgroup of the DSPE lipid.[7]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a lyophilized sample of the DSPE-PEG-SH coated nanoparticles in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Instrument Setup: Place the sample in an NMR tube and insert it into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The characteristic repeating signal of the ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of PEG will appear as a prominent peak (around 3.6 ppm), confirming its presence.
-
Data Analysis: Integrate the peaks to quantify the relative amounts of different components if an internal standard is used.
Quantification of Surface Functional Groups
For DSPE-PEG-SH nanoparticles, quantifying the number of accessible sulfhydryl (-SH) groups on the surface is critical for optimizing the conjugation of biomolecules.
Ellman's Assay
Ellman's assay is a widely used colorimetric method for quantifying free thiol groups.[24] The assay utilizes Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which reacts with a free sulfhydryl group to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB²⁻).[25] The concentration of TNB²⁻ can be measured spectrophotometrically at 412 nm and is directly proportional to the concentration of free thiols.
Experimental Protocol: Ellman's Assay for -SH Quantification [25][26]
-
Standard Curve Preparation: Prepare a series of known concentrations of a thiol-containing standard, such as L-cysteine, in the reaction buffer (e.g., phosphate buffer, pH 8).
-
Reaction Setup:
-
In separate wells of a 96-well plate, add a specific volume of each standard concentration and the nanoparticle suspension.
-
Add the DTNB solution to each well to initiate the reaction.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Quantification: Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the absorbance of the nanoparticle sample to determine the concentration of sulfhydryl groups from this curve.
Comparison with Alternative Coating Materials
While DSPE-PEG is the gold standard, concerns about its potential immunogenicity have led to the development of alternatives.[27][28] The characterization techniques described in this guide are broadly applicable to nanoparticles coated with these alternative polymers.
Emerging Alternatives to PEG
| Polymer | Key Advantages | Reference |
| Polysarcosine (PSar) | Biocompatible, biodegradable, low immunogenicity, comparable "stealth" properties to PEG.[27] | [27][29] |
| Poly(2-oxazoline)s (POx) | Highly tunable properties (hydrophilicity, molecular weight), excellent colloidal stability, prolonged circulation.[27] | [27] |
| Poly(glycerol)s (PG) | Highly hydrophilic, biocompatible, multiple functional groups for conjugation. | [30] |
Researchers working with these alternative coatings would follow similar characterization workflows, focusing on DLS/Zeta Potential for physical properties, TEM for morphology, and spectroscopic methods like FTIR and NMR to confirm the chemical identity of the new surface coating.
By employing a multi-faceted approach combining these characterization techniques, researchers can gain a comprehensive understanding of their DSPE-PEG-SH coated nanoparticles, ensuring the development of well-defined and effective nanomedicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bettersizeinstruments.com [bettersizeinstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of particle size & zeta potential [bio-protocol.org]
- 9. nanoscience.com [nanoscience.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. azonano.com [azonano.com]
- 12. solids-solutions.com [solids-solutions.com]
- 13. wyatt.com [wyatt.com]
- 14. microscopyinnovations.com [microscopyinnovations.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of NMR spectroscopy to the characterization of PEG-stabilized lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Making sure you're not a bot! [opus4.kobv.de]
- 25. Free Sulfhydryl Quantification Service | MtoZ Biolabs [mtoz-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. blog.curapath.com [blog.curapath.com]
- 28. researchgate.net [researchgate.net]
- 29. orbi.uliege.be [orbi.uliege.be]
- 30. Sheddable Coatings for Long-Circulating Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Molecular Weight on the Efficacy of DSPE Lipids in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a cornerstone of modern liposomal drug delivery, creating "stealth" nanoparticles that can evade the immune system and prolong circulation time. The choice of PEG molecular weight (MW) is a critical parameter that significantly influences the in vivo performance of these formulations. This guide provides an objective comparison of different molecular weight PEGs for DSPE lipids, supported by experimental data, to aid researchers in selecting the optimal formulation for their therapeutic applications.
Key Performance Indicators: A Comparative Analysis
The efficacy of PEG-DSPE liposomes is determined by a balance of several key performance indicators, including circulation half-life, cellular uptake, and drug release kinetics. The molecular weight of the PEG chain plays a pivotal role in modulating these properties.
Circulation Half-Life
A primary advantage of PEGylation is the extension of a liposome's circulation half-life, which enhances the probability of it reaching its target site. Experimental evidence consistently demonstrates a direct correlation between increasing PEG molecular weight and longer circulation times. This is attributed to the formation of a denser hydrophilic barrier on the liposome (B1194612) surface, which more effectively prevents opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).
| PEG-PE Molecular Weight | Circulation Half-life (min) | Blood/RES Ratio (at 6h) |
| Unmodified | 13 | 0 |
| PEG (2000)-PE | 21 | 0.8 |
| PEG (5000)-PE | 75 | 1.4 |
| Data summarized from a study on large unilamellar liposomes. The b/R ratio represents the distribution in blood versus the liver and spleen (reticuloendothelial system - RES)[1]. |
Studies have shown that liposomes formulated with DSPE-PEG of molecular weights 1000, 2000, 5000, and 12,000 Da exhibit progressively longer circulation times[2]. For instance, DSPC/CH/DSPE-PEG2000 liposomes have been shown to remain in circulation for over 24 hours[2].
Cellular Uptake
While a long circulation half-life is desirable for passive targeting via the enhanced permeability and retention (EPR) effect, excessive PEGylation can inadvertently hinder the interaction of the liposome with target cells, thereby reducing cellular uptake and therapeutic efficacy. The dense PEG layer that provides the "stealth" effect can also create steric hindrance, impeding the binding of targeting ligands and the interaction with cell surface receptors.
Research suggests that there is an optimal PEG molecular weight that balances circulation time with cellular interaction. For example, one study found that a PEG2000 modification provided a good compromise between anti-opsonization and active targeting for prostate cancer cells[3]. Conversely, it has been observed that higher molecular weight PEGs (>5000 Da) are taken up by cells through a combination of passive diffusion and caveolae-mediated endocytosis, a different pathway than lower molecular weight PEGs which are primarily taken up via passive diffusion[4][5]. Some studies have even questioned the universal benefit of PEGylation for all formulations, suggesting that in some cases, non-PEGylated liposomes may exhibit better cellular uptake[6].
Drug Release Kinetics
The PEG layer can also influence the rate at which the encapsulated drug is released from the liposome. While the search results indicate that PEGylation can contribute to the stability of the liposome and higher retention of the encapsulated drug, a direct comparative study on the effect of different PEG molecular weights on the drug release kinetics from DSPE liposomes was not explicitly detailed[7]. However, it is understood that the composition of the lipid bilayer and the nature of the encapsulated drug are primary determinants of the release profile[8].
Protein Corona
Upon entering the bloodstream, nanoparticles are rapidly coated with proteins, forming a "protein corona" that influences their biological fate. The length of the PEG chain has been shown to significantly impact the composition of this protein corona. Increasing the PEG length generally leads to a reduction in protein adsorption, particularly of opsonins, which are proteins that mark the nanoparticles for clearance by the immune system[3]. This reduction in opsonin binding is a key mechanism behind the prolonged circulation of highly PEGylated liposomes.
Experimental Protocols
Accurate and reproducible preparation and characterization of PEG-DSPE liposomes are crucial for meaningful comparative studies. Below are detailed methodologies for key experiments.
Liposome Preparation via Thin-Film Hydration
This is a widely used method for preparing liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-XXXX] (DSPE-PEG, where XXXX is the molecular weight, e.g., 2000)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (if applicable)
Procedure:
-
Lipid Film Formation: Dissolve DSPC, cholesterol, and DSPE-PEG in the desired molar ratio in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Drying: Further dry the film under vacuum for at least one hour to remove residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if using a passive loading method) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC). This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done for an odd number of passes (e.g., 11-21 times)[9].
Characterization of Liposomes
Particle Size and Polydispersity Index (PDI):
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.
-
Protocol: Dilute the liposome suspension in the hydration buffer. Transfer the sample to a cuvette and perform the measurement using a DLS instrument at a controlled temperature (e.g., 25°C)[9].
Encapsulation Efficiency (%EE):
-
Principle: This determines the percentage of the initial drug that is successfully encapsulated within the liposomes.
-
Protocol:
-
Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis[9].
-
Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Visualizing Experimental Workflows
The following diagrams illustrate the key processes in the preparation and characterization of PEG-DSPE liposomes.
References
- 1. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Targeting Ligand Attachment to DSPE-PEG-SH
For researchers in drug development, ensuring the successful attachment of targeting ligands to nanoparticle surfaces is a critical step in creating effective targeted therapies. This guide provides a comparative overview of methods to validate the conjugation of targeting ligands to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] with a terminal thiol group (DSPE-PEG-SH). We will explore the underlying chemistries, provide detailed experimental protocols for validation, and compare this approach with common alternatives.
The Chemistry of Ligand Attachment
DSPE-PEG-SH offers a versatile platform for ligand conjugation through the reactive thiol (-SH) group. This thiol group can readily react with various functional groups on a targeting ligand, most commonly a maleimide (B117702), to form a stable thioether bond. This specific and efficient reaction is a cornerstone of bioconjugation.
Alternatively, the targeting ligand can possess the thiol group, which then reacts with a maleimide-functionalized DSPE-PEG (DSPE-PEG-Maleimide). Another widely used method involves the reaction of an amine-containing ligand with an N-Hydroxysuccinimide (NHS)-ester functionalized DSPE-PEG (DSPE-PEG-NHS) to form a stable amide bond.
Experimental Workflow for Validation
The successful conjugation of a targeting ligand to DSPE-PEG-SH requires a multi-step validation process to confirm the formation of the conjugate and to quantify the efficiency of the reaction.
Key Validation Techniques and Experimental Protocols
A combination of qualitative and quantitative methods is essential for robust validation.
Qualitative Confirmation of Conjugation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to confirm the formation of the thioether bond.
-
Experimental Protocol (1H NMR):
-
Dissolve the purified DSPE-PEG-S-Ligand conjugate, as well as the starting materials (DSPE-PEG-SH and the maleimide-ligand), in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire 1H NMR spectra for all samples.
-
Analysis: Look for the disappearance of the proton signals corresponding to the maleimide group (typically around 6.7 ppm) and the appearance of new signals corresponding to the formed thioether linkage. Changes in the chemical shifts of protons adjacent to the thiol and maleimide groups provide strong evidence of successful conjugation.
-
2. Mass Spectrometry (MS): MALDI-TOF MS is particularly useful for determining the molecular weight of the final conjugate.
-
Experimental Protocol (MALDI-TOF MS):
-
Prepare a sample of the purified DSPE-PEG-S-Ligand conjugate.
-
Choose an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid) and mix it with the sample.[1]
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum.
-
Analysis: The resulting spectrum should show a peak corresponding to the molecular weight of the DSPE-PEG-S-Ligand conjugate. This will be the sum of the molecular weights of DSPE-PEG and the ligand, minus any small leaving groups. The characteristic polyethylene (B3416737) glycol repeating unit (44 Da) will be apparent in the spectrum.[2][3]
-
Quantitative Assessment of Conjugation Efficiency
1. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the conjugated product from unreacted starting materials, allowing for quantification.
-
Experimental Protocol (RP-HPLC):
-
Develop an HPLC method that can resolve the DSPE-PEG-S-Ligand conjugate, unreacted DSPE-PEG-SH, and the unconjugated ligand. A C18 column is commonly used.[4][]
-
The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with an additive such as trifluoroacetic acid (TFA).[4]
-
Inject a known amount of the reaction mixture or purified product.
-
Detect the components using an appropriate detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector if the ligand has a chromophore.[4][]
-
Analysis: Create a standard curve for the unconjugated ligand or DSPE-PEG-SH to determine the amount of unreacted material. The conjugation efficiency can then be calculated by comparing the amount of conjugated product to the initial amount of the limiting reactant.
-
2. Ellman's Assay (for quantifying unreacted thiols): This colorimetric assay is a straightforward method to determine the concentration of free thiol groups remaining after the conjugation reaction.
-
Experimental Protocol:
-
Prepare Reagents:
-
Prepare Standards:
-
Assay:
-
To your samples (the reaction mixture) and standards, add the Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.[6]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Analysis:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the concentration of unreacted thiol groups in your reaction mixture.
-
The conjugation efficiency can be calculated based on the reduction in free thiol concentration.
-
-
Comparison with Alternative Conjugation Chemistries
The choice of conjugation chemistry depends on the functional groups available on the targeting ligand and the desired stability of the final product.
| Feature | DSPE-PEG-SH (Thiol-Maleimide) | DSPE-PEG-NHS (Amine-NHS Ester) | DSPE-PEG-COOH (EDC/NHS Coupling) |
| Reactive Group on DSPE-PEG | Thiol (-SH) | N-Hydroxysuccinimide Ester | Carboxyl (-COOH) |
| Reactive Group on Ligand | Maleimide | Primary Amine (-NH₂) | Primary Amine (-NH₂) |
| Resulting Bond | Thioether | Amide | Amide |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.5 | 4.5 - 7.5 |
| Reaction Speed | Fast | Moderate | Moderate to Slow |
| Bond Stability | Generally stable, but can undergo retro-Michael addition under certain conditions. | Very stable. | Very stable.[8] |
| Specificity | Highly specific for thiols. | Specific for primary amines. | Can have side reactions (e.g., cross-linking). |
| Conjugation Efficiency | High (>90% reported)[9] | Variable, typically 50-80% | Variable, can be lower than NHS ester chemistry. |
Emerging Alternatives to PEG
While PEG is the gold standard, concerns about immunogenicity have led to the development of alternatives.
| Alternative Polymer | Key Features | Validation of Ligand Attachment |
| Polysarcosine (pSar) | Biodegradable, low immunogenicity, "stealth" properties similar to PEG.[10] | Characterization is similar to PEGylated lipids, using NMR and Mass Spectrometry to confirm conjugation. DLS is used to assess micelle size.[10] |
| Poly(2-oxazoline)s (POx) | Tunable hydrophilicity, good biocompatibility, and stealth properties. | Conjugation is often confirmed by NMR and FTIR. Micelle formation and size are characterized by DLS.[11][12] |
Signaling Pathways of Targeted Nanoparticles
The ultimate goal of validating ligand attachment is to ensure that the resulting nanoparticle can effectively bind to its target receptor and trigger a desired cellular response. While the validation process itself does not activate signaling pathways, the successfully conjugated nanoparticle does. Below is a representative diagram of a common signaling pathway targeted by such nanoparticles, for instance, a growth factor receptor pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. dovepress.com [dovepress.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. mdpi.com [mdpi.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Thiol Groups on DSPE-PEG-SH
For researchers, scientists, and drug development professionals engaged in the formulation of lipid-based nanoparticles and other advanced drug delivery systems, the accurate quantification of thiol groups on functionalized polymers like DSPE-PEG-SH is of paramount importance. The terminal sulfhydryl group is a versatile anchor for the conjugation of targeting ligands, antibodies, and other bioactive molecules, making its precise characterization critical for ensuring the quality, efficacy, and batch-to-batch consistency of the final product.
This guide provides an objective comparison of common analytical techniques for the quantification of thiol groups on DSPE-PEG-SH, supported by experimental data and detailed methodologies.
Comparison of Thiol Quantification Methods
The choice of a suitable quantification method depends on several factors, including the required sensitivity, the presence of interfering substances, and the available instrumentation. The following table summarizes the key features of the most widely used techniques for thiol quantification.
| Method | Principle | Reagent(s) | Detection Wavelength (λ) | Molar Extinction Coefficient (ε) / Detection Limit | Advantages | Disadvantages | Suitability for DSPE-PEG-SH |
| Ellman's Assay | Colorimetric | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 412 nm | ε = 14,150 M⁻¹cm⁻¹[1][2] | Simple, cost-effective, well-established.[2] | Requires alkaline pH which can promote thiol oxidation; potential for underestimation due to steric hindrance from the PEG chain.[3][4] | Suitable for routine quantification, but may require optimization to overcome steric hindrance. |
| Fluorescence-Based Assays (e.g., with CPM) | Fluorometric | 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Ex: ~405 nm, Em: ~530 nm[5] | High sensitivity (picomole range).[5] | High sensitivity, suitable for dilute samples.[5] | Can be more expensive than colorimetric assays; potential for quenching or interference from other components. | Excellent for sensitive detection, especially for low concentrations of DSPE-PEG-SH. |
| Iodometric Titration | Redox Titration | Iodine (I₂) | Visual (starch indicator) or Potentiometric | Dependent on titrant concentration. | Absolute method, does not require calibration with a thiol standard. | Less sensitive than spectroscopic methods; can be affected by other reducing agents in the sample.[6] | Can be used for bulk material characterization but may lack the sensitivity for nanoparticle formulations. |
| ¹H NMR Spectroscopy | Spectroscopic | - | - | - | Provides structural information in addition to quantification; non-destructive.[7][8] | Lower sensitivity compared to other methods; requires specialized equipment and expertise.[9] | Useful for confirming the presence of the thiol group and for quantifying high concentrations of DSPE-PEG-SH.[10] |
Experimental Protocols & Workflows
Ellman's Assay
This colorimetric assay is based on the reaction of the thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.[1]
Caption: Workflow for the quantification of thiol groups using Ellman's Assay.
Materials:
-
DSPE-PEG-SH sample
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[1]
-
Preparation of Cysteine Standards:
-
Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.
-
Perform serial dilutions to obtain a range of standard concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Sample Preparation: Dissolve a known amount of DSPE-PEG-SH in the Reaction Buffer to achieve a concentration within the range of the standard curve. Note: Due to the amphiphilic nature of DSPE-PEG-SH, ensure complete dissolution, which may require gentle warming or sonication.
-
Reaction:
-
In a 96-well plate or cuvettes, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and sample solution.
-
Mix well and incubate at room temperature for 15 minutes, protected from light.[1]
-
-
Measurement: Measure the absorbance of the standards and samples at 412 nm using a spectrophotometer. Use the standard with 0 mM cysteine as the blank.
-
Quantification:
-
Plot the absorbance of the cysteine standards against their known concentrations to generate a standard curve.
-
Determine the concentration of thiol groups in the DSPE-PEG-SH sample by interpolating its absorbance value on the standard curve.
-
Fluorescence-Based Assay with CPM
This method utilizes the fluorogenic probe 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which is essentially non-fluorescent until it reacts with a thiol group to form a stable, highly fluorescent adduct.[5]
References
- 1. broadpharm.com [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 9. imc.cas.cz [imc.cas.cz]
- 10. researchgate.net [researchgate.net]
in vivo comparison of DSPE-PEG-SH and other PEGylated lipids
An In Vivo Comparative Analysis of DSPE-PEG-SH and Other PEGylated Lipids for Advanced Drug Delivery
In the realm of nanomedicine, PEGylated lipids are indispensable for developing effective drug delivery systems. By forming a hydrophilic shield around nanoparticles, they reduce clearance by the immune system, prolonging circulation time and enhancing drug accumulation at target sites.[1] While standard PEGylated lipids like DSPE-PEG-OCH3 excel at this "stealth" function for passive targeting, functionalized lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Thiol(Polyethylene Glycol)] (DSPE-PEG-SH) are engineered for active targeting.[2][3]
DSPE-PEG-SH and its close functional analog, DSPE-PEG-Maleimide, feature a reactive thiol or maleimide (B117702) group at the distal end of the PEG chain.[4][5] This allows for the covalent conjugation of targeting ligands like antibodies or peptides, enabling nanoparticles to bind specifically to receptors on target cells.[4][6] This guide provides an in vivo comparison of thiol-reactive PEGylated lipids against other common alternatives, supported by experimental data to inform researchers in the selection of appropriate lipids for their applications.
Data Presentation: A Side-by-Side Comparison
The choice of PEGylated lipid significantly impacts the in vivo fate and efficacy of nanoparticle-based therapeutics. Key differentiators include the lipid anchor, which influences stability and circulation time, and the terminal functional group, which determines the potential for active targeting.
Functionalized vs. Non-Functionalized DSPE-PEG
A primary consideration is whether to use a standard, non-reactive lipid (e.g., with a methoxy (B1213986) terminal group) or a functionalized one for ligand conjugation. While their initial performance may be similar, their behavior upon repeated administration can diverge significantly due to immunological responses. The "accelerated blood clearance (ABC) phenomenon" describes how a second dose of PEGylated liposomes can be cleared from circulation much faster than the first. Interestingly, liposomes formulated with DSPE-PEG-Maleimide (PL-MAL) induce this phenomenon even with lower production of anti-PEG IgM antibodies compared to methoxy-terminated DSPE-PEG (PL-OCH3), suggesting a distinct mechanism of clearance for functionalized lipids upon repeated dosing.[7]
Table 1: In Vivo Performance of Functionalized vs. Non-Functionalized DSPE-PEG Liposomes in Mice
| Parameter | DSPE-PEG-OCH₃ Liposome (PL-OCH₃) | DSPE-PEG-Maleimide Liposome (PL-MAL) | Finding |
|---|---|---|---|
| Blood Retention (1st Dose) | High | High | Both formulations exhibit long circulation characteristics upon initial administration.[7] |
| Blood Retention (2nd Dose) | Low (Rapid Clearance) | Very Low (More Rapid Clearance) | The second dose of PL-MAL is cleared from the blood more rapidly than the second dose of PL-OCH₃.[7] |
| Anti-PEG IgM Secretion | Standard Induction | Lower than PL-OCH₃ | PL-MAL induces the ABC phenomenon despite causing lower secretion of anti-PEG IgM antibodies.[7] |
Impact of the Lipid Anchor on In Vivo Performance
The length of the lipid anchor plays a critical role in how long the PEGylated lipid remains associated with the nanoparticle in circulation. Lipids with longer acyl chains, like DSPE (C18), anchor more firmly into the lipid bilayer than those with shorter chains, such as DMG (C14).[8] This stronger anchoring leads to longer nanoparticle circulation times and reduced accumulation in organs like the liver.[8]
Table 2: Comparison of In Vivo Performance of PEGylated Lipids with Different Anchors
| Parameter | DSPE-PEG (C18 Anchor) | DMG-PEG (C14 Anchor) | Finding |
|---|---|---|---|
| Blood Circulation Time | Longer | Shorter | Formulations with a higher proportion of DSPE-PEG exhibit longer blood half-lives.[8] |
| Liver Accumulation | Lower | Higher | Formulations with shorter anchor PEG-lipids show greater liver accumulation.[8] |
| Spleen Accumulation | Higher | Lower | Increased DSPE-PEG content can lead to increased spleen accumulation, possibly due to reduced liver uptake.[8] |
| Desorption Rate from LNP | Low (0.2% per hour) | High (45% per hour) | The longer C18 anchor of DSPE-PEG results in a significantly slower dissociation rate from the nanoparticle surface in vivo.[8] |
Mandatory Visualization
Diagrams are essential for visualizing the conceptual differences and experimental processes involved in nanoparticle drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-SH [nanosoftpolymers.com]
- 4. labinsights.nl [labinsights.nl]
- 5. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Batch-to-Batch Variability of DSPE-PEG-SH MW 2000
For researchers in drug development, the consistency of raw materials is paramount to ensuring reproducible results and the ultimate safety and efficacy of the final therapeutic product. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a critical component in the formulation of stealth liposomes and other lipid nanoparticles (LNPs), providing a hydrophilic shield to prolong circulation and a reactive thiol handle for targeted ligand conjugation.[1] However, as a polymer, it is susceptible to inherent variability between manufacturing batches.
This guide provides an objective comparison of the key quality attributes of DSPE-PEG-SH MW 2000, discusses alternatives, and presents detailed experimental protocols to empower researchers to rigorously assess batch-to-batch variability.
Key Quality Attributes and Data Presentation
The quality and consistency of DSPE-PEG-SH MW 2000 can be defined by several critical parameters. While direct batch-to-batch comparison data for the thiol-terminated variant is not always publicly available, studies on closely related DSPE-mPEG derivatives reveal significant differences across vendors and lots, which can be extrapolated to DSPE-PEG-SH. The primary sources of variability include the polydispersity of the PEG chain, the purity profile, and the reactivity of the terminal thiol group.
Table 1: Representative Batch-to-Batch Variation of DSPE-PEG 2000 Derivatives
This table illustrates potential variations based on published data for DSPE-mPEG 2000, which are analogous to the expected variability in DSPE-PEG-SH. Researchers should aim to quantify these parameters for each new batch.
| Parameter | Batch A (Typical Specification) | Batch B (Potential Variation) | Batch C (Potential Variation) | Key Impact |
| Purity (by HPLC-CAD) | ≥95% | 96% | 92% | Affects formulation stability and introduces unknown variables. |
| Average Molecular Weight (by MS) | ~2800 Da | 2750 Da | 2850 Da | Influences PEG corona density and nanoparticle pharmacokinetics. |
| Polydispersity Index (PDI) of Polymer | <1.10 | 1.05 | 1.15 | Broader distribution can lead to less uniform nanoparticles. |
| Key Impurity Profile | Low levels of unreacted DSPE | Presence of DSPE-mPEG (+16 Da) and demethylated (-14 Da) species | Higher levels of free PEG or oxidized lipid | Impurities can alter surface properties and stability. |
| Thiol Functionality (% Active SH) | >90% | >90% | <80% (due to oxidation) | Directly impacts conjugation efficiency for targeted delivery. |
Data is illustrative and compiled based on findings for similar PEGylated lipids. Researchers must perform their own characterization.
Comparison with Alternative Bioconjugation Chemistries
The thiol group on DSPE-PEG-SH is most commonly reacted with a maleimide-functionalized ligand. While effective, this linkage can have stability issues.[2] Researchers should consider alternative chemistries depending on the application's stability requirements.
Table 2: Comparison of Bioconjugation Chemistries for Liposome Functionalization
| Feature | Thiol-Maleimide Chemistry | Thiol-Yne "Click" Chemistry |
| Reaction Type | Michael Addition | Radical-mediated Hydrothiolation |
| Primary Reagents | DSPE-PEG-SH + Ligand-Maleimide | DSPE-PEG-SH + Ligand-Alkyne |
| Reaction Conditions | pH 6.5-7.5, Room Temperature[2] | Radical initiator (photo or thermal), aqueous or organic solvent[3][4] |
| Reaction Speed | Fast (minutes to a few hours) | Variable, can be very fast (minutes) with photo-initiation[4] |
| Resulting Bond | Thioether (succinimidyl) | Thioether (vinyl) |
| Bond Stability | Susceptible to retro-Michael reaction and thiol exchange, especially in vivo. | Highly stable, irreversible thioether bond.[5][6] |
| Key Considerations | Well-established chemistry. Potential for bond cleavage in high-thiol environments (e.g., cytoplasm). | Requires a radical initiator. Highly efficient and stable linkage. Less common but gaining traction.[7] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Purity and Polydispersity Analysis by HPLC-CAD/MS
This method is crucial for determining the purity of the DSPE-PEG-SH and characterizing the distribution of PEG chain lengths.
-
System: High-Performance Liquid Chromatography (HPLC) system coupled with a Charged Aerosol Detector (CAD) and a High-Resolution Mass Spectrometer (HRMS).
-
Column: A C18 column (e.g., 150 mm × 4.6 mm, 3.0 µm) is typically suitable.[8]
-
Mobile Phase A: 0.0025% Formic Acid in Water:Methanol (80:20 v/v).[8]
-
Mobile Phase B: Methanol:Acetonitrile (60:40 v/v).[8]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B to retain the lipid.
-
Gradually increase the percentage of Mobile Phase B to elute the DSPE-PEG-SH, separating it from more polar impurities (like free PEG) and less polar impurities (like free DSPE).
-
-
Detection:
-
CAD: Provides a near-universal response for non-volatile analytes, allowing for accurate quantification of the main peak and any non-volatile impurities.
-
MS: Provides mass information to confirm the identity of the main peak and to identify impurities. Deconvolution of the multiply charged species can reveal the distribution of PEG units.[9]
-
-
Analysis:
-
Calculate purity by the area percentage of the main peak in the CAD chromatogram.
-
Analyze the deconvoluted mass spectrum to determine the average molecular weight and the polydispersity of the PEG chain for that specific batch. Compare these values against the Certificate of Analysis and previous batches.
-
Protocol 2: Quantification of Free Thiol Groups via Ellman's Assay
This assay quantifies the concentration of reactive thiol groups available for conjugation.
-
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
Ellman's Reagent (DTNB): 4 mg/mL in Reaction Buffer.[10]
-
Standard: Cysteine hydrochloride of known concentration (for standard curve).
-
-
Standard Curve Preparation:
-
Prepare a series of cysteine standards (e.g., 0 to 1.5 mM) by serial dilution in the Reaction Buffer.
-
Add a fixed volume of Ellman's Reagent Solution (e.g., 50 µL) to a fixed volume of each standard (e.g., 1 mL).
-
Incubate at room temperature for 15 minutes.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Sample Preparation and Measurement:
-
Prepare a solution of DSPE-PEG-SH in the Reaction Buffer at a known concentration (e.g., 1 mg/mL). Ensure the lipid is fully dissolved/dispersed, which may require gentle warming or sonication to form micelles.
-
Prepare two tubes: a sample tube and a blank.
-
To the sample tube, add the DSPE-PEG-SH solution and Ellman's Reagent.
-
To the blank tube, add only the Reaction Buffer and Ellman's Reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of the sample at 412 nm after zeroing the spectrophotometer with the blank.
-
-
Calculation:
-
Use the standard curve to determine the molar concentration of thiol groups in the sample.
-
Calculate the percentage of functional thiol groups based on the initial molar concentration of the DSPE-PEG-SH lipid.
-
By implementing these analytical methods, researchers can build a comprehensive quality profile for each batch of DSPE-PEG-SH MW 2000. This rigorous evaluation is a critical step in ensuring the development of robust, reproducible, and effective nanomedicines.
References
- 1. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 2. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 3. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol–yne ‘click’ chemistry as a route to functional lipid mimetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. encapsula.com [encapsula.com]
- 11. Ellman's reagent - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of DSPE-PEG-SH, MW 2000
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mercapto(polyethylene glycol)-2000] (DSPE-PEG-SH, MW 2000) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring operational safety and compliance.
Physicochemical Properties and Safety Data
| Property | Value | Source |
| Molecular Weight | ~2805.5 g/mol (for a similar DSPE-PEG2000 amine) | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in hot water, chloroform, ethanol, and DMSO (>10 mg/mL) | [2] |
| Storage | -20°C, desiccated | [3][4] |
| Purity | ≥98% | [4] |
| Topological Polar Surface Area | 563 Ų (for a similar DSPE-PEG2000 amine) | [1] |
| Hydrogen Bond Donor Count | 3 (for a similar DSPE-PEG2000 amine) | [1] |
| Hydrogen Bond Acceptor Count | 56 (for a similar DSPE-PEG2000 amine) | [1] |
Experimental Protocol for Disposal: Neutralization of Thiol Group
The primary consideration for the disposal of DSPE-PEG-SH is the reactive thiol (-SH) group, which can have a strong, unpleasant odor and may be hazardous. The most effective method for neutralizing thiols is through oxidation, typically using a sodium hypochlorite (B82951) solution (bleach).[5][6] This process converts the thiol to a less odorous and less hazardous sulfonic acid.[7]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Chemical fume hood.
-
Designated hazardous waste container, appropriately labeled.
-
Commercial household bleach (typically ~5-6% sodium hypochlorite) or a high-test hypochlorite (HTH) solution.
-
Stir plate and stir bar (optional, for larger quantities).
Step-by-Step Disposal Procedure:
-
Work in a Ventilated Area : All steps must be performed in a certified chemical fume hood to avoid inhalation of any potential vapors.[7][8]
-
Prepare a Bleach Solution : For small quantities of DSPE-PEG-SH waste (e.g., residual amounts in vials or contaminated lab supplies), a freshly prepared 1:1 mixture of commercial bleach and water is often sufficient.[7][8] For larger quantities of liquid waste containing the thiol, use an excess of bleach solution to ensure complete oxidation.
-
Neutralization of Liquid Waste :
-
Place the container with the liquid thiol waste in the fume hood.
-
Slowly and carefully add the bleach solution to the thiol waste while stirring.[6] The reaction may be exothermic, so addition should be gradual, and cooling may be necessary for larger volumes.[7]
-
Allow the mixture to react for a minimum of 14-24 hours to ensure complete oxidation of the thiol group.[7][8]
-
-
Decontamination of Glassware and Equipment :
-
Disposal of Solid Waste :
-
All disposable items that have come into contact with DSPE-PEG-SH, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container that is clearly labeled as containing thiol waste.[7]
-
-
Verification and Final Disposal :
-
After the 24-hour reaction period, cautiously check for any remaining characteristic thiol odor.[6] If an odor persists, add more bleach solution and allow for additional reaction time.
-
Once neutralized, the resulting solution should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[7] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Unused or surplus DSPE-PEG-SH must be disposed of as hazardous chemical waste.[7] The original container should be tightly sealed and placed in the appropriate hazardous waste collection area.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safe working environment and compliance with disposal regulations. Always consult your institution's specific safety and disposal protocols.
References
- 1. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nanocs.net [nanocs.net]
- 3. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.mtu.edu [chemistry.mtu.edu]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
